Potassium ((benzyloxy)methyl)trifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
potassium;trifluoro(phenylmethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZQNVFTJPRHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670584 | |
| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |
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Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-25-6 | |
| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027642-25-6 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Value of Potassium Organotrifluoroborates
An In-depth Technical Guide to the Synthesis of Potassium ((Benzyloxy)methyl)trifluoroborate
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] While boronic acids have long been the workhorses of this transformation, their inherent limitations—namely instability towards air and moisture and a propensity for protodeboronation—can complicate synthesis and purification.[1] The advent of potassium organotrifluoroborates has provided a robust solution to these challenges. These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, allowing for indefinite storage and simplified handling without the need for specialized inert-atmosphere techniques.[1][2][3][4]
This guide focuses on the synthesis of a particularly useful member of this class: This compound (CAS 1027642-25-6).[5][6][7] This reagent serves as a nucleophilic synthon for the benzyloxymethyl group, a common motif in pharmacologically active compounds and complex organic molecules. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl chlorides, offering a novel and flexible disconnection for the synthesis of protected aryl alcohols and ethers.[8][9] We will explore the mechanistic underpinnings of its synthesis, provide a detailed, field-proven experimental protocol, and discuss its handling and application.
Part 1: Mechanistic Rationale and Synthetic Strategy
The conversion of an organoboron species into its corresponding potassium organotrifluoroborate is typically achieved by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][4] The KHF₂ serves as a fluoride source, displacing the hydroxyl or alkoxy groups on the tricoordinate boron atom to form a stable, tetracoordinate borate salt.[2][10]
For the synthesis of this compound, a direct borylation of benzyloxymethane is not practical. Instead, a more elegant and efficient strategy, pioneered by Molander and co-workers, involves a two-stage process built around a key intermediate: a potassium halomethyltrifluoroborate.[8][11]
The overarching strategy is as follows:
-
Formation of a Halomethyltrifluoroborate Synthon : Potassium bromomethyltrifluoroborate is synthesized in a one-pot reaction. This involves the lithiation of dibromomethane, trapping of the resulting carbenoid with a trialkyl borate, and subsequent conversion to the trifluoroborate salt with KHF₂.[11][12]
-
Nucleophilic Displacement : The bromide of the potassium bromomethyltrifluoroborate is displaced by a benzyl alkoxide in a classical Williamson ether synthesis (Sₙ2 reaction) to yield the final product.[8]
This approach is powerful because it leverages the stability of the trifluoroborate group while enabling the versatile formation of a C-O bond.
Part 2: Detailed Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. N-Butyllithium (n-BuLi) is pyrophoric. Sodium hydride (NaH) is a flammable solid that reacts violently with water. Dibromomethane is toxic. Potassium hydrogen fluoride (KHF₂) is corrosive and releases toxic hydrogen fluoride (HF) gas upon contact with acid or water.[3] All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere (argon or nitrogen), and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Stage 1: Synthesis of Potassium Bromomethyltrifluoroborate
This one-pot procedure is adapted from the methodology developed by Molander and Ham.[11][13]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Dibromomethane | 173.83 | 8.69 g (3.99 mL) | 50.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
| Trimethyl borate | 103.91 | 7.80 g (8.38 mL) | 75.0 | 1.5 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | 1.1 |
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 17.57 g | 225 | 4.5 |
| Water, deionized | 18.02 | 75 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a rubber septum, add dibromomethane and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Borate: Add trimethyl borate to the cooled solution.
-
Lithiation: Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for an additional 2 hours.
-
Quenching with KHF₂: In a separate flask, prepare a solution of potassium hydrogen fluoride in deionized water. Remove the reaction flask from the cooling bath and allow it to warm to 0 °C in an ice-water bath. Slowly add the aqueous KHF₂ solution to the reaction mixture. Caution: This may cause gas evolution.
-
Warming and Precipitation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours (overnight). A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid sequentially with cold water (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting white powder under high vacuum to a constant weight to yield potassium bromomethyltrifluoroborate.
Stage 2: Synthesis of this compound
This procedure follows the Sₙ2 displacement methodology.[8]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.96 g | 24.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Benzyl alcohol | 108.14 | 2.38 g (2.28 mL) | 22.0 | 1.1 |
| Potassium bromomethyltrifluoroborate | 200.82 | 4.02 g | 20.0 | 1.0 |
Step-by-Step Methodology:
-
Preparation of Alkoxide: To an oven-dried 250 mL round-bottom flask under nitrogen, add the sodium hydride dispersion. Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add 80 mL of anhydrous THF.
-
Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.
-
Addition of Alcohol: Slowly add benzyl alcohol dropwise to the NaH suspension. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases. This forms the sodium benzyloxide solution.
-
Addition of Bromide: In a separate flask, dissolve the potassium bromomethyltrifluoroborate (from Stage 1) in 20 mL of anhydrous THF. Add this solution to the sodium benzyloxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to yield a crude solid. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford this compound as a white solid.[14]
Conclusion
The synthesis of this compound via nucleophilic substitution on a pre-formed halomethyltrifluoroborate synthon represents a robust, reliable, and scalable method for accessing this valuable chemical building block. The resulting product offers superior stability and handling characteristics compared to traditional organoboron reagents, making it an attractive choice for researchers in drug development and materials science. Its successful application in Suzuki-Miyaura cross-coupling provides a powerful tool for the strategic introduction of the benzyloxymethyl moiety into complex molecular architectures.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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PubMed. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. National Center for Biotechnology Information. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. . [Link]
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ElectronicsAndBooks. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7460–7470. [Link]
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 10(19), 4363–4366. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 76(12), 4983–4991. [Link]
-
Molander, G. A., & Fumagalli, T. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. ACS Catalysis, 2(3), 372–376. [Link]
-
Molander, G. A., & Fleury-Brégeot, N. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(24), 6206–6209. [Link]
-
Frontier Specialty Chemicals. (n.d.). Potassium benzyloxymethyltrifluoroborate. . [Link]
-
Molander, G. A., & Ham, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2247–2250. [Link]
-
Frontier Specialty Chemicals. (n.d.). Potassium (benzyloxycarbonylamino)methyltrifluoroborate. . [Link]
-
Darses, S., et al. (2009). One-Pot Syntheses of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 86, 322. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 1(4), 677–693. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Applications of Potassium ((benzyloxy)methyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over their boronic acid and ester counterparts. Their remarkable stability to air and moisture simplifies handling and storage, making them highly attractive for a wide range of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a key member of this class: potassium ((benzyloxy)methyl)trifluoroborate. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Physicochemical Properties: A Foundation of Stability
This compound is a white, crystalline solid that exhibits the characteristic stability of organotrifluoroborate salts. This stability is attributed to the tetracoordinate nature of the boron atom, which mitigates the inherent reactivity of the carbon-boron bond.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BF₃KO | [2] |
| Molecular Weight | 228.06 g/mol | |
| Appearance | White solid | |
| Melting Point | 203-211 °C | |
| CAS Number | 1027642-25-6 | [2] |
| Storage | 2-8°C |
Synthesis: Crafting a Versatile Reagent
The synthesis of this compound can be achieved through a straightforward and efficient protocol, adaptable from general methods for the preparation of potassium alkoxymethyltrifluoroborates. A common and practical approach involves the nucleophilic substitution of a halomethyltrifluoroborate with an alkoxide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of potassium alkoxymethyltrifluoroborates.[3]
Step 1: Generation of the Benzyl Alkoxide
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), benzyl alcohol is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF). To this solution, a strong base like sodium hydride (NaH) or potassium hydride (KH) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature to ensure complete formation of the sodium or potassium benzyl alkoxide.
Step 2: Nucleophilic Substitution
In a separate flask, potassium bromomethyltrifluoroborate is suspended in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The freshly prepared benzyl alkoxide solution is then added dropwise to this suspension at room temperature. The reaction mixture is stirred overnight.
Step 3: Work-up and Isolation
The reaction mixture is quenched with water and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a white solid.[4]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: Unveiling the Structure
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Absorption Bands | Inferred From |
| ¹H NMR (DMSO-d₆) | Phenyl protons: ~7.3 ppm (m), Benzyl CH₂: ~4.5 ppm (s), Methylene CH₂: ~3.5 ppm (s) | [5] |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons: ~127-138 ppm, Benzyl CH₂: ~72 ppm, Methylene CH₂-B: ~70 ppm (broad) | [6] |
| ¹⁹F NMR (DMSO-d₆) | -135 to -145 ppm (broad quartet) | [6] |
| ¹¹B NMR (DMSO-d₆) | 3-6 ppm (quartet) | [6] |
| IR (KBr) | C-H (aromatic): ~3030 cm⁻¹, C-H (aliphatic): ~2900-2850 cm⁻¹, C-O: ~1100 cm⁻¹, B-F: ~1050-950 cm⁻¹ | General IR data |
Reactivity and Synthetic Applications: A Gateway to Molecular Complexity
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the benzyloxymethyl group and a variety of electrophiles.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound serves as an excellent precursor to the corresponding boronic acid in situ, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. This transformation is a powerful tool for the synthesis of complex molecules, including those with pharmaceutical applications.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general procedure adapted from established methods for the cross-coupling of potassium alkyltrifluoroborates.[4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a Schlenk tube or microwave vial is added the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
The degassed solvent system is added, and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.
Stability and Reactivity Profile
Potassium organotrifluoroborates are generally stable to a range of reaction conditions, which allows for their use in multi-step syntheses.[1]
-
Acidic Conditions: While generally stable, prolonged exposure to strong acids can lead to protodeboronation, releasing the corresponding alkane. The rate of this decomposition is dependent on the acid strength and temperature.
-
Basic Conditions: Organotrifluoroborates are generally stable to mild bases. However, strong bases can promote decomposition pathways. The presence of a base is, however, crucial for the activation of the trifluoroborate in the Suzuki-Miyaura coupling, facilitating the formation of the catalytically active boronic acid or a related boronate species.
-
Oxidizing and Reducing Agents: Potassium organotrifluoroborates exhibit remarkable stability towards many common oxidizing and reducing agents, a key advantage over boronic acids.
Applications in Drug Discovery and Development
The benzyloxymethyl moiety is a valuable structural motif in medicinal chemistry, often serving as a protected hydroxymethyl group or as a key pharmacophoric element. The ability to introduce this group efficiently and with high functional group tolerance via Suzuki-Miyaura cross-coupling makes this compound a highly relevant reagent for drug discovery programs.
Conclusion: A Versatile and Indispensable Tool
This compound stands out as a stable, easy-to-handle, and highly effective reagent for the introduction of the benzyloxymethyl group in organic synthesis. Its primary application in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a powerful method for the construction of complex molecular architectures. For researchers and scientists in the field of drug development, this reagent offers a reliable and efficient means to access novel chemical matter, facilitating the exploration of new therapeutic agents. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, solidifying its place as an indispensable tool in the modern synthetic chemist's arsenal.
References
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Campeau, L.-C., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem, 48(10), 873-878. [Link]
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Molander, G. A., & Sandrock, D. L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J Am Chem Soc, 134(42), 17563-17566. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Syntheses, 83, 148. [Link]
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Alfa Aesar. This compound. [Link]
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Molander, G. A., & Beaumard, F. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett., 13(15), 3948–3951. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel, 12(6), 811-23. [Link]
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A-Z: A Deep Dive into Potassium ((Benzyloxy)methyl)trifluoroborate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for robust, versatile, and easy-to-handle reagents is constant. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, offering remarkable stability and reactivity in key carbon-carbon bond-forming reactions.[1] This guide focuses on a particularly valuable member of this class: Potassium ((benzyloxy)methyl)trifluoroborate. We will explore its molecular structure, physicochemical properties, synthesis, and critical applications, providing field-proven insights and detailed protocols to empower researchers in leveraging this powerful synthetic tool.
The Ascendancy of Organotrifluoroborates: A Paradigm Shift
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, heavily relying on boronic acids as the organoboron partner.[2] However, the inherent instability of boronic acids—their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—presents significant challenges in storage, handling, and stoichiometric control.[1] Organotrifluoroborates, by contrast, are generally crystalline, free-flowing solids that are exceptionally stable to both air and moisture.[1][3]
This stability is conferred by the tetracoordinate nature of the boron atom, which is bonded to three highly electronegative fluorine atoms.[4] This structural feature makes the boron center less electrophilic and the C-B bond less prone to cleavage under many standard reaction conditions, allowing these reagents to be carried through multi-step syntheses where boronic acids would fail.[5]
Molecular Structure and Physicochemical Profile
This compound, with the chemical formula C8H9BF3KO, is an ionic compound consisting of a potassium cation (K+) and a ((benzyloxy)methyl)trifluoroborate anion ([BnOCH2BF3]−).[6]
Structural Features
The anion features a central boron atom in a tetrahedral geometry. Three positions are occupied by fluorine atoms, and the fourth is a carbon atom of the benzyloxymethyl group. This tetracoordinate structure is key to the compound's stability compared to its trigonal planar boronic acid counterpart.[4]
Caption: Structure of this compound.
Physicochemical Data
A summary of the key physical and chemical properties is provided below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 1027642-25-6 | [6][7] |
| Molecular Formula | C8H9BF3KO | [6][8] |
| Molecular Weight | 228.06 g/mol | [6][7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 203-211 °C | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Spectroscopic Characterization
The synthesis of potassium alkyltrifluoroborates is well-established and can be achieved through several reliable routes, often starting from Grignard reagents or via hydroboration of alkenes.[2]
A Representative Synthetic Protocol
A common method involves the reaction of a suitable organometallic reagent with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF2).
Step-by-Step Methodology:
-
Formation of the Boronate Ester: A solution of (benzyloxy)methylmagnesium chloride is prepared and slowly added to a cooled solution of triisopropyl borate in THF at -78 °C. The causality here is critical: the low temperature prevents unwanted side reactions and ensures controlled formation of the boronate ester intermediate.
-
Hydrolysis and Salt Formation: The reaction mixture is warmed to room temperature and then treated with an aqueous solution of potassium hydrogen fluoride (KHF2). The KHF2 serves a dual purpose: it hydrolyzes the boronate ester and provides the fluoride ions and potassium counterion to form the stable, crystalline trifluoroborate salt.
-
Isolation: The resulting solid is typically isolated by filtration, washed with a cold solvent like acetone to remove impurities, and dried under vacuum. The use of a Soxhlet apparatus for extraction can improve yields for certain substrates.[9]
This self-validating protocol yields a stable product that can be characterized by standard analytical techniques.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, particularly for the synthesis of aryl- and heteroarylmethyl ethers.
Mechanistic Insights
The reaction proceeds via the canonical Suzuki-Miyaura catalytic cycle. The key step involving the trifluoroborate is the transmetalation. Unlike boronic acids, the trifluoroborate salt requires activation, which is typically achieved with a base (e.g., Cs2CO3, K2CO3). The base facilitates the slow hydrolysis of the trifluoroborate to a more reactive boronic acid or a related difluoroborane species in situ.[9][10] This slow, controlled release of the active boron species is a key advantage, minimizing side reactions like protodeboronation.
Caption: Generalized Suzuki-Miyaura cycle featuring the trifluoroborate.
Field-Proven Experimental Protocol
This protocol describes a model coupling between this compound and an aryl chloride.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Chloride (1.0 equiv)
-
PdCl2(AtaPhos)2 (3 mol %)
-
Cesium Carbonate (Cs2CO3) (3.0 equiv)
-
Toluene/Water (5:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, this compound, palladium catalyst, and cesium carbonate. The choice of a bulky, electron-rich phosphine ligand like AtaPhos is crucial for promoting the oxidative addition of the often less reactive aryl chloride.[9]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The biphasic system is essential; the base is primarily in the aqueous phase, while the catalyst and organic substrates are in the organic phase.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. The high temperature is necessary to drive the catalytic cycle, particularly for challenging substrates.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired arylmethyl ether.
This protocol is robust and tolerates a wide variety of functional groups on the aryl halide partner.[11]
Strategic Value in Drug Development
The ((benzyloxy)methyl) moiety is a valuable pharmacophore and synthetic handle in medicinal chemistry.
-
Masked Hydroxymethyl Group: The benzyloxy group serves as a stable protecting group for a primary alcohol. It can be readily cleaved under mild hydrogenolysis conditions to reveal the hydroxymethyl group, a common site for improving solubility and providing a hydrogen bond donor for target engagement.[12]
-
Modulation of Physicochemical Properties: The introduction of the benzyloxymethyl group can increase lipophilicity, which may enhance membrane permeability and absorption.[13] This allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[14]
-
Bioisosteric Replacement: The ether linkage can act as a bioisostere for other functional groups, like amides or esters, potentially improving metabolic stability against proteases or esterases while maintaining key binding interactions.[15]
Conclusion
This compound is more than just a stable boron reagent; it is a strategic tool for synthetic and medicinal chemists. Its superior handling properties, high reactivity in cross-coupling reactions, and the inherent value of the benzyloxymethyl group make it an indispensable reagent for the construction of complex molecules. By understanding its structure and reactivity, researchers can unlock new synthetic pathways and accelerate the development of next-generation therapeutics.
References
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Molander, G. A., & Canturk, B. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH. Retrieved from [Link]
-
Oleskey, A., & Molander, G. A. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. Retrieved from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. Retrieved from [Link]
-
Molander, G. A., & Traister, K. M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
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Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
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Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]
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WDS. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Handling of Potassium ((Benzyloxy)methyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Structural Attributes
Potassium ((benzyloxy)methyl)trifluoroborate is a crystalline solid that is generally stable to air and moisture, a significant advantage that simplifies its handling and storage compared to many other organometallic reagents.[1] This stability allows for its long-term storage at ambient or refrigerated temperatures without significant degradation.[2]
| Property | Value | Source |
| CAS Number | 1027642-25-6 | [2][3] |
| Molecular Formula | C₈H₉BF₃KO | [3] |
| Molecular Weight | 228.06 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 203-211 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Stability Profile: A Deeper Dive
The utility of this compound in organic synthesis is intrinsically linked to its stability under various conditions. Understanding these parameters is crucial for successful experimental design and execution.
Hydrolytic Stability
The primary decomposition pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is, in fact, a prerequisite for their participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active species for transmetalation. The rate of hydrolysis is highly dependent on the pH of the medium.
Under neutral or acidic conditions, many organotrifluoroborates, including those with benzyl moieties, exhibit considerable stability. However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is facilitated. Notably, the hydrolysis of benzyltrifluoroborates has been found to be most efficient under acidic catalysis, which paradoxically contributes to their stability and slow, controlled release of the active boronic acid under the basic conditions of the cross-coupling reaction. This "slow release" minimizes side reactions such as protodeboronation and oxidative homocoupling of the boronic acid.
Thermal Stability
Potassium organotrifluoroborates are known for their high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C. While a specific decomposition temperature for this compound is not widely reported, its high melting point of 203-211 °C suggests significant thermal stability.[2]
Stability in Organic Solvents
While generally stable, prolonged exposure to humid environments should be avoided to prevent slow hydrolysis. For in-solution applications, the choice of solvent is critical. The solubility of potassium fluoride, a related salt, has been studied in various organic solvents, and similar considerations for polarity and proticity would apply to this compound.[4][5] For reaction purposes, mixtures of organic solvents like THF or toluene with water are commonly used to facilitate the hydrolysis necessary for cross-coupling reactions.[6]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, standard laboratory PPE should be worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust particles.
Storage Recommendations
For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. Many suppliers recommend refrigeration at 2-8°C.[2] While the compound is relatively stable in air, minimizing exposure to atmospheric moisture is good practice.
Incompatibility
Avoid contact with strong oxidizing agents.
Experimental Protocols: Synthesis and Application
The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established procedures for similar compounds and should be adapted and optimized for specific research needs.
Synthesis of this compound
A general and efficient method for the synthesis of potassium alkoxymethyltrifluoroborates involves the nucleophilic substitution of a halomethyltrifluoroborate with an alkoxide. The following is an adapted procedure for the synthesis of this compound.[7]
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Methodology:
-
Preparation of Sodium Benzyl Oxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). To this, add benzyl alcohol (1.0 eq.). Cool the solution to 0°C in an ice bath and slowly add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Nucleophilic Substitution: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.2 eq.) in anhydrous THF. Slowly add the freshly prepared sodium benzyl oxide solution to the potassium bromomethyltrifluoroborate solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots by ¹⁹F NMR spectroscopy.
-
Workup and Isolation: Upon completion, quench the reaction by the slow addition of water. Remove the THF under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl alcohol. The aqueous layer containing the product is then concentrated. The crude product can be purified by recrystallization.
Suzuki-Miyaura Cross-Coupling with Aryl Chlorides
This compound is an effective nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol for its coupling with aryl chlorides.[8]
Diagram of Cross-Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling using this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl chloride (1.0 eq.), this compound (1.1-1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4-10 mol%). Add a base, such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 dioxane/water).
-
Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C) for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.
Conclusion
This compound is a robust and versatile reagent for organic synthesis. Its stability to air and moisture simplifies handling and storage, while its reactivity in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the formation of carbon-carbon bonds. By understanding its stability profile and adhering to proper handling procedures, researchers can effectively and safely incorporate this valuable building block into their synthetic strategies, accelerating the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
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- 2. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]
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An In-Depth Technical Guide to Potassium ((Benzyloxy)methyl)trifluoroborate: A Superior Reagent for Modern Organic Synthesis
Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation in organic synthesis, particularly within the pharmaceutical industry.[1] The traditional reliance on boronic acids, however, is not without its challenges. Many boronic acids suffer from instability, leading to issues with purification, stoichiometry, and shelf-life due to competitive protodeboronation. This has driven the development of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents. Their tetracoordinate boron center renders them as bench-stable, crystalline solids that are remarkably resistant to air and moisture, offering significant advantages in handling, storage, and reaction reproducibility.
This guide focuses on a particularly valuable member of this class: Potassium ((benzyloxy)methyl)trifluoroborate (CAS Number 1027642-25-6). This reagent serves as a stable and effective precursor to the hydroxymethyl anion synthon, a critical building block in the synthesis of numerous biologically active molecules.[2][3] We will delve into its synthesis, physicochemical properties, and its application in the Suzuki-Miyaura cross-coupling, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to off-white solid with a melting point typically in the range of 203-211 °C.
| Property | Value | Reference(s) |
| CAS Number | 1027642-25-6 | [4] |
| Molecular Formula | C₈H₉BF₃KO | [4] |
| Molecular Weight | 228.06 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 203-211 °C | |
| Storage | 2-8°C |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the methylene protons adjacent to the boron atom, and the aromatic protons of the phenyl group.
-
¹³C NMR: The carbon spectrum will display resonances for the benzylic carbon, the methylene carbon bonded to boron (often observed as a broad signal due to quadrupolar relaxation of the boron nucleus), and the aromatic carbons.[5]
-
¹⁹F NMR: The fluorine NMR should exhibit a signal characteristic of the BF₃ group, typically observed as a broad singlet.[5]
-
¹¹B NMR: The boron NMR spectrum will show a signal confirming the tetracoordinate nature of the boron atom. A modified pulse sequence may allow for the observation of ¹¹B-¹⁹F coupling.[5]
-
IR Spectroscopy: The infrared spectrum will feature characteristic C-H, C-O, C-B, and B-F stretching and bending vibrations.
Synthesis of this compound: A Validated Protocol
The most practical and scalable synthesis of this compound proceeds via the nucleophilic substitution of potassium bromomethyltrifluoroborate with benzyl alcohol. This method, developed by the Molander group, provides the target compound in excellent yield.[6]
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the procedure for synthesizing alkoxymethyltrifluoroborates by Molander and Canturk.[6]
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 3.0 equiv, 60% dispersion in mineral oil) portion-wise with careful venting. To this suspension, add benzyl alcohol (3.0 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir until the cessation of hydrogen evolution.
-
Sₙ2 Displacement: Add potassium bromomethyltrifluoroborate (1.0 equiv) to the freshly prepared sodium benzyloxide solution. Stir the resulting suspension at room temperature overnight.
-
Work-up and Purification: Quench the reaction carefully with water. Concentrate the mixture under reduced pressure to remove the THF. The resulting solid residue contains the desired product along with inorganic byproducts.
-
Soxhlet Extraction: Transfer the crude solid to a cellulose thimble and perform a continuous Soxhlet extraction with acetone. This is a critical step, as the desired product has low solubility in organic solvents, and this technique efficiently separates it from inorganic salts.[6]
-
Isolation: Concentrate the acetone extract under reduced pressure to yield this compound as a white, crystalline solid. The product can be dried under vacuum.
Self-Validation Insight: The use of continuous Soxhlet extraction is a key innovation in this protocol. It overcomes the challenge of purifying a product with limited organic solubility, leading to excellent isolated yields and high purity, which is essential for subsequent cross-coupling reactions.[6]
Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Drug Discovery
This compound is a premier reagent for introducing the benzyloxymethyl moiety, a protected form of the hydroxymethyl group, onto aryl and heteroaryl scaffolds.[3] This transformation is particularly valuable in medicinal chemistry, where the introduction of a hydroxymethyl group can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility and target binding.[2][3]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. While the fundamental steps are conserved, the use of a trifluoroborate salt introduces a key activation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Activation/Hydrolysis: In the presence of a base and water, the potassium organotrifluoroborate is believed to slowly hydrolyze in situ to the corresponding boronic acid.[7] This controlled release minimizes the decomposition associated with using the boronic acid directly.
-
Transmetalation: The organic group (in this case, the (benzyloxy)methyl group) is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Optimized Protocol for Cross-Coupling with Aryl Chlorides
Aryl chlorides are often preferred coupling partners in industrial settings due to their lower cost and wider availability compared to bromides and iodides. The following protocol is optimized for the coupling of this compound with a range of aryl and heteroaryl chlorides.[6]
| Component | Role | Typical Reagents/Conditions | Reference(s) |
| Electrophile | Aryl/Heteroaryl Source | Aryl Chlorides (1.0 equiv) | [6] |
| Nucleophile | (Benzyloxy)methyl Source | K[(BnOCH₂)BF₃] (1.1 equiv) | [6] |
| Catalyst | Palladium Source | Pd(OAc)₂ (2-5 mol%) | [6][7] |
| Ligand | Stabilizes & Activates Catalyst | RuPhos (4-10 mol%) | [6][7] |
| Base | Activates Boron Species | K₂CO₃ or Cs₂CO₃ (3.0 equiv) | [6][7] |
| Solvent | Reaction Medium | Toluene/H₂O or CPME/H₂O (e.g., 10:1) | [6][7] |
| Temperature | Reaction Energy | 80-110 °C | [6][7] |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl chloride (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v, to make the final concentration ~0.2 M).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂) and RuPhos ligand. Add this catalyst system to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Trustworthiness Insight: This protocol is a self-validating system. The use of a stable trifluoroborate salt ensures accurate stoichiometry. The robust catalyst system (Pd(OAc)₂/RuPhos) is known for its high activity with challenging substrates like aryl chlorides, and the biphasic solvent system facilitates the reaction by aiding in the dissolution of the base and the hydrolysis of the trifluoroborate.[6][7]
Comparative Advantage and Applications
The choice to use this compound over its boronic acid counterpart is a strategic one, rooted in expertise and a desire for process robustness.
| Feature | This compound | (Benzyloxy)methylboronic Acid |
| Stability | Crystalline, air- and moisture-stable solid | Prone to decomposition and protodeboronation |
| Handling | No special precautions required | Requires inert atmosphere and dry conditions |
| Stoichiometry | Can be used in near-stoichiometric amounts (e.g., 1.1 equiv) | Often requires a significant excess (1.5-2.0 equiv) |
| Purification | Simple recrystallization or extraction | Often difficult to purify; may contain anhydrides |
| Shelf-life | Can be stored for extended periods | Limited shelf-life |
Applications in Drug Discovery
The benzyloxymethyl group installed via this methodology is a protected precursor to the hydroxymethyl group. The benzyl protecting group can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the primary alcohol. This two-step sequence allows for the late-stage introduction of a key pharmacophore into complex molecules, providing a powerful tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[3] While specific examples of approved drugs synthesized using this exact reagent are not prevalent in the searched literature, the strategy of using alkoxymethyltrifluoroborates for Csp³-Csp³ and Csp²-Csp³ couplings is a documented and powerful approach in the synthesis of complex organic molecules.[5][8]
Conclusion
This compound represents a significant advancement in the field of cross-coupling chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable tool for researchers in both academic and industrial settings. By providing a reliable and efficient method for the introduction of the protected hydroxymethyl moiety, this reagent facilitates the synthesis of complex molecules and accelerates the drug discovery process. The protocols and insights provided in this guide are designed to empower scientists to leverage the full potential of this exceptional reagent, leading to more efficient, reproducible, and innovative synthetic strategies.
References
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Bax, B., Chan, P. F., Eggleston, D. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135–2138. [Link]
-
Colombel, V., Rombouts, F. J. R., Oehlrich, D., & Molander, G. A. (2012). Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluoroborates with benzyl chlorides. The Journal of organic chemistry, 77(7), 3626–3631. [Link]
-
Colombel, V., Rombouts, F., Oehlrich, D., & Molander, G. A. (2012). Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluoroborates with benzyl chlorides. PubMed, 77(7), 3626-31. [Link]
-
Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878. [Link]
-
Request PDF. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]
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Aaron Chemistry. 1027642-25-6 | MFCD11052815 | this compound. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
-
da Silva, A. C. M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 746092. [Link]
-
da Silva, A. C. M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central, 9, 746092. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]
-
Alam, M. J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(10), 1238. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(20), 9014–9026. [Link]
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- 2. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 3. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(4-甲氧基苄氧基)甲基]三氟硼酸钾 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Organotrifluoroborates: From Laboratory Curiosity to Indispensable Reagents in Modern Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: A New Era of Stability and Versatility in Organoboron Chemistry
In the ever-evolving landscape of synthetic organic chemistry, the demand for robust, versatile, and environmentally benign reagents is paramount. For decades, organoboron compounds, particularly boronic acids and their esters, have been mainstays in the chemist's toolbox, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability towards air and moisture, propensity for protodeboronation, and complex equilibria in solution have often presented significant challenges. The emergence of potassium organotrifluoroborates has marked a paradigm shift, offering a class of crystalline, air- and moisture-stable solids that have overcome many of the limitations of their predecessors.[1][2][3][4] This guide provides an in-depth exploration of the discovery, history, and transformative impact of organotrifluoroborates, offering practical insights for their application in research and drug development.
From Obscurity to Prominence: A Historical Perspective
For much of the 20th century, organotrifluoroborate salts were relegated to the realm of laboratory curiosities. The first documented preparation of an organotrifluoroborate complex was in 1940 by Fowler and Krauss. However, it was the seminal work of Professor E. Vedejs in 1995 that truly unlocked their synthetic potential.[5] Vedejs and his team developed a highly efficient and practical method for the synthesis of potassium organotrifluoroborates from boronic acids using potassium hydrogen difluoride (KHF₂).[5] This breakthrough paved the way for widespread investigation into their properties and applications.
The subsequent contributions of research groups led by Professor Gary Molander and Professor Jean-Pierre Genet were instrumental in establishing organotrifluoroborates as indispensable reagents in modern organic synthesis. Their pioneering work demonstrated the exceptional utility of these compounds in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[6] The exponential growth in publications and patents related to organotrifluoroborates over the past two decades is a testament to their profound impact on the field.
The Vedejs Synthesis: A Gateway to Stability
The groundbreaking method developed by Vedejs and coworkers provided a simple and efficient route to potassium organotrifluoroborates from readily available boronic acids.[5] This procedure remains a cornerstone of organotrifluoroborate synthesis.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
Materials:
-
Phenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
In a suitable flask, dissolve phenylboronic acid in methanol.
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) to the methanolic solution of phenylboronic acid with vigorous stirring.
-
A white precipitate of potassium phenyltrifluoroborate will form almost immediately.
-
Continue stirring for a short period to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the resulting crystalline solid under vacuum to obtain pure potassium phenyltrifluoroborate.
Unraveling the Mechanism: The "Slow Release" Advantage in Suzuki-Miyaura Coupling
A key to the success of organotrifluoroborates in Suzuki-Miyaura cross-coupling lies in their in-situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][2][7][8] This "slow release" mechanism maintains a low concentration of the often-unstable boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and homocoupling.[1][2][7][8]
The rate of hydrolysis is influenced by several factors, including the electronic nature of the organic substituent and the reaction conditions.[2][7][8][9] This controlled release of the active coupling partner contributes to higher yields and cleaner reaction profiles compared to using boronic acids directly.
Caption: Suzuki-Miyaura cycle with in-situ hydrolysis of organotrifluoroborates.
A Comparative Analysis: Organotrifluoroborates vs. Traditional Organoboron Reagents
The superior stability and handling characteristics of organotrifluoroborates offer significant advantages over boronic acids and boronate esters.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Physical State | Crystalline solids | Often solids, can be amorphous | Liquids or low-melting solids |
| Air Stability | Excellent, can be stored indefinitely | Variable, often require storage under inert atmosphere | Generally more stable than boronic acids, but can be sensitive |
| Moisture Stability | Excellent | Prone to dehydration to form boroxines | Susceptible to hydrolysis |
| Handling | Easy to handle, weigh, and store | Can be challenging due to hygroscopicity and instability | Generally easier to handle than boronic acids |
| Stoichiometry | Monomeric, allowing for precise stoichiometry | Exist in equilibrium with trimeric boroxines, complicating stoichiometry | Monomeric |
| Purification | Readily purified by recrystallization | Can be difficult to purify | Purified by distillation or chromatography |
Synthetic Protocols: Expanding the Scope of Application
The versatility of organotrifluoroborates extends beyond simple aryl derivatives. A wide range of functionalized organotrifluoroborates, including vinyl, alkyl, and heteroaryl variants, can be readily prepared and utilized in cross-coupling reactions.
Experimental Protocol: One-Pot Synthesis of Potassium Vinyltrifluoroborate
Materials:
-
Vinylmagnesium bromide solution in THF
-
Trimethyl borate
-
Potassium hydrogen difluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
To a cooled (-78 °C) solution of trimethyl borate in anhydrous THF, add vinylmagnesium bromide solution dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the mixture in an ice bath and add a saturated aqueous solution of KHF₂.
-
Stir the resulting mixture vigorously for 1-2 hours.
-
Remove the organic solvent under reduced pressure.
-
Collect the precipitated potassium vinyltrifluoroborate by filtration, wash with cold water and then a small amount of cold acetone, and dry under vacuum.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborate with an Aryl Bromide
Materials:
-
Potassium aryltrifluoroborate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction vessel, combine the potassium aryltrifluoroborate (1.1 equivalents), aryl bromide (1.0 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (2 mol %), and triphenylphosphine (4 mol %).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of THF and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis and application of organotrifluoroborates.
Applications in Drug Discovery and Development
The enhanced stability and functional group tolerance of organotrifluoroborates make them particularly attractive for applications in medicinal chemistry and drug development. Their use allows for the late-stage functionalization of complex molecules, a critical strategy in the synthesis of compound libraries for biological screening. The ability to perform cross-coupling reactions in the presence of sensitive functional groups, often found in pharmacologically active compounds, is a significant advantage. While specific drug examples where the final API synthesis explicitly uses organotrifluoroborates can be proprietary, their utility in the synthesis of complex intermediates and building blocks for drug candidates is widely recognized in the pharmaceutical industry.
Conclusion and Future Outlook
Potassium organotrifluoroborates have transitioned from being a niche class of compounds to indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have addressed many of the shortcomings of traditional organoboron reagents. The pioneering work of Vedejs, Molander, and Genet has laid a strong foundation for the continued development and application of these powerful reagents. As the quest for more efficient and sustainable synthetic methodologies continues, organotrifluoroborates are poised to play an even more prominent role in academia and industry, particularly in the synthesis of complex molecules with applications in medicine and materials science.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]
-
David Arnold @ Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623–3658. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Wikipedia. (2023, September 21). Organotrifluoroborate. Wikipedia. [Link]
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Darses, S. and Genet, J.P. (2022) Potassium Organotrifluoroborates New Perspectives in Organic Synthesis. Chemical Reviews Journal, 108, 288-325. - References - Scientific Research Publishing [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Potassium ((benzyloxy)methyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of potassium ((benzyloxy)methyl)trifluoroborate, a versatile reagent in modern organic synthesis and drug discovery. The following sections detail the principles, experimental protocols, and data interpretation for the key spectroscopic techniques used to analyze this compound. This document is designed to equip researchers with the necessary knowledge to confidently utilize and characterize this important building block.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound belongs to the class of organotrifluoroborates, which have gained significant traction as robust and versatile coupling partners in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reagents offer several advantages over their boronic acid counterparts, including enhanced stability towards air and moisture, making them easier to handle and store. The ((benzyloxy)methyl) moiety is a valuable synthon, allowing for the introduction of a protected hydroxymethyl group, a common structural motif in pharmaceuticals.
The stability and reactivity of potassium organotrifluoroborates make them highly attractive in the complex synthetic sequences required for drug development. A thorough understanding of their spectroscopic properties is paramount for ensuring reagent quality, monitoring reaction progress, and confirming the structure of reaction intermediates and final products.
Molecular Structure and Key Spectroscopic Handles
A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The key structural features to consider are the benzylic ether group, the methylene group attached to the boron atom, and the trifluoroborate moiety.
// Nodes for atoms K [label="K⁺", fontcolor="#202124"]; B [label="B⁻", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; F1 [label="F", fontcolor="#EA4335"]; F2 [label="F", fontcolor="#EA4335"]; F3 [label="F", fontcolor="#EA4335"]; C1 [label="CH₂", fontcolor="#34A853"]; O1 [label="O", fontcolor="#4285F4"]; C2 [label="CH₂", fontcolor="#34A853"]; C_aryl_1 [label="C"]; C_aryl_2 [label="CH"]; C_aryl_3 [label="CH"]; C_aryl_4 [label="CH"]; C_aryl_5 [label="CH"]; C_aryl_6 [label="CH"];
// Edges for bonds B -- F1; B -- F2; B -- F3; B -- C1; C1 -- O1; O1 -- C2; C2 -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1;
// Positioning B [pos="0,0!"]; F1 [pos="-0.87,-0.5!"]; F2 [pos="0.87,-0.5!"]; F3 [pos="0,1!"]; C1 [pos="0,-1.5!"]; O1 [pos="0,-2.5!"]; C2 [pos="0,-3.5!"]; C_aryl_1 [pos="0,-4.5!"]; C_aryl_2 [pos="-1,-5!"]; C_aryl_3 [pos="-1,-6!"]; C_aryl_4 [pos="0,-6.5!"]; C_aryl_5 [pos="1,-6!"]; C_aryl_6 [pos="1,-5!"]; K [pos="2.5,0!"]; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
General Experimental Protocol for NMR Spectroscopy
Rationale for Solvent Selection: Potassium organotrifluoroborates exhibit good solubility in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective solvent for this class of compounds, as it readily dissolves the salt and provides a wide chemical shift window for analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹⁹F is a high-sensitivity nucleus, so a relatively small number of scans are typically required.
-
Use an external reference standard such as CFCl₃ (0 ppm) or a secondary standard.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
The quadrupolar nature of the ¹¹B nucleus can lead to broad signals. Specialized pulse sequences may be employed for better resolution.
-
Use an external reference standard such as BF₃·OEt₂ (0 ppm).
-
Spectroscopic Data Summary
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | ~7.3 (multiplet) | m | Aromatic protons (C₆H₅) |
| ~4.5 (singlet) | s | Benzylic protons (OCH₂) | |
| ~3.5 (singlet) | s | Methylene protons (BCH₂) | |
| ¹³C | ~138 | s | Quaternary aromatic carbon |
| ~128 | d | Aromatic CH | |
| ~127 | d | Aromatic CH | |
| ~72 | t | Benzylic carbon (OCH₂) | |
| ~40 (broad) | t | Methylene carbon (BCH₂) | |
| ¹⁹F | ~ -135 to -145 | q | BF₃ |
| ¹¹B | ~ 3 to 5 | q | BF₃ |
Note: The chemical shifts provided are approximate and can vary slightly depending on the solvent, concentration, and instrument. The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation.
subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, color="#FFFFFF"]; A [label="Weigh Compound"]; B [label="Dissolve in DMSO-d₆"]; C [label="Transfer to NMR Tube"]; A -> B -> C; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, color="#FFFFFF"]; D [label="¹H NMR"]; E [label="¹³C NMR"]; F [label="¹⁹F NMR"]; G [label="¹¹B NMR"]; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style=filled; color="#FCE8E6"; node [style=filled, color="#FFFFFF"]; H [label="Reference Spectra"]; I [label="Integrate & Assign Peaks"]; J [label="Structural Confirmation"]; H -> I -> J; }
C -> D; C -> E; C -> F; C -> G; D -> H; E -> H; F -> H; G -> H; }
Caption: Experimental workflow for NMR analysis.Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.
Experimental Protocol for IR Spectroscopy
Rationale for Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is a common and effective technique. This involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disc. This minimizes scattering and produces a high-quality spectrum.
Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the fine powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
IR Spectral Data Summary
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3030 | Medium | C-H stretch | Aromatic C-H |
| ~2900-2800 | Medium | C-H stretch | Aliphatic C-H (CH₂) |
| ~1600, ~1495, ~1450 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1100-1000 | Strong | C-O stretch | Ether (C-O-C) |
| ~1050-950 | Very Strong | B-F stretch | Trifluoroborate (BF₃) |
| ~740, ~700 | Strong | C-H bend | Monosubstituted benzene |
The most characteristic and intense absorptions in the IR spectrum are expected to be the B-F stretching vibrations of the trifluoroborate anion, typically appearing as a broad and strong band in the 1050-950 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ionic species like this compound, electrospray ionization (ESI) is a suitable technique.
Experimental Protocol for Mass Spectrometry
Rationale for Ionization Technique: Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and ionic compounds, making it ideal for this compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
In positive ion mode, the potassium adduct [M+K]⁺ may be observed.
-
In negative ion mode, the trifluoroborate anion [((benzyloxy)methyl)BF₃]⁻ is expected to be the most prominent peak.
-
Mass Spectrometry Data Summary
| Ion Mode | m/z | Assignment |
| Negative | 189.06 | [C₈H₉BF₃O]⁻ |
| Positive | 267.02 | [C₈H₉BF₃KO + K]⁺ |
Note: The exact mass of the trifluoroborate anion is a key identifier. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. This guide has detailed the experimental protocols and expected data for each technique, providing a valuable resource for researchers in synthetic and medicinal chemistry. A thorough understanding and application of these analytical methods are crucial for ensuring the quality and identity of this important synthetic building block in drug discovery and development.
An In-depth Technical Guide to Potassium ((benzyloxy)methyl)trifluoroborate: Properties, Solubility, and Applications in Modern Synthesis
Abstract
Potassium ((benzyloxy)methyl)trifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and unique reactivity profile make it an attractive building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core properties of this compound, with a special focus on its solubility characteristics. We will delve into the theoretical and practical aspects of its solubility in various solvent systems, provide a detailed, field-proven protocol for its experimental determination, and explore its pivotal role in Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this important synthetic tool.
Introduction: The Rise of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses in these transformations, they are not without their limitations, including potential instability and a propensity for protodeboronation.[1] Potassium organotrifluoroborates have surfaced as a superior class of reagents, offering enhanced stability to both air and moisture, which simplifies their handling and storage.[2] The tetracoordinate nature of the boron atom in these salts imparts a protective effect, rendering them less susceptible to degradation compared to their boronic acid counterparts.[3]
This compound, in particular, serves as a key synthon for the introduction of the benzyloxymethyl moiety, a functional group prevalent in many biologically active molecules and pharmaceutical intermediates.[4] Understanding its fundamental properties, especially its solubility, is paramount for its effective utilization in synthesis.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is the bedrock of its successful application in any chemical transformation. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 1027642-25-6 | [5] |
| Molecular Formula | C₈H₉BF₃KO | [5] |
| Molecular Weight | 228.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 203-211 °C | |
| Storage Temperature | 2-8°C |
Stability and Handling:
Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, allowing for convenient storage at room temperature without the need for special precautions.[2] However, for optimal long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place.[2] While generally stable, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis to the corresponding boronic acid.[2]
Solubility Profile: A Critical Parameter for Reactivity
The solubility of a reagent is a critical factor that governs its reactivity in solution-phase synthesis. The "like dissolves like" principle is a useful starting point for predicting solubility. This compound, being an ionic salt, exhibits solubility characteristics that are highly dependent on the polarity of the solvent.
Qualitative Solubility Overview:
While precise quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be derived from the general behavior of potassium organotrifluoroborate salts.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | High | The polar nature of these solvents effectively solvates the potassium cation and the trifluoroborate anion, leading to good solubility. |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The polarity and hydrogen-bonding capabilities of these solvents facilitate the dissolution of the ionic salt. Potassium phenyltrifluoroborate, a related compound, is soluble in water.[6][7] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Low to Moderate | These solvents have lower polarity compared to the above classes, resulting in reduced ability to solvate the ionic species. |
| Hydrocarbons | Toluene, Hexane, Dichloromethane (DCM) | Low to Insoluble | These nonpolar solvents are generally poor at solvating ionic compounds, leading to very limited or no solubility. |
The solubility behavior directly impacts reaction kinetics and efficiency. In Suzuki-Miyaura reactions, the choice of solvent is crucial for ensuring that all reactants are sufficiently dissolved to participate in the catalytic cycle.
Experimental Protocol for Determining Solubility
The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment:
-
This compound
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (optional, for quantitative analysis)
Experimental Workflow Diagram:
Sources
- 1. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 7. Potassium phenyltrifluoroborate, 98% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to Potassium ((Benzyloxy)methyl)trifluoroborate
Introduction: A Versatile and Stable Reagent for Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose.[1][2] While traditional boronic acids have been instrumental, their inherent instability towards air and moisture can complicate handling, storage, and reaction stoichiometry.[2] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability, ease of handling, and high reactivity.[1][2][3]
This guide focuses on a particularly useful member of this class: Potassium ((benzyloxy)methyl)trifluoroborate (CAS No. 1027642-25-6).[4][5] This crystalline solid serves as a robust and versatile precursor for introducing the benzyloxymethyl moiety, a valuable structural motif in medicinal chemistry and materials science. Its enhanced stability compared to the corresponding boronic acid allows for more reliable and reproducible outcomes in complex synthetic sequences.[3][6] This document provides a comprehensive overview of its physical characteristics, handling protocols, and application in palladium-catalyzed cross-coupling reactions, designed for researchers and professionals in drug development.
Section 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in the laboratory. This compound is a white crystalline solid that is significantly more stable to air and moisture than its boronic acid counterpart, facilitating easier storage and handling.[1][2][3]
Key quantitative and qualitative data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1027642-25-6 | [4][5] |
| Molecular Formula | C₈H₉BF₃KO | [4][5] |
| Molecular Weight | 228.06 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 203-211 °C | [7] |
| Purity | Typically ≥90% or ≥95% | [7][8] |
| Solubility | Soluble in solvents like THF, Toluene/Water mixtures for reactions.[1][9] Poorly soluble in water at room temperature. | [10] |
| Storage Temperature | 2-8°C, sealed away from moisture | [7][11] |
Section 2: Synthesis and Stability
Synthesis Rationale
The synthesis of potassium organotrifluoroborates is typically straightforward and high-yielding. The most common and robust method involves the reaction of a corresponding organoboronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[6][12] This conversion is often quantitative and results in the precipitation of the stable, crystalline trifluoroborate salt from the reaction medium.
Inherent Stability
The exceptional stability of potassium organotrifluoroborates is a key advantage. Unlike boronic acids, which can undergo dehydration to form cyclic boroxines or suffer from protodeboronation, the trifluoroborate anion is coordinatively saturated and less susceptible to these degradation pathways.[2][3][6] This stability means the reagent does not require special handling techniques, such as the use of a glovebox, for weighing and addition to reaction vessels. For long-term storage, it is recommended to keep the solid in a tightly sealed container at 2-8°C to prevent any slow degradation from atmospheric moisture.[7]
Section 3: Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for forming bonds with aryl and heteroaryl chlorides or bromides.[1][9] The benzyloxy group is proposed to play a crucial role in preventing β-hydride elimination, a common side reaction with alkylboron reagents, by stabilizing the diorganopalladium intermediate.[1]
Detailed Experimental Protocol
The following protocol is a representative example of a Suzuki-Miyaura coupling using this compound with an aryl chloride.
Objective: To synthesize 1-(benzyloxymethyl)-4-methoxybenzene.
Materials:
-
This compound (1.2 equiv)
-
4-Chloroanisole (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)
-
SPhos (4-6 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[6]
-
Toluene and Water (e.g., 4:1 v/v)[9]
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-chloroanisole (if solid), Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This step is critical as the palladium catalyst in its active form is oxygen-sensitive.
-
Solvent Addition: Add degassed toluene and water via syringe.[9] If 4-chloroanisole is a liquid, it is added at this stage.
-
Reaction: Place the sealed vial in a preheated oil bath at 100-110°C and stir vigorously for 12-24 hours.[1][9]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure product.[2][9]
Section 4: Safety and Handling
While potassium organotrifluoroborates are lauded for their stability, standard laboratory safety protocols must be observed.
-
Hazard Classifications: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.
-
Handling Precautions: Avoid breathing dust.[13] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry place (2-8°C) in a tightly sealed container to maintain its integrity over long periods.[7][11]
Conclusion
This compound is a highly valuable and practical reagent for modern organic synthesis. Its superior air and moisture stability simplifies handling and improves reaction reproducibility, making it an attractive alternative to traditional boronic acids. Its efficacy in Suzuki-Miyaura cross-coupling reactions provides a reliable method for accessing complex molecules containing the benzyloxymethyl ether linkage, a common feature in pharmacologically active compounds. By understanding its physical properties and adhering to the outlined protocols, researchers can effectively leverage this reagent to advance their synthetic programs.
References
-
Dube, P., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. [Link]
-
Leclerc, J.-P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
-
Fluoropharm. (n.d.). 1027642-25-6 | Potassium [(benzyloxy)methyl]trifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 7. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]
- 8. Potassium benzyloxymethyltrifluoroborate | [frontierspecialtychemicals.com]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 446065-11-8 | Potassium cyclohexyltrifluoroborate | Inorganic Salts | Ambeed.com [ambeed.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1027642-25-6 Cas No. | Potassium [(benzyloxy)methyl]trifluoroborate | Apollo [store.apolloscientific.co.uk]
benzyloxymethyl trifluoroborate potassium salt synthesis
An In-Depth Technical Guide to the Synthesis of Potassium Benzyloxymethyltrifluoroborate: A Versatile Reagent for Modern Organic Chemistry
Executive Summary
Potassium organotrifluoroborates have emerged as a superior class of reagents in synthetic organic chemistry, offering remarkable stability and versatility that circumvents many limitations of traditional organoboron compounds. Among these, potassium benzyloxymethyltrifluoroborate (BnOCH₂BF₃K) is a particularly valuable building block. Its utility lies in its capacity to act as a stable, solid surrogate for the benzyloxymethyl anion, enabling the facile construction of benzyl ethers through robust cross-coupling methodologies. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the state-of-the-art synthesis of BnOCH₂BF₃K. We will delve into the strategic advantages of this reagent, present a field-proven, step-by-step synthesis protocol, discuss its application in the Suzuki-Miyaura reaction, and cover essential safety and handling considerations. The methodology detailed herein is based on a highly efficient SN2 displacement pathway, which represents a significant improvement over older, more cumbersome methods.
The Strategic Advantage of Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern carbon-carbon bond formation.[1] Historically, this reaction has relied heavily on organoboronic acids and their esters. However, these compounds often suffer from drawbacks, including instability towards air and moisture, a propensity for protodeboronation, and challenging purification.[2][3]
Potassium organotrifluoroborates (R-BF₃K) offer a compelling solution to these challenges. As crystalline, free-flowing solids, they exhibit exceptional stability to both air and moisture, which greatly simplifies their handling, storage, and weighing.[2][4] This stability stems from the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond until it is "unveiled" under the specific conditions of the cross-coupling reaction.[3] Consequently, they can be used in near-stoichiometric amounts, improving the atom economy of synthetic transformations.[2]
Potassium benzyloxymethyltrifluoroborate is a prime example of this reagent class, providing a reliable method for introducing the benzyloxymethyl group, a common motif in pharmacologically active molecules and a protected precursor to the valuable hydroxymethyl functional group.[5]
Synthetic Strategy: An Efficient SN2 Approach
The most practical and convenient synthesis of potassium benzyloxymethyltrifluoroborate relies on a simple nucleophilic substitution (SN2) reaction.[5] The retrosynthetic analysis reveals a straightforward disconnection to benzyl alcohol and a halomethyltrifluoroborate salt.
This strategy employs potassium bromomethyltrifluoroborate as a key electrophilic precursor. The alkoxide, generated in situ from benzyl alcohol and a suitable base, displaces the bromide to form the target C-O bond in high yield. This method is significantly more efficient and atom-economical than older, multi-step processes that utilized organostannane intermediates.[5]
The overall workflow can be visualized as a two-stage process: the formation of the alkoxide followed by the key substitution reaction.
Experimental Protocol: A Validated Methodology
This section provides a detailed, step-by-step procedure for the synthesis of potassium benzyloxymethyltrifluoroborate. The synthesis of the necessary precursor, potassium bromomethyltrifluoroborate, is based on established literature methods.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Benzyl alcohol | Reagent Grade, ≥99% | Sigma-Aldrich | Should be dry. |
| Potassium hydride (KH) | 30 wt. % dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle with extreme care. |
| Potassium bromomethyltrifluoroborate | N/A | Synthesized | See reference[6] for preparation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. Use from a solvent purification system. |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | For washing. |
| Standard Schlenk line apparatus | N/A | N/A | For inert atmosphere operations. |
| Magnetic stirrer, glassware | N/A | N/A | Oven-dried before use. |
Step-by-Step Synthesis Procedure
CAUTION: This procedure involves highly reactive and hazardous materials, including potassium hydride, which is flammable and reacts violently with water. All operations must be conducted by trained personnel in a chemical fume hood under an inert atmosphere (e.g., Argon or Nitrogen).
-
Preparation of Potassium Benzyloxide:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add potassium hydride (1.5 equivalents, as a 30% dispersion in mineral oil).
-
Wash the KH dispersion three times with anhydrous THF under an inert atmosphere to remove the mineral oil.
-
After removing the final wash, suspend the KH in fresh anhydrous THF (approx. 20 mL).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of dry benzyl alcohol (1.5 equivalents) in anhydrous THF dropwise to the KH suspension. Vigorous hydrogen gas evolution will be observed.
-
Causality Insight: The use of a strong, non-nucleophilic base like KH ensures the complete and irreversible deprotonation of benzyl alcohol to form the potassium alkoxide, which is a potent nucleophile for the subsequent step. The reaction is performed at 0 °C to moderate the exothermic reaction and control the rate of H₂ evolution.
-
-
SN2 Displacement Reaction:
-
Once hydrogen evolution has ceased, add a solution of potassium bromomethyltrifluoroborate (1.0 equivalent) in anhydrous THF to the freshly prepared potassium benzyloxide solution at 0 °C.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Causality Insight: The reaction proceeds via a classic SN2 mechanism. The benzyloxide anion attacks the methylene carbon, displacing the bromide leaving group. Allowing the reaction to proceed overnight ensures maximum conversion.
-
-
Work-up and Isolation:
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically a solid. Purify by recrystallization or by washing/trituration with a suitable solvent system (e.g., diethyl ether or an acetone/ether mixture) to afford the final product as a white, crystalline solid.[7]
-
Characterization and Quality Control
The identity and purity of the synthesized potassium benzyloxymethyltrifluoroborate should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 203-211 °C |
| 1H NMR | Consistent with the structure |
| 13C NMR | Consistent with the structure |
| 19F NMR | A characteristic quartet is expected |
| 11B NMR | A characteristic quartet is expected |
| InChI Key | MVZQNVFTJPRHAF-UHFFFAOYSA-N |
Application Showcase: Suzuki-Miyaura Cross-Coupling
A primary application of BnOCH₂BF₃K is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize aryl benzyloxymethyl ethers.[5] This transformation is highly valuable for accessing complex molecular architectures in medicinal chemistry.
Representative Protocol
A flask is charged with the aryl chloride (1.0 equiv), potassium benzyloxymethyltrifluoroborate (1.1 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv). The vessel is evacuated and backfilled with argon. A solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and a suitable phosphine ligand like SPhos) in a toluene/water solvent system is added. The mixture is heated (e.g., to 80-110 °C) until the reaction is complete, as monitored by TLC or GC-MS.[5]
Reaction Scope
The coupling is effective for a wide range of electronically diverse and sterically hindered aryl and heteroaryl chlorides.[5]
| Aryl Chloride Substrate | Product | Reported Yield (%) |
| 4-Chloroanisole | 1-(benzyloxymethyl)-4-methoxybenzene | Good |
| 4-Chlorobenzonitrile | 4-((benzyloxy)methyl)benzonitrile | Good |
| Methyl 4-chlorobenzoate | Methyl 4-((benzyloxy)methyl)benzoate | Good |
| 2-Chlorotoluene | 1-(benzyloxymethyl)-2-methylbenzene | Good |
| 3-Chloropyridine | 3-((benzyloxy)methyl)pyridine | Moderate to Good |
| (Data adapted from literature reports on alkoxymethyltrifluoroborates)[5] |
Safety and Handling
-
Potassium Hydride (KH): Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Potassium Hydrogen Fluoride (KHF₂): (Used in precursor synthesis) Corrosive and toxic. Can cause severe burns upon contact. In the presence of water or acid, it can release highly toxic hydrogen fluoride (HF) gas.[4] Always handle in a well-ventilated fume hood with appropriate PPE.
-
Potassium Benzyloxymethyltrifluoroborate (Product): Classified as a warning substance. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of potassium benzyloxymethyltrifluoroborate via SN2 displacement of potassium bromomethyltrifluoroborate is a robust, efficient, and scalable method for producing this highly valuable synthetic intermediate. The resulting product exhibits superior stability and handling characteristics compared to traditional organoboron reagents, making it an indispensable tool for researchers in drug discovery and materials science. Its successful application in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway for the construction of complex benzyl ethers, underscoring its importance in modern organic synthesis.
References
-
Molander, G. A., & Figueroa, R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC, NIH. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC, NIH. Available at: [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 32. Available at: [Link]
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC, NIH. Available at: [Link]
-
Molander, G. A., Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031-2034. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]
-
Dreher, S. D., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC, NIH. Available at: [Link]
-
Molander, G. A., & Traister, K. M. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC, NIH. Available at: [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Available at: [Link]
-
Vedejs, E., & Clay, J. M. (2005). Activated Pyridine Borane Complexes as Hydroborating Agents. Preparation of Potassium Alkyltrifluoroborate Salts. Journal of the American Chemical Society, 127(16), 5766-5767. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Potassium ((Benzyloxy)methyl)trifluoroborate: A Superior Reagent for Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] While traditional boronic acids have been instrumental, their inherent instability often poses significant challenges. This guide introduces potassium ((benzyloxy)methyl)trifluoroborate, a crystalline, air- and moisture-stable organoboron reagent that serves as a robust alternative for introducing the valuable benzyloxymethyl moiety.[1][2] We provide an in-depth analysis of its advantages, a detailed, field-proven experimental protocol for its use in coupling with aryl chlorides, and expert insights into the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecules.
Introduction: The Advent of Organotrifluoroborates
For decades, the Suzuki-Miyaura reaction has been the go-to method for constructing C(sp²)–C(sp²) bonds, owing to its mild conditions and broad functional group tolerance.[3] However, the workhorses of this reaction, boronic acids, are often difficult to purify, can have uncertain stoichiometry, and are prone to degradation via protodeboronation and trimerization to boroxines.
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, addressing many of the limitations of their predecessors.[4] These tetracoordinate boron species are typically free-flowing, crystalline solids that exhibit exceptional stability to both air and moisture, simplifying handling, storage, and reaction stoichiometry.[2][5] Their enhanced stability allows for their use in a wide array of synthetic transformations without the need for strictly controlled inert environments for storage.[1]
This compound is a particularly useful member of this class. It provides a direct route to aryl- and heteroaryl-benzyloxymethyl ethers, which are not only prevalent motifs in pharmacologically active compounds but also serve as protected precursors to hydroxymethyl groups.[6][7] This guide details a practical and efficient protocol for employing this reagent in Suzuki-Miyaura cross-coupling reactions.
The Decisive Advantage: Why Choose this compound?
The adoption of this reagent in complex synthesis is driven by several key, field-proven advantages:
-
Enhanced Stability: Unlike boronic acids, this compound is a solid that is indefinitely stable to air and moisture, eliminating the need for gloveboxes or specialized handling for storage and reaction setup.[1][4]
-
Ease of Handling: Its crystalline, non-hygroscopic nature allows for accurate weighing and dispensing in an open atmosphere, contributing to improved reproducibility.[8]
-
Improved Stoichiometry: The high stability minimizes degradation, allowing for the use of near-stoichiometric amounts (typically 1.05-1.2 equivalents), which improves atom economy and simplifies purification.[2]
-
Unique Reactivity: The benzyloxymethyl group is a valuable synthetic handle. The resulting ether products can be key substructures in drug candidates or can be readily deprotected under mild conditions to reveal a primary alcohol.[9]
-
Suppression of Side Reactions: The use of a benzyl protecting group on the α-oxygen has been shown to prevent β-hydride elimination, a common side reaction pathway with other secondary organoboron reagents. This is proposed to occur via stabilization of the diorganopalladium intermediate through coordination of the benzyl arene to the metal center.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established palladium-catalyzed cycle. The trifluoroborate salt does not enter the cycle directly; it first undergoes slow hydrolysis under basic conditions to form the corresponding boronic acid, which is the active transmetalating species.[5][11]
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol provides a robust and reproducible method for the coupling of this compound with a range of aryl and heteroaryl chlorides. Aryl chlorides are often preferred in industrial settings due to their lower cost compared to bromides or iodides, making protocols for their use highly valuable.
Materials and Equipment
-
Reagents:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
This compound (1.5 equiv)[12]
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (6 mol %)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane (reaction grade, anhydrous)
-
Deionized Water
-
-
Equipment:
-
25 mL Schlenk tube or similar reaction vessel
-
Magnetic stir bar and stir plate with heating
-
High-vacuum manifold with an inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Causality Insight: Using an excess of the trifluoroborate salt ensures complete consumption of the limiting aryl halide. Cesium carbonate is a highly effective base for this transformation, facilitating both the hydrolysis of the trifluoroborate and the transmetalation step.[6]
-
-
Establish Inert Atmosphere: Seal the Schlenk tube, and connect it to a vacuum/inert gas manifold. Carefully evacuate the tube until the pressure is low, then backfill with argon. Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Causality Insight: The Pd(0) catalytic species is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Establishing an inert atmosphere is critical for catalytic efficiency.
-
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (0.5 mL) using syringes. The solvents should be sparged with argon for 15-20 minutes prior to use to remove dissolved oxygen.
-
Causality Insight: The dioxane/water solvent system is crucial. Water is required for the in-situ hydrolysis of the trifluoroborate to the active boronic acid, while dioxane solubilizes the organic components.[6]
-
-
Catalyst Addition: Briefly remove the stopper and add palladium(II) acetate (0.015 mmol, 3 mol %) and RuPhos (0.03 mmol, 6 mol %) to the reaction mixture under a positive flow of argon.
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Scope and Performance Data
The described protocol is effective for a wide range of electronically diverse and sterically hindered aryl and heteroaryl chlorides.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 94 | |
| 2 | 4-Chlorobenzonitrile | 91 | |
| 3 | 2-Chlorotoluene | 88 | |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 95 | |
| 5 | 3-Chloropyridine | 85 | |
| 6 | 2-Chloronaphthalene | 92 | |
| Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various aryl chlorides. Conditions based on optimized protocols reported in the literature.[6][10] |
Conclusion
This compound is a highly stable, easy-to-handle, and effective reagent for Suzuki-Miyaura cross-coupling reactions. It provides a reliable and high-yielding pathway for the synthesis of benzyloxymethyl arenes from readily available aryl chlorides.[6] Its superior physical properties compared to traditional boronic acids make it an invaluable tool for applications in medicinal chemistry and complex molecule synthesis, where reproducibility and scalability are paramount. The protocol detailed herein offers a validated starting point for researchers to incorporate this versatile building block into their synthetic strategies.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 809-20. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(11), 2213–2216. Available at: [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 74(9), 3626–3631. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3511–3518. Available at: [Link]
-
Olsson, R., & Morin, S. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 75(23), 8345–8348. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Angewandte Chemie International Edition, 47(26), 4933–4936. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ResearchGate. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Available at: [Link]
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Organic Chemistry Portal. Synthesis of potassium trifluoroborates. Available at: [Link]
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Wikipedia. Benzyl group. Available at: [Link]
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PubMed. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Available at: [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]
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Rubio-Pina, J., & Vazquez-Flota, F. (2013). Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. Current Topics in Medicinal Chemistry, 13(17), 2200-7. Available at: [Link]
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Vaghani, H. V., et al. (2022). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. International Journal of Pharmaceutical Sciences and Research, 13(1), 33-41. Available at: [Link]
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palladium-catalyzed reactions with potassium ((benzyloxy)methyl)trifluoroborate
An in-depth guide to the palladium-catalyzed applications of potassium ((benzyloxy)methyl)trifluoroborate for researchers, scientists, and drug development professionals.
Introduction: A Superior Reagent for Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a central challenge. The Suzuki-Miyaura cross-coupling reaction is a pillar of this field, offering a powerful tool for forging these connections.[1] While traditional boronic acids have been the workhorses of this reaction, their inherent instability, sensitivity to air and moisture, and tendency to undergo side reactions like protodeboronation can complicate their use.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the shortcomings of boronic acids.[1] Specifically, this compound is a stable, crystalline solid that is easy to handle and store, making it an invaluable tool for introducing the benzyloxymethyl moiety.[1][2] This functional group is a key structural motif and a versatile precursor to other functionalities in pharmaceuticals and complex molecules.
This guide provides a detailed exploration of palladium-catalyzed reactions using this compound, focusing on the mechanistic underpinnings, practical experimental protocols, and the broad scope of this powerful transformation.
The Reagent: Properties and Advantages
This compound is a white, crystalline solid that offers significant practical benefits.[3] Unlike many organoboron reagents, it is stable to both air and moisture, eliminating the need for stringent anhydrous or anaerobic handling techniques during storage and reaction setup.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1027642-25-6 | [4][5][6] |
| Molecular Formula | C₈H₉BF₃KO | [4][6] |
| Molecular Weight | 228.06 g/mol | [4][5][6] |
| Appearance | White solid | [5][7] |
| Melting Point | 203-211 °C | [5][7] |
The enhanced stability of organotrifluoroborates stems from the coordinative saturation and the negative charge on the boron atom, which protect it from premature decomposition pathways that can plague boronic acids.
The Suzuki-Miyaura Reaction: Mechanism and Key Principles
The utility of this compound is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction. The overall transformation involves the palladium-catalyzed coupling of the organotrifluoroborate with an organic halide or triflate.
The Catalytic Cycle: A Step-by-Step View
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. A critical feature when using organotrifluoroborates is the initial hydrolysis step, which occurs in situ.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl chloride), forming a Pd(II) complex. The use of sterically bulky, electron-rich phosphine ligands is crucial for facilitating this step, especially with less reactive electrophiles like aryl chlorides.[8]
-
Hydrolysis (Deprotection) : Under the basic aqueous conditions of the reaction, the this compound undergoes slow hydrolysis to release the corresponding boronic acid.[9][10] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid, minimizing unwanted side reactions such as oxidative homocoupling.[9][10]
-
Transmetalation : The organic group is transferred from the boron atom of the in situ-generated boronic acid to the palladium(II) center, typically facilitated by a base. This step regenerates the boron species as a borate salt.
-
Reductive Elimination : The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Protocol: Cross-Coupling of Aryl Chlorides
This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl chlorides. Aryl chlorides are chosen as the electrophile due to their low cost and wide availability, though they are often more challenging substrates than the corresponding bromides or iodides.[2]
Experimental Workflow Overview
The general workflow is a straightforward procedure common in modern synthetic labs, emphasizing an inert atmosphere to protect the catalyst.
Detailed Step-by-Step Protocol
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃), powdered (3.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a clean, dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and powdered K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Establish Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition : Under a positive pressure of the inert gas, add a degassed mixture of toluene and water (e.g., 5 mL of a 10:1 mixture) via syringe.
-
Reaction Execution : Place the sealed tube in a preheated oil bath or heating block set to 85-100 °C and stir vigorously.
-
Scientist's Note: Vigorous stirring is necessary to ensure efficient mixing between the two phases, which is critical for the reaction rate.
-
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl chloride is consumed (typically 12-24 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization : Confirm the identity and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Reaction Scope and Versatility
A key strength of this methodology is its broad substrate scope. The coupling is tolerant of a wide array of functional groups on the aryl chloride, including esters, nitriles, ketones, and even aldehydes.[3][13]
Table 2: Representative Scope of the Suzuki-Miyaura Coupling
| Entry | Aryl Chloride | Product | Isolated Yield (%) |
| 1 | 4-Chloroanisole | 1-(Benzyloxy)methyl-4-methoxybenzene | 86 |
| 2 | 4-Chlorobenzonitrile | 4-((Benzyloxy)methyl)benzonitrile | 85 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-((benzyloxy)methyl)benzoate | 89 |
| 4 | 2-Chlorotoluene | 1-((Benzyloxy)methyl)-2-methylbenzene | 74 |
| 5 | 3-Chloropyridine | 3-((Benzyloxy)methyl)pyridine | 65 |
Conditions based on representative literature protocols.[3]
The reaction is effective for electron-rich, electron-poor, and sterically hindered aryl chlorides, as well as various heteroaryl chlorides, showcasing its wide applicability in medicinal chemistry and materials science.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source oxidized).2. Insufficiently degassed solvents.3. Poor quality base or ligand. | 1. Use a fresh bottle of palladium catalyst or a pre-catalyst.2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.3. Use freshly powdered, dry base and high-purity ligand. |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature too high.2. Hydrolysis of trifluoroborate is too fast relative to coupling. | 1. Lower the reaction temperature by 10-15 °C.2. Consider a different base (e.g., Cs₂CO₃ vs K₂CO₃) which can affect hydrolysis rates.[9][10] |
| Protodeboronation of Reagent | 1. Presence of acidic impurities.2. Prolonged reaction times at high temperature. | 1. Ensure all reagents and solvents are free of acid.2. Monitor the reaction closely and stop it once the starting material is consumed. |
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][14] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a robust, versatile, and user-friendly reagent for palladium-catalyzed cross-coupling reactions. Its superior stability and the advantageous "slow-release" mechanism of the corresponding boronic acid make it an excellent alternative to traditional organoboron reagents. The protocols and insights provided herein demonstrate its power in synthesizing complex molecules, offering a reliable method for constructing benzyloxymethyl-containing compounds for a wide range of applications in research and development.
References
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate URL: [Link]
-
Title: Organotrifluoroborate Coupling Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides Source: PMC - NIH URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs Source: PMC - NIH URL: [Link]
-
Title: Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates Source: Organic Chemistry Portal URL: [Link]
-
Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC - NIH URL: [Link]
-
Title: Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3 Source: PMC - NIH URL: [Link]
-
Title: Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions Source: PMC - NIH URL: [Link]
-
Title: Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates Source: ElectronicsAndBooks URL: [Link]
-
Title: Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides Source: PMC - NIH URL: [Link]
-
Title: Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates Source: PMC - NIH URL: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
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- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
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- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium (4-methoxybenzyloxy)methyl trifluoroborate 97 1027642-26-7 [sigmaaldrich.com]
using potassium ((benzyloxy)methyl)trifluoroborate for C-C bond formation
An In-Depth Guide to the Application of Potassium ((benzyloxy)methyl)trifluoroborate in Modern C-C Bond Formation
Authored by a Senior Application Scientist
Welcome to a comprehensive guide on the theory and application of this compound, a uniquely stable and versatile reagent for carbon-carbon bond formation. This document is designed for researchers, scientists, and professionals in drug development who seek to leverage advanced organoboron chemistry. We will move beyond simple procedural lists to explore the underlying principles that make this reagent a powerful tool in the synthetic chemist's arsenal, particularly for challenging Suzuki-Miyaura cross-coupling reactions.
The Ascendancy of Organotrifluoroborates: A Paradigm of Stability and Reactivity
For decades, the Suzuki-Miyaura reaction has been a cornerstone of C-C bond formation, traditionally relying on boronic acids or their ester derivatives.[1] However, these reagents are not without their drawbacks. Boronic acids can be challenging to purify, may have uncertain stoichiometry, and often exhibit limited stability, being prone to protodeboronation and formation of boroxine anhydrides.
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, offering remarkable advantages:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, permitting long-term storage at ambient temperatures without special precautions.[2][3][4] This robustness simplifies handling and improves experimental reproducibility.
-
Improved Stoichiometry: Their high resistance to competitive protodeboronation allows for their use in near-stoichiometric amounts relative to the electrophilic partner, enhancing the reaction's atom economy.[3][5]
-
Ease of Preparation: Organotrifluoroborates are readily synthesized from corresponding boronic acids or other organoboron precursors by treatment with inexpensive potassium hydrogen fluoride (KHF₂).[3][6]
The subject of this note, This compound (CAS 1027642-25-6), is an exemplar of this class, providing a stable source of a benzyloxymethyl nucleophile for constructing complex molecular architectures.[7][8][9]
The Suzuki-Miyaura Reaction: Mechanism with Organotrifluoroborates
The efficacy of potassium organotrifluoroborates in Suzuki-Miyaura coupling hinges on a crucial activation step. The tetracoordinate borate salt is not the active species in the catalytic cycle. Under the basic conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[10] This "slow release" mechanism maintains a low concentration of the reactive boronic acid, minimizing unwanted side reactions like homocoupling.[10]
The generated boronic acid then enters the established Suzuki-Miyaura catalytic cycle, which proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, including the initial hydrolysis of the potassium organotrifluoroborate.
A critical challenge in couplings involving sp³-hybridized alkylboron reagents is the potential for β-hydride elimination from the diorganopalladium intermediate. This undesired pathway leads to Heck-type byproducts instead of the desired cross-coupled product.[6][14] this compound is specifically designed to mitigate this issue. The benzyloxy group is proposed to act as a hemilabile ligand, where the arene can coordinate to the palladium center, stabilizing the intermediate and suppressing β-hydride elimination.[14]
Application Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
This protocol details a general method for the palladium-catalyzed cross-coupling of this compound with a range of aryl and heteroaryl chlorides. Aryl chlorides are chosen as representative electrophiles due to their low cost and wide availability, though they are often more challenging substrates than the corresponding bromides or iodides.[14][15]
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Nucleophilic Partner | Frontier, Alfa, Sigma |
| Aryl/Heteroaryl Chloride | Electrophilic Partner | Major chemical vendors |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | Major chemical vendors |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Ligand | Major chemical vendors |
| Potassium Carbonate (K₂CO₃), anhydrous powder | Base | Major chemical vendors |
| Toluene, anhydrous | Solvent | Major chemical vendors |
| Deionized Water | Co-solvent | In-house or vendor |
| Schlenk tube or reaction vial with stir bar | Reaction Vessel | Glassware supplier |
| Argon or Nitrogen gas supply | Inert Atmosphere | Gas supplier |
| Standard laboratory glassware | Workup and Purification | Glassware supplier |
| Ethyl acetate, Hexanes | Chromatography Solvents | Major chemical vendors |
| Silica Gel | Stationary Phase for Chromatography | Major chemical vendors |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the aryl chloride (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[15]
-
Seal the tube with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Catalyst Preparation and Addition:
-
In a separate, small vial under argon, weigh palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 equiv) and RuPhos (0.02-0.04 equiv).
-
Add a small amount of degassed toluene to the vial to dissolve the catalyst and ligand, then transfer this solution to the main reaction vessel via syringe under a positive pressure of argon.
-
-
Reaction Execution:
-
Monitoring and Workup:
-
Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.
-
Representative Reaction Scope
The following table summarizes typical results for the cross-coupling of potassium alkoxymethyltrifluoroborates with various electrophiles, demonstrating the versatility of this methodology.[14][15]
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | 4-Chloroanisole | 1-(Benzyloxy)methyl-4-methoxybenzene | 79 | [14] |
| 2 | 4-Chlorobenzonitrile | 4-((Benzyloxy)methyl)benzonitrile | 85 | [14] |
| 3 | 2-Chloropyridine | 2-((Benzyloxy)methyl)pyridine | 88 | [14] |
| 4 | 4-Chlorobenzyl Chloride | 1-(Benzyloxy)methyl-4-chloromethylbenzene | 66 | [15] |
| 5 | Benzyl Chloride | (Benzyloxy)(phenyl)methane | 77 | [15] |
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂/RuPhos): The combination of a simple palladium(II) precursor and a sterically hindered, electron-rich biarylphosphine ligand like RuPhos is critical.[5][6] The bulky ligand promotes the formation of a monoligated, highly reactive Pd(0) species, which facilitates the oxidative addition of even unreactive aryl chlorides. Its electron-donating nature enhances the rate of reductive elimination, the product-forming step, which helps outcompete β-hydride elimination.[5]
-
Base and Solvent System (K₂CO₃ in Toluene/H₂O): A base is essential for the hydrolysis of the trifluoroborate to the active boronic acid and to facilitate the transmetalation step.[10] K₂CO₃ is an effective and economical choice.[15] The biphasic toluene/water system is common; the organic phase solubilizes the substrates and catalyst, while the aqueous phase contains the base and facilitates the necessary hydrolysis.[6]
Conclusion
This compound stands out as a robust, easy-to-handle reagent for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling. Its inherent stability overcomes many limitations of traditional boronic acids, while the unique benzyloxy moiety provides a strategic advantage in suppressing common side reactions associated with sp³-hybridized organoboron reagents. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this powerful tool in their synthetic endeavors.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lévesque, F., & Organ, M. G. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic letters, 14(1), 172-175. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in the chemistry of potassium organotrifluoroborates. Tetrahedron, 63(18), 3623-3658. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5172-5175. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Al-Zoubi, R. M., McDonald, R., & Hall, D. G. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1205. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Frontier Specialty Chemicals. (n.d.). Potassium (benzyloxycarbonylamino)methyltrifluoroborate. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(1), 113-116. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Singh, T., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Sialan. (n.d.). This compound. [Link]
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Frontier Specialty Chemicals. (n.d.). Potassium benzyloxymethyltrifluoroborate. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 324. [Link]
-
Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
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Application Notes and Protocols for Potassium ((Benzyloxy)methyl)trifluoroborate
A Guide for Researchers in Organic Synthesis and Drug Development
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
Potassium ((benzyloxy)methyl)trifluoroborate has emerged as a versatile and robust reagent in modern organic synthesis. As a bench-stable crystalline solid, it serves as a valuable precursor to the benzyloxymethyl radical, a key intermediate for forging new carbon-carbon bonds.[1] This guide provides an in-depth exploration of its applications, focusing on a detailed protocol for its use in visible-light photoredox catalysis—a powerful and increasingly popular method in synthetic chemistry.[2][3][4] We will delve into the mechanistic underpinnings of this transformation, offering practical insights to enable researchers to confidently and successfully employ this reagent in their synthetic endeavors.
Introduction: The Utility of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction as alternatives to boronic acids and their esters.[1] Their enhanced stability to air and moisture, coupled with their compatibility with a wide array of functional groups, makes them highly attractive for complex molecule synthesis.[5] The tetracoordinate nature of the boron atom in these salts renders them less susceptible to protodeboronation compared to their trigonal counterparts.[6]
This compound, in particular, is a valuable C1 synthon. Its primary utility lies in its ability to generate a benzyloxymethyl radical under oxidative conditions, often facilitated by photoredox catalysis.[2][7] This radical can then engage in a variety of coupling reactions, offering a novel and efficient route to compounds bearing the benzyloxymethyl moiety.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1027642-25-6 | [8][9] |
| Molecular Formula | C8H9BF3KO | [9][10] |
| Molecular Weight | 228.06 g/mol | [9][10] |
| Appearance | White to off-white solid | |
| Melting Point | 203-211 °C | |
| Storage | 2-8°C, under an inert atmosphere |
Safety and Handling:
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[11] In case of contact with eyes, rinse cautiously with water for several minutes.[11]
Core Application: Photoredox-Catalyzed C-C Bond Formation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[3][4] In this context, this compound serves as an excellent radical precursor.
Mechanistic Rationale
The overall process is predicated on a photocatalytic cycle. The mechanism for a generic coupling of the benzyloxymethyl radical with a radical acceptor is illustrated below. This process is a powerful example of how photoredox catalysis can be used to control the generation of reactive intermediates.[2][7]
Figure 1: Generalized workflow for photoredox catalysis.
Workflow Description:
-
Excitation: The photocatalyst (PC) absorbs visible light (hν) and is promoted to an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and accepts an electron from the this compound. This results in the formation of the reduced photocatalyst (PC•-) and the benzyloxymethyl radical (BnOCH₂•) after fragmentation.
-
Radical Coupling: The electrophilic benzyloxymethyl radical couples with a suitable radical acceptor to form the desired carbon-carbon bond.
-
Catalyst Regeneration: The reduced photocatalyst is oxidized back to its ground state by a sacrificial electron acceptor or by participating in a subsequent redox event in the catalytic cycle, ready to begin the cycle anew.
Detailed Experimental Protocol: Photoredox-Catalyzed Alkylation of an Electron-Deficient Alkene
This protocol provides a representative example of the application of this compound in a photoredox-catalyzed reaction.
Materials and Reagents
-
This compound
-
Electron-deficient alkene (e.g., an α,β-unsaturated ester or ketone)
-
Photocatalyst (e.g., a commercially available iridium or ruthenium complex, or an organic dye like Eosin Y)[3][4]
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or a reaction vial with a septum
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., a blue LED strip)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.2 equivalents), the electron-deficient alkene (1.0 equivalent), and the photocatalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1 M.
-
Initiation of Reaction: Place the reaction vessel in proximity to the visible light source (e.g., wrap with a blue LED strip). Ensure the reaction is stirred vigorously to ensure even irradiation. A fan may be used to maintain a constant temperature.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by opening it to the air and diluting with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Data Interpretation and Expected Outcomes
The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is the addition of the benzyloxymethyl group to the β-position of the electron-deficient alkene.
Table 2: Representative Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Equivalents of Borate | 1.1 - 1.5 | To ensure complete consumption of the limiting reagent. |
| Photocatalyst Loading | 1 - 5 mol% | To achieve a reasonable reaction rate without being wasteful. |
| Solvent | Anhydrous, degassed DMF or MeCN | Polar aprotic solvents are generally effective for these reactions. |
| Concentration | 0.05 - 0.2 M | To balance reaction rate and solubility. |
| Light Source | Blue LEDs (approx. 450 nm) | Matches the absorption maximum of many common photocatalysts. |
| Temperature | Room Temperature | The reaction is typically not highly sensitive to temperature. |
Broader Applications and Future Outlook
The utility of this compound extends beyond the example provided. It has been employed in a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Suzuki-Miyaura Cross-Coupling Reactions: While less common for this specific trifluoroborate, organotrifluoroborates are widely used in palladium-catalyzed cross-coupling reactions.[1][6][12]
-
Radical-Radical Coupling Reactions: This reagent can participate in couplings with other radical species, offering access to more complex molecular architectures.[2][13]
The continued development of novel photoredox catalysts and a deeper understanding of radical chemistry will undoubtedly expand the synthetic utility of this compound.[14][15][16] Its stability, ease of handling, and versatile reactivity position it as a valuable tool in the arsenal of synthetic chemists in both academic and industrial settings.
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Application Notes and Protocols: Potassium ((Benzyloxy)methyl)trifluoroborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Versatile Reagent for Modern Synthesis
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of reliability and versatility.[1] The evolution of this reaction has been marked by the development of increasingly robust and user-friendly reagents. While traditional boronic acids are foundational, their inherent instability towards air and moisture can complicate handling, storage, and reaction stoichiometry.[2] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability as crystalline, free-flowing solids that are amenable to long-term storage and simplified handling.[2][3][4][5]
This guide focuses on a specific and highly valuable member of this class: Potassium ((benzyloxy)methyl)trifluoroborate (CAS: 1027642-25-6).[6] This reagent serves as a robust nucleophilic source of a benzyloxymethyl group, providing a unique and powerful tool for the synthesis of protected alcohols and ethers.[7] Its application is particularly notable in the stereospecific cross-coupling with secondary alkyl centers, a challenging transformation often plagued by side reactions. We will explore the mechanistic rationale behind its efficacy, provide detailed protocols for its synthesis and application, and present data to guide its use in complex synthetic campaigns.
Reagent Profile:
-
IUPAC Name: potassium;trifluoro(phenylmethoxymethyl)boranuide[8]
-
Appearance: White to off-white solid
-
Melting Point: 203-211 °C
Section 1: Synthesis and Handling of this compound
A key advantage of potassium alkoxymethyltrifluoroborates is their straightforward and scalable synthesis. The most common and practical method involves the nucleophilic substitution of potassium bromomethyltrifluoroborate with the desired alkoxide.[7] This approach is atom-economic and avoids the handling of more sensitive organometallic intermediates.
Protocol 1: Synthesis via Sₙ2 Displacement
This protocol describes the preparation of this compound from commercially available benzyl alcohol and potassium bromomethyltrifluoroborate.
Rationale: The reaction proceeds via a standard Sₙ2 mechanism where the benzyl alkoxide, generated in situ by a strong base like potassium hydride (KH), displaces the bromide from the bromomethyltrifluoroborate. The use of a Soxhlet extractor is a critical technical insight for purification; the desired product has low solubility in common organic solvents, while the inorganic byproducts (KBr, excess KH) are insoluble, allowing for efficient separation and isolation of the pure product in high yield.[7]
Figure 1: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Alkoxide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add benzyl alcohol (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Carefully add potassium hydride (KH, 30% dispersion in mineral oil, 1.5 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Sₙ2 Displacement: Add potassium bromomethyltrifluoroborate (1.0 equiv) to the freshly prepared alkoxide solution. Heat the reaction mixture to 50 °C and stir overnight.
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully quench any excess KH with isopropanol. Remove the solvent under reduced pressure. The resulting solid residue is transferred to a cellulose thimble and placed in a Soxhlet extractor.
-
Extraction: Extract the crude solid with acetone continuously overnight. The desired this compound will slowly dissolve in the hot acetone and collect in the distillation flask, leaving the inorganic salts (KBr) behind.
-
Isolation: After extraction is complete, cool the acetone solution and concentrate it under reduced pressure to yield the final product as a white, crystalline solid.
Table 1: Representative Synthesis of Potassium Alkoxymethyltrifluoroborates [7]
| Entry | Alcohol | Product | Isolated Yield (%) |
|---|---|---|---|
| 1 | Benzyl alcohol | This compound | 85% |
| 2 | 1-Hexanol | Potassium ((hexyloxy)methyl)trifluoroborate | 91% |
| 3 | Cyclohexylmethanol | Potassium (((cyclohexylmethoxy)methyl)trifluoroborate) | 88% |
| 4 | 2-Methoxyethanol | Potassium ((2-methoxyethoxy)methyl)trifluoroborate | 92% |
Handling and Storage: this compound is an air- and moisture-stable solid that can be handled on the benchtop for weighing and reaction setup.[5][9] For long-term stability, it is best stored in a tightly sealed container in a cool, dry place.[5] Unlike boronic acids, no special inert atmosphere techniques are required for storage.[2]
Section 2: Core Application: Stereospecific Suzuki-Miyaura Cross-Coupling
The primary application of potassium 1-(benzyloxy)alkyltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides.[10][11] This reaction provides a powerful method for constructing C(sp³)–C(sp²) bonds, yielding protected secondary alcohols that are valuable intermediates in medicinal chemistry and natural product synthesis.
Mechanistic Rationale: Overcoming β-Hydride Elimination
A significant challenge in the cross-coupling of secondary alkylboron reagents is the propensity of the diorganopalladium intermediate to undergo β-hydride elimination. This undesired pathway leads to alkene byproducts and low yields of the desired coupled product.
The unique success of potassium 1-(benzyloxy)alkyltrifluoroborates stems from the strategic placement of the benzyl group. It is proposed that the arene of the benzyl ether coordinates to the palladium center in the diorganopalladium(II) intermediate.[10][11] This intramolecular coordination stabilizes the intermediate, conformationally disfavoring the syn-periplanar arrangement required for β-hydride elimination and thereby promoting the desired reductive elimination pathway.
Figure 2: The benzyl group stabilizes the Pd intermediate, inhibiting β-hydride elimination.
This mechanistic insight is crucial for rational catalyst and substrate design. The choice of the benzyl group is not arbitrary; it is a deliberate strategy to mitigate a known and problematic side reaction, enabling high yields where other secondary alkylboron reagents might fail.[10]
Stereospecificity: Retention of Configuration
A highly valuable feature of this methodology is its stereospecificity. The cross-coupling of enantiopure potassium 1-(benzyloxy)alkyltrifluoroborates proceeds with complete retention of configuration at the stereocenter.[10] This outcome is consistent with a transmetalation step that avoids open, backside-attack transition states, preserving the stereochemical integrity of the starting material. This allows for the direct incorporation of chirality into complex molecules, a significant advantage in asymmetric synthesis.
Optimized Reaction Protocol: Suzuki-Miyaura Coupling
The following is a general, field-proven protocol for the cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl or heteroaryl chlorides.
Rationale: The choice of catalyst system is critical. A palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand (e.g., cataCXium A) or an N-heterocyclic carbene. These ligands promote the key steps of oxidative addition and reductive elimination. A strong inorganic base, typically cesium carbonate (Cs₂CO₃), is required to facilitate the hydrolysis of the trifluoroborate to the active boronic acid in situ and to promote the transmetalation step.[12][13] The biphasic solvent system (e.g., CPME/H₂O) is also important, as water increases the rate of productive cross-coupling relative to competitive protodeboronation.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add the potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), the aryl/heteroaryl chloride (1.0 equiv), and cesium carbonate (Cs₂CO₃, 3.0-5.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., cataCXium A, 4-10 mol%). Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with argon three times. Add the degassed solvent system (e.g., 1:1 cyclopentyl methyl ether/water) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 105-110 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Substrate Scope and Performance
The methodology is robust, tolerating a wide range of electronically diverse aryl and heteroaryl chlorides. High yields are obtained with both electron-rich and electron-poor coupling partners.
Table 2: Representative Suzuki-Miyaura Couplings with Potassium 1-(Benzyloxy)alkyltrifluoroborates [10][11]
| Entry | Trifluoroborate Partner | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Potassium 1-(benzyloxy)-3-phenylpropyltrifluoroborate | 4-Chloroanisole | 1-(Benzyloxy)-1-(4-methoxyphenyl)-3-phenylpropane | 85% |
| 2 | Potassium 1-(benzyloxy)-3-phenylpropyltrifluoroborate | 2-Chloropyridine | 2-(1-(Benzyloxy)-3-phenylpropyl)pyridine | 88% |
| 3 | Potassium 1-(benzyloxy)-3-phenylpropyltrifluoroborate | 4-Chloroquinoline | 4-(1-(Benzyloxy)-3-phenylpropyl)quinoline | 82% |
| 4 | Potassium 1-(benzyloxy)-3-phenylpropyltrifluoroborate | Methyl 4-chlorobenzoate | Methyl 4-(1-(benzyloxy)-3-phenylpropyl)benzoate | 75% |
| 5 | Potassium (R)-1-(benzyloxy)pentyltrifluoroborate | 4-Chloroanisole | (R)-1-(Benzyloxy)-1-(4-methoxyphenyl)pentane | 81% (>99% er) |
Reaction Conditions: Pd catalyst (7.5 mol%), base (5.0 equiv), 1:1 CPME/H₂O, 105 °C, 24 h.
Conclusion
This compound and its derivatives are exceptionally stable, effective, and stereospecific reagents for the synthesis of complex organic molecules. Their ability to overcome the common challenge of β-hydride elimination in C(sp³)–C(sp²) cross-coupling reactions makes them invaluable tools for medicinal and materials chemists. The operational simplicity of their synthesis and handling, combined with their high performance in stereospecific transformations, ensures their continued and expanding role in advanced organic synthesis.
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Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8234–8247. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3781–3787. [Link]
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Roy, D., & Hénon, H. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 75(21), 7339–7345. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(19), 7438–7445. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
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Yamamoto, Y., & Miyaura, N. (2000). γ-Selective Cross-Coupling Reactions of Potassium Allyltrifluoroborates with Haloarenes Catalyzed by a Pd(0)/D-t-BPF or Pd(0)/Josiphos ((R,S)-CyPF-t-Bu) Complex: Mechanistic Studies on Transmetalation and Enantioselection. Organometallics, 19(26), 5607–5613. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(30), 7362–7370. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(17), 1821–1824. [Link]
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Request PDF. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]
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Application Notes: Potassium ((benzyloxy)methyl)trifluoroborate as a Superior Boronic Acid Surrogate for the Synthesis of Primary Arylmethyl Carbinols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Limitations of Traditional Organoboron Reagents
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For decades, boronic acids have been the principal nucleophilic partners in these transformations.[3] However, their utility is often hampered by inherent limitations, including challenging purification, uncertain stoichiometry, and a propensity for decomposition via protodeboronation, especially in the case of heteroaryl or unstable alkyl variants.[3][4][5]
Potassium organotrifluoroborates have emerged as a transformative solution to these challenges.[2][6] These crystalline, tetracoordinate boron species are typically stable to air and moisture, offering superior handling, storage, and stoichiometric precision.[4][7] Their masked reactivity allows them to endure a wide range of synthetic conditions, only to be unveiled in situ during the cross-coupling process.[7][8] This guide provides an in-depth exploration of potassium ((benzyloxy)methyl)trifluoroborate, a versatile reagent that serves as a stable and effective surrogate for hydroxymethylboronic acid, enabling a novel and reliable disconnection for the synthesis of primary arylmethyl carbinols.
The Trifluoroborate Advantage: Stability Through Structure
The enhanced stability of potassium organotrifluoroborates stems directly from their tetracoordinate boron center. Unlike the vacant p-orbital of a tricoordinate boronic acid which makes the C-B bond susceptible to cleavage, the filled octet of the trifluoroborate anion provides significant kinetic stability.[7][8] This fundamental structural difference translates into significant practical advantages in the laboratory.
Caption: Structural basis for the superior stability of trifluoroborates.
Core Application: Suzuki-Miyaura Coupling of this compound
This compound is a premier reagent for introducing a protected primary carbinol moiety onto aromatic and heteroaromatic scaffolds. The cross-coupling reaction with aryl or heteroaryl halides provides a direct route to benzyl arylmethyl ethers, which are valuable intermediates in medicinal chemistry and materials science.[9][10]
The success of this transformation hinges on a carefully optimized catalytic system. While various palladium catalysts can be effective, systems employing bulky, electron-rich phosphine ligands, such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have proven to be exceptionally general and high-yielding, particularly for challenging aryl and heteroaryl chlorides.[7][10][11] The base, typically cesium or potassium carbonate, is crucial for the hydrolysis of the trifluoroborate to the active boronic acid species within the catalytic cycle.
Experimental Workflow Diagram
The following diagram outlines the typical laboratory workflow for the cross-coupling procedure.
Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-(Benzyloxy)methyl-benzonitrile
This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl chloride.
Materials:
-
4-Chlorobenzonitrile (69 mg, 0.50 mmol, 1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (3.4 mg, 0.015 mmol, 3 mol%)
-
RuPhos (14 mg, 0.03 mmol, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (489 mg, 1.5 mmol, 3.0 equiv.)
-
Dioxane (5 mL, anhydrous)
-
Deionized Water (0.5 mL)
-
Schlenk tube (25 mL) and magnetic stir bar
-
Argon gas supply
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube containing a magnetic stir bar, add 4-chlorobenzonitrile, this compound, and cesium carbonate.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (5 mL) and deionized water (0.5 mL) to the tube via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand. Quickly add the solid catalyst and ligand to the reaction mixture under a positive flow of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of a quenched aliquot.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Representative Reaction Scope
The optimized protocol is effective for a wide range of aryl and heteroaryl halides, demonstrating its broad utility.
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-((Benzyloxy)methyl)benzonitrile | ~90%[10] |
| 2 | 4-Chloroacetophenone | 1-(4-((Benzyloxy)methyl)phenyl)ethan-1-one | ~88%[7] |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-((benzyloxy)methyl)benzoate | ~95%[7] |
| 4 | 2-Chloropyridine | 2-((Benzyloxy)methyl)pyridine | ~75%[7] |
| 5 | 3-Bromopyridine | 3-((Benzyloxy)methyl)pyridine | ~86%[10] |
Post-Coupling Strategy: Unveiling the Primary Alcohol
A key strategic advantage of using this compound is that the resulting benzyl ether product can be readily deprotected to reveal the synthetically valuable primary alcohol (hydroxymethyl) group.[8] Catalytic hydrogenolysis is a mild and highly efficient method for this transformation.[15]
Caption: Two-step sequence from aryl halide to primary alcohol.
Protocol: Debenzylation via Catalytic Hydrogenolysis
Materials:
-
Benzyl arylmethyl ether (e.g., 4-((Benzyloxy)methyl)benzonitrile, 1.0 mmol)
-
Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol% Pd)
-
Methanol or Ethyl Acetate (20 mL)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
To a round-bottom flask, add the benzyl arylmethyl ether and the solvent (e.g., methanol).
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask, and purge with H₂ gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature for 2-16 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected primary alcohol, which can be further purified if necessary.
Conclusion
This compound is a robust, reliable, and strategically advantageous reagent for the synthesis of primary arylmethyl carbinols. Its superior stability and handling properties compared to traditional boronic acids make it an invaluable tool for researchers in drug discovery and complex molecule synthesis.[5][6][7] The presented protocols for Suzuki-Miyaura coupling and subsequent debenzylation offer a validated and highly versatile pathway for the efficient construction of molecules bearing the valuable hydroxymethylaryl motif.
References
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Dreher, S. D., et al. (2021). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. National Institutes of Health. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. SciSpace. [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]
-
Ley, S. V., et al. (2005). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. ACS Publications. [Link]
-
Molander, G. A., et al. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
-
Sandrock, D. L., et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. National Institutes of Health. [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for the cross‐coupling with boronic acid pinacol esters.... Retrieved from [Link]
Sources
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stereospecific cross-coupling with potassium 1-(benzyloxy)alkyltrifluoroborates
Application Notes & Protocols
Stereospecific Cross-Coupling with Potassium 1-(Benzyloxy)alkyltrifluoroborates: A Guide to Preserving Chirality in C(sp³)–C(sp²) Bond Formation
Abstract
The construction of chiral molecules with defined three-dimensional structures is a cornerstone of modern drug discovery and development.[1][2] Among the most powerful tools for this purpose are transition metal-catalyzed cross-coupling reactions, which forge carbon-carbon bonds with high efficiency.[3] However, extending these reactions to secondary alkyl centers (C(sp³)) presents a significant challenge: the propensity for β-hydride elimination, a process that can erode stereochemical information and lead to undesired alkene byproducts.[4][5] This guide details a robust and stereospecific Suzuki-Miyaura cross-coupling methodology that overcomes this limitation by employing potassium 1-(benzyloxy)alkyltrifluoroborates. These air- and moisture-stable crystalline solids serve as configurationally stable nucleophiles, enabling the synthesis of protected secondary alcohols with complete retention of stereochemistry.[6][7] We will explore the underlying mechanistic principles, provide detailed protocols for reagent synthesis and cross-coupling, and present data on the reaction's scope, offering researchers a reliable method for creating complex chiral architectures.
Scientific Principles: Taming β-Hydride Elimination
The Suzuki-Miyaura reaction is a premier method for C-C bond formation, valued for its mild conditions and broad functional group tolerance.[8] While highly effective for C(sp²)-C(sp²) couplings, its application to secondary alkylboron reagents has been hampered by competing side reactions.
The Core Challenge: β-Hydride Elimination
In a typical palladium-catalyzed cycle involving a secondary alkyl nucleophile, the key diorganopalladium(II) intermediate is formed after transmetalation. If this intermediate possesses a hydrogen atom on a carbon beta to the palladium center, it can readily undergo β-hydride elimination to form a palladium-hydride species and an alkene. This pathway is often kinetically facile and leads to isomerization and loss of the desired product, compromising both yield and stereochemical integrity.[4]
The Solution: Intramolecular Stabilization
The key innovation of the present methodology is the strategic placement of a benzyloxy group at the α-position of the alkyltrifluoroborate.[6][7] This group is not merely a protecting group; it is an active participant in the catalytic cycle. After the transmetalation step, the arene of the benzyl group is proposed to coordinate to the palladium center of the diorganopalladium intermediate.[7] This intramolecular coordination forms a stable, six-membered palladacycle-like structure, which conformationally restricts the intermediate and raises the energetic barrier for β-hydride elimination.[6][7] By suppressing this deleterious pathway, the desired reductive elimination proceeds, forming the C(sp³)–C(sp²) bond with complete retention of the original stereochemistry.[7]
Synthesis of Potassium 1-(Benzyloxy)alkyltrifluoroborates
The success of the cross-coupling reaction hinges on the availability of the chiral organotrifluoroborate reagent. These reagents are readily synthesized in a two-step sequence from commercially available aldehydes.[7] First, a copper-catalyzed diboration of the aldehyde yields a potassium 1-(hydroxy)alkyltrifluoroborate. Second, this intermediate alcohol is protected as its benzyl ether.
Protocol 2.1: Synthesis of Potassium 1-(Hydroxy)alkyltrifluoroborates[7]
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (5 mol %), NaOt-Bu (5 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.0 equiv).
-
Add anhydrous toluene, followed by the aldehyde (1.0 equiv) and Xantphos (5.5 mol %).
-
Stir the mixture at room temperature for 1.5 hours.
-
Upon completion (monitored by TLC or GC-MS), add methanol to the reaction mixture.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv) and stir the resulting mixture vigorously overnight at room temperature.
-
Filter the resulting white precipitate, wash with cold water and then diethyl ether, and dry under vacuum to afford the potassium 1-(hydroxy)alkyltrifluoroborate salt.
Protocol 2.2: Benzylation of Potassium 1-(Hydroxy)alkyltrifluoroborates[7]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the potassium 1-(hydroxy)alkyltrifluoroborate (1.0 equiv) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium hydride (KH, 1.5 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (BnBr, 1.5 equiv) and heat the reaction mixture to 50 °C overnight.
-
Cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure potassium 1-(benzyloxy)alkyltrifluoroborate.
Application Protocol: Stereospecific Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the palladium-catalyzed stereospecific cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides.[7]
Materials and Reagents
-
Potassium 1-(benzyloxy)alkyltrifluoroborate (1.05 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv, 0.5 mmol scale)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %)
-
Toluene, anhydrous
-
Deionized water
-
Argon gas (high purity)
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Magnetic stirrer and hot plate
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium 1-(benzyloxy)alkyltrifluoroborate (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[9]
-
Inerting the Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the tube. Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to degas the solvents.[9]
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (2 mol %) and RuPhos (4 mol %). Add the catalyst and ligand to the reaction mixture under a positive pressure of argon. Causality Note: The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with less reactive aryl chlorides.[8][9]
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (20 mL).
-
Isolation: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Reaction Scope and Data
This methodology is effective for a wide range of aryl and heteroaryl chlorides, demonstrating broad functional group tolerance. Electron-rich, electron-poor, and sterically hindered electrophiles all participate effectively in the coupling.[7]
| Entry | Aryl/Heteroaryl Chloride | Product | Isolated Yield (%)[7] |
| 1 | 4-Chloroanisole | 1-(Benzyloxy)-1-(4-methoxyphenyl)propane | 85 |
| 2 | 4-Chlorobenzonitrile | 4-(1-(Benzyloxy)propyl)benzonitrile | 84 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 1-(Benzyloxy)-1-(4-(trifluoromethyl)phenyl)propane | 78 |
| 4 | 1-Chloro-2,6-dimethylbenzene | 1-(Benzyloxy)-1-(2,6-dimethylphenyl)propane | 86 |
| 5 | 2-Chloropyridine | 2-(1-(Benzyloxy)propyl)pyridine | 88 |
| 6 | 3-Chloropyridine | 3-(1-(Benzyloxy)propyl)pyridine | 81 |
| 7 | 2-Chloroquinoline | 2-(1-(Benzyloxy)propyl)quinoline | 75 |
| 8 | 4-Chloro-N,N-dimethylaniline | 4-(1-(Benzyloxy)propyl)-N,N-dimethylaniline | 79 |
| Conditions: Reaction performed with potassium 1-(benzyloxy)propyltrifluoroborate on a 0.5 mmol scale as per the general protocol. |
Applications in Drug Discovery
The ability to stereospecifically construct C(sp³)-aryl bonds is of immense value to medicinal chemistry.[1] Chiral secondary benzylic alcohol motifs are present in numerous biologically active molecules.[7] This cross-coupling reaction provides a convergent and modular route to access these structures. By joining two complex fragments late in a synthetic sequence, it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.[2] The stability and ease of handling of the potassium trifluoroborate salts make them ideal for use in high-throughput screening and library synthesis environments.[9][10]
Conclusion
The palladium-catalyzed stereospecific cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides is a powerful and reliable transformation for the synthesis of enantioenriched protected secondary alcohols. The strategic use of a coordinating benzyloxy group effectively shuts down the undesired β-hydride elimination pathway, enabling the reaction to proceed with complete retention of stereochemistry.[6][7] The operational simplicity of the protocol, combined with the excellent stability of the organotrifluoroborate reagents, makes this method a highly attractive and practical tool for researchers in organic synthesis, medicinal chemistry, and materials science.
References
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Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Stereospecific cross-coupling of secondary alkyl β-trifluoroboratoamides. Journal of the American Chemical Society, 132(48), 17108–17110. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]
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Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. CUNY Academic Works. [Link]
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Ramgren, S. D., Krska, S. W., & Biscoe, M. R. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 134(12), 5742-5745. [Link]
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Molander, G. A., & Traister, K. M. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. PMC. [Link]
-
Molander, G. A., & Traister, K. M. (2010). ChemInform Abstract: Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119–5124. [Link]
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Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
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Various Authors. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Chernyak, D., & Gevorgyan, V. (2010). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(8), 2345-2356. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
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Tay, D. W., Wang, C., & Engle, K. M. (2018). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]
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Bar, C., et al. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. PMC. [Link]
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Bari, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
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Molander, G. A., & Jean-Gérard, L. (2011). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. PMC. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
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Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. RSC Discovery. [Link]
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Schmidt, J., Choi, J., Liu, A. T., Chen, Y., & Fu, G. C. (2016). Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. PMC. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. [Link]
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Cogan, D. A., & Ellman, J. A. (2000). Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst. PMC. [Link]
-
Zhou, M. (2020). Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. ProQuest. [Link]
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Molander, G. A., & Yun, C.-S. (2002). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. NIH. [Link]
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Chernyak, D., & Gevorgyan, V. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(8), 2345-2356. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. PubMed. [Link]
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Molander, G. A., & Lannou, M. I. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
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Micalizio, G. C., & Roush, W. R. (2001). Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide. PubMed Central. [Link]
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Micalizio, G. C., & Schreiber, S. L. (2002). A general, highly enantioselective method for the synthesis of D and L alpha-amino acids and allylic amines. PubMed. [Link]
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Feldman, K. S., & Cutarelli, T. D. (2002). Alkynyliodonium salts in organic synthesis. Application to the total synthesis of the tropoloisoquinoline alkaloid pareitropone. PubMed. [Link]
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Wang, G. T., Mui, C., Musgrave, C. B., & Bent, S. F. (2002). Competition and selectivity of organic reactions on semiconductor surfaces: reaction of unsaturated ketones on Si(100)-2 x 1 and Ge(100). PubMed. [Link]
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Micalizio, G. C., & Morken, J. P. (2002). Tris(dialkylamino)sulfonium enolates. Journal of the American Chemical Society, 124(48), 14294–14295. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Potassium Organotrifluoroborates [sigmaaldrich.com]
protocol for Suzuki coupling of alkoxymethyltrifluoroborates with benzyl chlorides
An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Alkoxymethyltrifluoroborates with Benzyl Chlorides
Introduction: Forging C(sp³)–C(sp³) Bonds for Modern Drug Discovery
The construction of carbon-carbon bonds is the foundational principle of organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of modern synthetic methodology.[1][2] Its robustness, versatility, and tolerance for a wide array of functional groups have cemented its role in the pharmaceutical industry for creating complex molecular architectures.[2][3][4] While traditionally applied to the coupling of sp²-hybridized centers, the formation of C(sp³)–C(sp³) bonds remains a significant challenge due to competing side reactions like β-hydride elimination.[5]
This application note provides a detailed protocol and expert insights into a specialized Suzuki-Miyaura coupling: the reaction between potassium alkoxymethyltrifluoroborates and benzyl chlorides.[6][7] This transformation is of high value to medicinal chemists as it introduces the alkoxymethyl moiety, a common structural feature in pharmacologically active compounds that can enhance properties like solubility and metabolic stability.[6] We will delve into the reaction mechanism, provide step-by-step protocols for reagent synthesis and the coupling reaction, and offer technical insights grounded in field-proven experience to ensure successful implementation.
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids due to their enhanced stability to air and moisture, making them crystalline, free-flowing solids that are easy to handle and store.[8][9] This protocol leverages these advantages to provide a reliable and efficient pathway for synthesizing valuable diarylmethane-like structures.[9]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The use of an sp³-hybridized benzyl chloride as the electrophile and an alkoxymethyltrifluoroborate as the nucleophile introduces specific considerations.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the benzyl chloride. This step forms a Pd(II) intermediate. Benzyl chlorides are suitable electrophiles for this process.[6]
-
Transmetalation : The alkoxymethyltrifluoroborate salt must be activated by a base. The base facilitates the transfer of the alkoxymethyl group from the boron atom to the palladium center, displacing the halide and forming a new organopalladium(II) complex.[11]
-
Reductive Elimination : This final step involves the formation of the new C(sp³)–C(sp³) bond as the desired product is expelled from the palladium center, which is simultaneously reduced back to its active Pd(0) state, thus closing the catalytic loop.[10]
Part 1: Preparation of Potassium Alkoxymethyltrifluoroborates
A robust supply of the nucleophilic partner is critical. Potassium alkoxymethyltrifluoroborates can be conveniently prepared in high yields via an SN2 displacement of potassium bromomethyltrifluoroborate with various alkoxides.[12][13][14] The precursor, potassium bromomethyltrifluoroborate, can be synthesized on a large scale.[15]
Step-by-Step Protocol for Reagent Synthesis
-
Alkoxide Formation : In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 3.0 equiv) portion-wise to the stirred THF.
-
Slowly add the desired alcohol (ROH, 3.0 equiv) to the suspension.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
SN2 Displacement : Add potassium bromomethyltrifluoroborate (1.0 equiv) to the alkoxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by ¹⁹F NMR until the starting material is consumed.
-
Workup and Isolation : Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The resulting solid residue contains the desired product and inorganic salts. Due to the low solubility of alkoxymethyltrifluoroborates in many organic solvents, isolation is effectively achieved via continuous Soxhlet extraction with acetone or a similar solvent.[12][15]
-
Dry the extracted solid under vacuum to yield the pure potassium alkoxymethyltrifluoroborate, which can be used without further purification.
Part 2: Protocol for Suzuki Coupling with Benzyl Chlorides
This protocol is optimized for the C(sp³)–C(sp³) bond formation between a range of substituted benzyl chlorides and potassium alkoxymethyltrifluoroborates.[6]
Experimental Workflow Diagram
Sources
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- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: The Suzuki-Miyaura Cross-Coupling of Potassium ((Benzyloxy)methyl)trifluoroborate
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in palladium-catalyzed cross-coupling reactions.[1] Their superior stability to air and moisture, crystalline nature, and high functional group tolerance make them advantageous alternatives to traditional boronic acids and esters.[2] This guide provides a detailed examination of Potassium ((benzyloxy)methyl)trifluoroborate, a key reagent for introducing the valuable benzyloxymethyl motif in pharmaceutical and materials science synthesis. We will elucidate the nuanced reaction mechanism of its participation in the Suzuki-Miyaura reaction, provide field-proven experimental protocols, and explain the critical role of each reaction component to empower researchers in drug development and chemical synthesis.
Introduction: The Advantages of Organotrifluoroborates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4] While boronic acids are the conventional nucleophiles, they suffer from several limitations, including potential instability, difficult purification, and a propensity for side reactions like protodeboronation and homocoupling.[5]
Potassium organotrifluoroborates, such as this compound, effectively address these challenges. The tetracoordinate boron atom, fortified by three strong boron-fluorine bonds, renders the reagent remarkably stable.[2][6] They are typically free-flowing, crystalline solids that can be weighed and handled in the air without special precautions, simplifying experimental setup and enhancing reproducibility.[7][8] In the context of the Suzuki-Miyaura reaction, they act as protected, "slow-release" sources of the active boronic acid, which is generated in situ under the reaction conditions.[5][7]
The Reaction Mechanism: A Step-by-Step Elucidation
The participation of this compound in the Suzuki-Miyaura reaction is not direct. The mechanism involves an initial activation step followed by the traditional catalytic cycle.
Pre-activation: Hydrolysis to the Active Boron Species
The trifluoroborate salt itself is a weak nucleophile and is unreactive toward transmetalation.[7] The presence of a base and a protic solvent (typically water) is crucial for its activation. Under these conditions, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid or a related reactive boronate species.[5] This in situ generation is critical, as it maintains a low concentration of the reactive organoboron compound, thereby suppressing common side reactions.[7]
The Palladium Catalytic Cycle
Once the active boronic acid is formed, it enters the palladium catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[4]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a second critical role here, activating the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers the ((benzyloxy)methyl) group to the Pd(II) center, displacing the halide.[2][10]
-
Reductive Elimination: The two organic groups (the aryl group and the benzyloxymethyl group) on the palladium complex couple and are expelled from the coordination sphere. This step forms the final desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
The complete mechanistic pathway is illustrated below.
Caption: The Suzuki-Miyaura reaction mechanism using this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a general, robust protocol for the cross-coupling of this compound with a representative aryl bromide. Conditions may require optimization for specific substrates, particularly for less reactive aryl chlorides.
Materials and Reagents
| Reagent/Material | Role | Typical Supplier | Purity |
| This compound | Nucleophilic Partner | Sigma-Aldrich, Frontier | ≥95%[11] |
| Aryl Halide (e.g., 4-Bromoanisole) | Electrophilic Partner | Commercially Available | ≥98% |
| PdCl₂(dppf)·CH₂Cl₂ | Palladium Pre-catalyst | Commercially Available | Catalyst Grade |
| Cesium Carbonate (Cs₂CO₃) | Base | Commercially Available | ≥99% |
| Tetrahydrofuran (THF) | Organic Solvent | Commercially Available | Anhydrous, Degassed |
| Deionized Water | Co-solvent | In-house | Degassed |
| Ethyl Acetate | Extraction Solvent | Commercially Available | Reagent Grade |
| Brine (Saturated NaCl solution) | Aqueous Wash | In-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Commercially Available | --- |
| Silica Gel | Stationary Phase | Commercially Available | 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1–1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv, 2 mol%), and cesium carbonate (3.0 equiv).[6][12]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed THF and degassed deionized water via syringe to create a 10:1 solvent mixture (e.g., 2.0 mL THF, 0.2 mL H₂O for a 0.2 M reaction concentration relative to the aryl halide).[13]
-
Heating and Reaction: Place the flask in a preheated oil bath at 80–95 °C and stir vigorously for 12–24 hours.[6][13] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure.
Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Causality and Field Insights
-
Why Cesium Carbonate? While other bases like K₂CO₃ can be effective, Cs₂CO₃ is often superior. Its higher solubility in organic solvents and the weakly coordinating nature of the cesium cation can accelerate both the hydrolysis of the trifluoroborate and the crucial transmetalation step.[6][14]
-
Why a Phosphine Ligand (dppf)? The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand is a robust and versatile choice. It stabilizes the palladium catalyst, promotes the oxidative addition, and facilitates the reductive elimination, leading to higher yields and broader substrate scope compared to ligandless systems or simple phosphines like PPh₃.[15] For particularly challenging substrates like aryl chlorides, more electron-rich and sterically hindered ligands (e.g., XPhos, RuPhos) may be required.[8][16]
-
Why Degas Solvents? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Removing dissolved oxygen by sparging with an inert gas is critical for achieving high yields and reproducibility.
-
Managing β-Hydride Elimination: While not an issue for ((benzyloxy)methyl)trifluoroborate, when using alkyltrifluoroborates with β-hydrogens, β-hydride elimination can be a competing side reaction. The choice of ligand and reaction conditions becomes even more critical to favor reductive elimination over this undesired pathway.[16]
Conclusion
This compound is a highly effective and user-friendly reagent for Suzuki-Miyaura cross-coupling reactions. Its stability simplifies handling, while its mechanism of slow, in situ activation to the boronic acid minimizes side reactions and promotes high yields. By understanding the interplay between the catalyst, ligand, base, and solvent system, researchers can reliably leverage this reagent to construct complex molecular architectures essential for drug discovery and development.
References
-
Molander, G. A. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. In Organic Reactions (Vol. 79). John Wiley & Sons, Inc. Available at: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Available at: [Link]
-
Olson, J. M., & Molander, G. A. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(21), 9143–9149. Available at: [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 130(29), 9257–9259. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(23), 7378–7388. Available at: [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. Available at: [Link]
-
Piettre, A., & D’hooghe, M. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Molecules, 17(4), 4475–4498. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. Available at: [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 12(12), 2762–2765. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]
-
Ukai, K., et al. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from: [Link]
-
Frontier Specialty Chemicals. (n.d.). Potassium benzyloxymethyltrifluoroborate. Retrieved from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
ResearchGate. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
Vedejs, E., & Chapman, R. W. (1994). Tetrabutylammonium Trifluoroborates: Reagents for Suzuki Cross-Coupling Reactions. Organic Syntheses, 71, 20. Available at: [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Available at: [Link]
-
ResearchGate. (2018). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Available at: [Link]
-
Jojart, B., & Martinek, T. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1089. Available at: [Link]
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- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 16. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Potassium ((Benzyloxy)methyl)trifluoroborate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction using potassium ((benzyloxy)methyl)trifluoroborate (BOM-BF₃K). As a stable, crystalline solid, BOM-BF₃K serves as a valuable precursor to a primary alkoxymethyl organoboron species, but its effective use requires a nuanced understanding of the reaction mechanism and parameters.
Introduction: The Role and Behavior of Potassium Organotrifluoroborates
Potassium organotrifluoroborate salts, such as BOM-BF₃K, have gained prominence as robust alternatives to their boronic acid counterparts in Suzuki-Miyaura cross-coupling.[1][2][3] Their key advantage lies in their superior stability towards air, moisture, and protodeboronation, allowing for easier handling, storage, and stoichiometric precision in reactions.[2][4][5]
However, it is crucial to understand that the trifluoroborate salt itself is not the active nucleophile in the catalytic cycle.[4] The reaction proceeds through a preliminary hydrolysis step, where the trifluoroborate (R-BF₃K) reacts with water or hydroxide under basic conditions to slowly release the corresponding boronic acid (RB(OH)₂).[4][6][7] This boronic acid is the species that undergoes transmetalation with the palladium catalyst. The success of the reaction hinges on balancing the rate of this hydrolysis with the rate of the catalytic turnover to maintain a low, steady concentration of the active boronic acid, thereby minimizing side reactions.[6][8][9]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using this compound.
Q1: My reaction yield is low or inconsistent. What are the primary factors to investigate?
Low and variable yields often stem from a mismatch between the rate of boronic acid generation and the rate of its consumption by the catalyst. Several factors can influence this delicate balance.
Troubleshooting Workflow:
Detailed Explanation:
-
Inefficient Hydrolysis: The conversion of BOM-BF₃K to its boronic acid is the rate-limiting activation step. Studies show that the hydrolysis of some organotrifluoroborates under basic Suzuki-Miyaura conditions can be surprisingly slow.[6][8] This is sometimes referred to as an "acid-base paradox," where reagents that require acid catalysis for efficient hydrolysis are slow to react under the basic conditions of the coupling.[6][8]
-
Action: Ensure your base and solvent system are appropriate. A combination of a strong base like Cs₂CO₃ and a mixed aqueous solvent system (e.g., 10:1 dioxane/H₂O) is often effective.[10]
-
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source, yielding an undesired ((benzyloxy)methyl) byproduct and reducing the amount of nucleophile available for cross-coupling.[11]
-
Action: While some water is necessary for hydrolysis, excess water can promote protodeboronation. Use a carefully controlled amount of degassed water in your solvent system. Using milder bases like K₃PO₄ can sometimes help.[11]
-
-
Catalyst Deactivation: If the active Pd(0) catalyst is generated too quickly or is not sufficiently stabilized by the ligand, it can decompose before the boronic acid is available for transmetalation.
Q2: What is the optimal catalyst, ligand, and base combination for coupling BOM-BF₃K?
While the ideal conditions are substrate-dependent, a general starting point has proven effective for coupling BOM-BF₃K with a range of aryl chlorides and bromides.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with BOM-BF₃K
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2-3 mol %) | A common, effective, and relatively inexpensive Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | RuPhos (4-6 mol %) | This bulky, electron-rich biaryl monophosphine ligand is highly effective for coupling alkylboron reagents, facilitating oxidative addition and reductive elimination.[10][14] |
| Base | Cs₂CO₃ (2-3 equiv.) | Cesium carbonate is highly effective in promoting the hydrolysis of the trifluoroborate and facilitating the transmetalation step.[10][12] K₃PO₄ is a viable alternative. |
| Solvent | 10:1 Dioxane / H₂O | This solvent mixture provides sufficient water for the required hydrolysis while maintaining good solubility for the organic reagents and catalyst complex.[10] Toluene/H₂O or THF/H₂O are also commonly used.[12][14] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction, especially with less reactive electrophiles like aryl chlorides. |
This table is based on optimized conditions reported in the literature for similar alkoxymethyltrifluoroborates.[10]
Q3: My aryl halide is an electron-rich or sterically hindered chloride. What adjustments should I make?
Aryl chlorides are notoriously challenging coupling partners due to the strength of the C-Cl bond, which makes the oxidative addition step difficult. Electron-rich and sterically hindered substrates further increase this energy barrier.
-
Increase Catalyst/Ligand Loading: For difficult couplings, increasing the catalyst loading to 3-5 mol % Pd(OAc)₂ and 6-10 mol % ligand can be beneficial.[2][15]
-
Use a Highly Active Ligand: While RuPhos is a strong starting point, other specialized Buchwald-type ligands like XPhos may offer improved performance for particularly stubborn substrates.[12][13]
-
Higher Temperatures: You may need to increase the reaction temperature to 100-110 °C to facilitate oxidative addition. Ensure your solvent choice is appropriate for these temperatures (e.g., dioxane, toluene).
-
Extended Reaction Times: These reactions can be slow; monitor by TLC or LC-MS and allow for reaction times of 12-24 hours.
Q4: I observe formation of benzofuran, suggesting cleavage of the benzyloxy group. How can I prevent this?
Cleavage of the benzyl ether is not a commonly reported side reaction under standard Suzuki-Miyaura conditions, which are typically not harsh enough to break this bond. If you observe this, consider the following possibilities:
-
Palladium-Catalyzed C-O Cleavage: While less common for benzyl ethers compared to other groups, some palladium systems under specific conditions can catalyze C-O bond cleavage. This is more likely if your reaction requires very high temperatures or specific additives.
-
Reagent Contamination: Ensure your starting materials, particularly the aryl halide or base, are not contaminated with strong Lewis or Brønsted acids that could facilitate ether cleavage at high temperatures.
-
Alternative Protecting Groups: If the issue persists and is unavoidable, consider using BOM-BF₃K derivatives with alternative protecting groups that are more robust under your specific reaction conditions.
Experimental Protocol: General Procedure for Cross-Coupling
This protocol provides a detailed, step-by-step methodology for a typical small-scale Suzuki-Miyaura reaction.
Materials:
-
Aryl Halide (1.0 equiv, e.g., 0.5 mmol, 4-bromobenzonitrile)
-
This compound (1.1 equiv, 0.55 mmol)
-
Pd(OAc)₂ (0.03 equiv, 0.015 mmol)
-
RuPhos (0.06 equiv, 0.03 mmol)
-
Cs₂CO₃ (3.0 equiv, 1.5 mmol)
-
1,4-Dioxane (e.g., 5 mL)
-
Degassed Deionized Water (e.g., 0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and cesium carbonate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos and add them to the reaction flask.
-
Inerting Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 85-100 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[16]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 13(20), 5564–5567. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 13(6), 1354–1357. [Link]
-
Molander, G. A., & Nykaza, T. V. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5006–5009. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic letters, 10(4), 689–692. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9678–9683. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. SlideShare. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Coupling. ResearchGate. [Link]
-
Kim, D., & Lee, S. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Tetrahedron letters, 53(22), 2743–2746. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15027–15037. [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Byers, P. M., & Hartwig, J. F. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie (International ed. in English), 57(31), 9875–9879. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate. [Link]
-
Olsson, J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 78(12), 6184–6192. [Link]
-
Sandrock, D. L., et al. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 75(14), 4647–4657. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(10), 2654–2657. [Link]
-
Wang, L., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(28), 8346–8352. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 11. benchchem.com [benchchem.com]
- 12. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Potassium ((Benzyloxy)Methyl)Trifluoroborate Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in Suzuki-Miyaura cross-coupling reactions involving potassium ((benzyloxy)methyl)trifluoroborate. This resource is designed to help you navigate common challenges and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in my cross-coupling reaction with this compound?
A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. When using this compound, a primary consideration is the stability of the organotrifluoroborate itself. Although generally more stable than their boronic acid counterparts, they can still be prone to protodeboronation, especially under harsh basic conditions or in the presence of excess water.[1][2] It is also crucial to ensure the quality and purity of your reagents, including the aryl halide, palladium catalyst, ligand, and base. The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][3]
Q2: What are the advantages of using a potassium trifluoroborate salt like this compound?
A2: Potassium organotrifluoroborates offer several key advantages over other organoboron reagents like boronic acids or esters.[4] They are typically air- and moisture-stable crystalline solids, which makes them easier to handle and store.[5][6] This stability also means they are less susceptible to protodeboronation, a common side reaction with boronic acids.[2][7] Consequently, near-stoichiometric amounts of the trifluoroborate can often be used, improving atom economy.[2][7]
Q3: What is the role of the base in the cross-coupling of this compound, and which one should I choose?
A3: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][8] It is believed to facilitate the formation of a more nucleophilic boronate species from the trifluoroborate salt. Common bases for these reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][9] The choice of base can be critical and may require screening.[4] For instance, cesium carbonate (Cs₂CO₃) is often effective in challenging couplings.[10]
Q4: Can you explain the general mechanism of the Suzuki-Miyaura cross-coupling with potassium organotrifluoroborates?
A4: The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[11] This is followed by the oxidative addition of the aryl halide to the Pd(0) complex. The resulting arylpalladium(II) halide complex then undergoes transmetalation with the organotrifluoroborate, which is activated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[11] This reduction can sometimes be inefficient.
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating key steps in the catalytic cycle. For sterically demanding or electronically challenging substrates, a standard ligand like PPh₃ may not be sufficient.
-
Inadequate Base: The base may not be strong enough or soluble enough to effectively promote the transmetalation step.
-
Suboptimal Solvent: The solvent system can significantly impact reagent solubility and reaction kinetics.
-
Reaction Temperature Too Low: The reaction may not have enough energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or products.[1]
-
Problem 2: Significant Side Product Formation
Common Side Reactions & Mitigation Strategies
-
Protodeboronation: This is the replacement of the trifluoroborate group with a hydrogen atom.[1] It is often caused by excess water or harsh basic conditions.[1]
-
Solution: Use anhydrous solvents and reagents if your substrates are not water-sensitive.[1] Consider using a milder base or lowering the reaction temperature.
-
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl product derived from two molecules of your electrophile.
-
Dehalogenation of the Aryl Halide: The halogen atom on your electrophile is replaced by a hydrogen atom.
-
Solution: This can occur after the oxidative addition step. Optimizing the ligand and reaction conditions can help to favor the desired cross-coupling pathway.[11]
-
Catalyst and Ligand Selection Table
| Catalyst System | Ligand Type | Recommended For |
| Pd(OAc)₂ / RuPhos | Biaryl Monophosphine | A broad range of aryl and heteroaryl chlorides and bromides, including those with some steric hindrance.[9][16][17] |
| Pd₂(dba)₃ / XPhos | Biaryl Monophosphine | Highly active for a wide variety of challenging couplings, including sterically hindered and electron-rich or -poor partners.[4][18] |
| PdCl₂(dppf) | Diphosphine | A versatile catalyst for a range of Suzuki-Miyaura reactions, including those with alkenyltrifluoroborates.[6][19] |
| Pd(PPh₃)₄ | Monodentate Triarylphosphine | Effective for many standard couplings, particularly with aryl bromides and iodides.[10][13] |
| cataCXium A-Pd-G2 | Di-tert-butyl(1-methyl-2,2-diphenyl-cyclopropyl)phosphine | Can be effective for cross-coupling with secondary organotrifluoroborates.[20] |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a systematic approach to troubleshooting your cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
General Experimental Protocol
This protocol provides a starting point for the cross-coupling of an aryl halide with this compound.
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 toluene/water).[9] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[3] Finally, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and RuPhos).[9]
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours).[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.[1]
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition in English, 48(49), 9240–9261. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Rivera, N. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(21), 8352–8355. [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119–5128. [Link]
-
Shen, X., & Zhang, X. (2014). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC. [Link]
-
Dreher, S. D., Lim, H.-J., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Morin, S., & Organ, M. G. (2011). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Coupling. [Link]
-
Molander, G. A., & Chen, C.-Y. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. National Institutes of Health. [Link]
-
Climent, M. J., Corma, A., Iborra, S., & Mifsud, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
- Benchchem. (2025).
-
Chamberlin, R. M., Wei, D., & Le, D. N. (2017). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 82(22), 11736–11753. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
-
Kim, D., & Lee, Y. (2011). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate β-Hydride Elimination with Secondary Organotrifluoroborates
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions, specifically those involving secondary organotrifluoroborates. The challenge of β-hydride elimination is a critical hurdle in the C(sp³)–C(sp²) bond formation, often leading to reduced yields and the formation of undesired olefin byproducts.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to optimize your reactions and overcome this common synthetic obstacle.
Troubleshooting Guide: Suppressing β-Hydride Elimination
This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosing and solving the underlying issues related to β-hydride elimination.
Problem 1: Low Yield of Desired Coupled Product with Significant Alkene Byproduct Formation
Scenario: You are attempting a Suzuki-Miyaura coupling between a secondary alkyltrifluoroborate and an aryl halide. Analysis of the crude reaction mixture shows a low yield of the target C(sp³)–C(sp²) coupled product, accompanied by a significant amount of the alkene derived from the secondary alkyl group and the reduced arene.
Primary Suspect: The rate of β-hydride elimination from the alkylpalladium intermediate is outcompeting the rate of reductive elimination.[1][2][3]
Diagnostic Workflow & Solutions:
The core strategy is to accelerate the rate of reductive elimination relative to β-hydride elimination.[1] Several interconnected factors influence this kinetic balance.
dot
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
1. Re-evaluate Your Ligand Choice
Causality: The ligand is the most powerful tool for controlling the outcome. Bulky, electron-rich phosphine ligands play a dual role:
-
Steric Hindrance: They physically block the palladium center, making it difficult for the alkylpalladium intermediate to adopt the syn-coplanar geometry required for β-hydride elimination to occur.[1][4]
-
Electronic Effects: Electron-donating ligands increase electron density on the palladium center, which promotes the desired C-C bond-forming reductive elimination step.[5] Reductive elimination is often accelerated by steric bulk, which is relieved as the product is expelled.[5][6]
Recommended Action:
-
Switch to a More Effective Ligand: If you are using less bulky ligands (e.g., PPh₃) or bidentate ligands (e.g., dppf), switch to a state-of-the-art, sterically demanding, electron-rich monophosphine ligand. Buchwald-type biaryl phosphine ligands are the industry standard for this purpose.
| Ligand Class | Examples | Rationale for Use |
| Standard (Often Ineffective) | PPh₃, dppf | Insufficient steric bulk and/or electron density to outpace β-hydride elimination. |
| Highly Recommended | RuPhos, XPhos, SPhos | Excellent combination of large steric footprint and strong electron-donating character to accelerate reductive elimination.[1][3] |
| Specialized | cataCXium A | Has shown effectiveness in specific cases, particularly with benzylic systems.[2] |
2. Optimize the Base and Solvent System
Causality: The transmetalation step, where the alkyl group is transferred from boron to palladium, must be efficient. A slow transmetalation leaves the oxidative addition product (Ar-Pd-X) lingering, which can lead to side reactions. Furthermore, potassium organotrifluoroborates must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[7][8] The choice of base and the presence of water are critical for this process.
Recommended Action:
-
Base Selection: Use a moderately strong base that is effective for the transmetalation step but does not cause excessive degradation of the starting materials. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices.
-
Solvent System: Employing a mixed solvent system, typically an organic solvent with water (e.g., THF/H₂O, Dioxane/H₂O), is crucial. Water facilitates the hydrolysis of the trifluoroborate to the active boronic acid species.[2][9] The optimal ratio often requires empirical determination but a 1:1 to 4:1 organic:water ratio is a common starting point.
3. Adjust the Reaction Temperature
Causality: While higher temperatures increase the rate of all reaction steps, they can disproportionately favor the β-hydride elimination pathway, which often has a higher activation energy than reductive elimination.
Recommended Action:
-
Reduce Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try lowering it. Even a reduction of 10-20 °C can significantly shift the selectivity in favor of the desired product, albeit potentially requiring a longer reaction time.
Frequently Asked Questions (FAQs)
Q1: What exactly is β-hydride elimination and why is it problematic for secondary alkyl groups?
A1: β-hydride elimination is a common decomposition pathway for organometallic complexes.[1] It involves the transfer of a hydrogen atom from the carbon atom beta (two carbons away) to the metal center. This forms a metal-hydride species and an alkene.[10] For a secondary alkyl group attached to a palladium center (R-CH₂-CH(R')-Pd), the palladium can abstract a β-hydrogen, leading to the formation of an alkene (R-CH=CHR'), a palladium-hydride species (H-Pd-L₂), and ultimately, reduced yield of your desired cross-coupled product. Secondary alkyl groups are particularly susceptible because they always possess β-hydrogens and the resulting alkenes are typically stable.
dot
Caption: Competing pathways from the key diorganopalladium intermediate.
Q2: Are organotrifluoroborates better or worse than boronic acids concerning β-hydride elimination?
A2: The propensity for β-hydride elimination is a function of the alkylpalladium intermediate, which is common to reactions using either organotrifluoroborates or boronic acids. However, organotrifluoroborates offer a significant practical advantage. They are stable, crystalline solids that act as a "protected" form of the more sensitive boronic acid.[7][11][12] In the reaction mixture, they hydrolyze slowly to release the boronic acid at a controlled rate.[8] This slow, in-situ generation of the active nucleophile can minimize side reactions by keeping its standing concentration low, which is beneficial for overall reaction efficiency.
Q3: Can the structure of my secondary alkyl group prevent β-hydride elimination?
A3: Yes, certain structural features can intrinsically disfavor β-hydride elimination.
-
Lack of β-Hydrogens: This is the most straightforward way, though it moves beyond secondary alkyls (e.g., neopentyl groups).
-
Bredt's Rule Violation: If the elimination would form an alkene at a bridgehead position in a bicyclic system, this is highly energetically unfavorable and violates Bredt's rule.[10] Norbornyl groups are a classic example of this stability.
-
Intramolecular Coordination: Incorporating a coordinating group (e.g., an N-sulfonyl oxygen or a benzyloxy group) into the alkyl substrate can stabilize the diorganopalladium intermediate.[2][13] This coordination can prevent the intermediate from achieving the necessary geometry for elimination, thereby favoring the desired reductive elimination pathway.[2][14]
Q4: I see isomerization of my secondary alkyl group in the final product. Is this related to β-hydride elimination?
A4: Yes, this is a direct consequence of reversible β-hydride elimination. The process can occur in a forward (elimination) and reverse (hydropalladation) manner. The palladium-hydride formed during elimination can re-insert into the alkene. This re-insertion can occur at either carbon of the double bond, leading to the formation of a constitutional isomer of the original alkylpalladium species. If this new intermediate then undergoes reductive elimination, you will isolate an isomerized product. This phenomenon is more common with sterically hindered coupling partners.[3][15] Using highly active catalysts that promote rapid reductive elimination is the best strategy to minimize this side reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (or other suitable biaryl phosphine ligand)
-
Potassium secondary-alkyltrifluoroborate (1.1 eq)
-
Aryl chloride (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous, degassed THF and deionized water
-
Schlenk flask or reaction vial, inert atmosphere (N₂ or Ar)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), and Cs₂CO₃ (3.0 eq).
-
Reagent Addition: Add the aryl chloride (1.0 eq) and the potassium secondary-alkyltrifluoroborate (1.1 eq).
-
Solvent Addition: Add degassed THF and degassed water to form a 2:1 mixture (concentration of aryl chloride ~0.1 M).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Benchchem. How to avoid β-hydride elimination in cyclopropyl-containing cross-coupling.
- Wikipedia. β-Hydride elimination.
- ChemRxiv. β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies.
- National Institutes of Health. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates.
- Organic Chemistry Portal. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines.
- National Institutes of Health. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- ACS Publications. Reversible Beta-Hydrogen Elimination of Three-Coordinate Iron(II) Alkyl Complexes: Mechanistic and Thermodynamic Studies.
- Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes.
- National Institutes of Health. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
- Wikipedia. Reductive elimination.
- ResearchGate. Reversible Beta-Hydrogen Elimination of Three-Coordinate Iron(II) Alkyl Complexes: Mechanistic and Thermodynamic Studies | Request PDF.
- National Institutes of Health. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids.
- ResearchGate. β-hydride elimination in palladium-catalyzed reactions.
- WordPress.com. β-Elimination Reactions | The Organometallic Reader.
- ACS Publications. Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes.
- ResearchGate. Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF.
- Chemistry LibreTexts. 14.1.3: Reductive Elimination.
- PubMed. Bypassing β-Hydride Elimination: Excited-State Pd-Catalyzed C(sp3)-C(sp2) Coupling at Room Temperature.
- ResearchGate. Recent Advances in Organotrifluoroborates Chemistry | Request PDF.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Benchchem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- PubMed. Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines.
- Wikipedia. Organotrifluoroborate.
- Quora. How to prevent beta hydride elimination.
- ResearchGate. Alkyl—Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- ResearchGate. C(sp 3 )–C(sp 2 ) Reductive Elimination versus β-Hydride Elimination from Cobalt(III) Intermediates in Catalytic C–H Functionalization.
- PubMed. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction.
- National Institutes of Health. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides.
- WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Organic Chemistry Portal. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.
- Reductive Elimination.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- Chemistry LibreTexts. 13.6.1: Metal Alkyls.
- ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Semantic Scholar. β-Elimination rules for Pd.
- YouTube. PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM.
- Chemistry LibreTexts. 24.7D: β-Hydrogen Elimination.
- Chemistry LibreTexts. 7.2.4: β-Elimination Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive elimination - Wikipedia [en.wikipedia.org]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 14. Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yields in Potassium ((benzyloxy)methyl)trifluoroborate Reactions
Welcome to the technical support center for potassium ((benzyloxy)methyl)trifluoroborate and its applications in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yields and efficiency of their experiments. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues that you may encounter during your experiments with this compound. Each point provides a diagnosis of the potential problem and offers a step-by-step protocol for resolution.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an aryl chloride, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent yields in Suzuki-Miyaura reactions involving this compound can stem from several factors, primarily related to the stability of the trifluoroborate salt and the specific reaction conditions. Potassium organotrifluoroborates are generally stable, crystalline solids that are easy to handle, but their reactivity is dependent on the slow release of the corresponding boronic acid in situ.[1][2]
Causality and Recommended Solutions:
-
Inefficient Hydrolysis to Boronic Acid: The active species in the Suzuki-Miyaura catalytic cycle is the boronic acid, which is generated from the hydrolysis of the trifluoroborate salt.[3][4] This hydrolysis can be slow or incomplete under certain conditions.
-
Solution: The rate of hydrolysis is influenced by factors such as the base, solvent system, and temperature. For benzyl-containing trifluoroborates, acid-catalyzed hydrolysis is often required for efficient conversion.[4] While this seems counterintuitive for a base-mediated coupling, it highlights the complexity of the hydrolysis mechanism. Ensure your reaction medium contains a source of water, as it is essential for the hydrolysis to occur. A common solvent system is a mixture of an organic solvent like THF or toluene with water.[5][6]
-
-
Suboptimal Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical for a successful cross-coupling reaction, especially with less reactive electrophiles like aryl chlorides.
-
Solution: For the coupling of this compound with aryl chlorides, a highly active catalyst system is often required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as RuPhos has proven effective.[6][7] Extensive screening has shown that cataCXium A is also an ideal ligand for such transformations.[8]
-
-
Inappropriate Base Selection: The base plays a dual role: it facilitates the hydrolysis of the trifluoroborate and participates in the transmetalation step of the catalytic cycle.[9] An unsuitable base can lead to poor yields.
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete reaction.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, such as homocoupling of the aryl halide and protodeboronation of the trifluoroborate. How can I minimize these?
Answer:
The formation of side products is a common issue in cross-coupling reactions. Understanding the pathways that lead to these impurities is key to suppressing them.
Causality and Recommended Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the loss of your nucleophilic partner. While organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, it can still occur, especially under harsh conditions.[10][11]
-
Solution: The "slow release" of the boronic acid from the trifluoroborate salt is advantageous here, as it keeps the concentration of the more susceptible boronic acid low throughout the reaction.[3][4] Ensure your reagents and solvents are appropriately dried if excess water is suspected to be an issue, though some water is necessary for the initial hydrolysis.
-
-
Homocoupling of the Aryl Halide: This side reaction is often promoted by the palladium catalyst, particularly at high temperatures or when the catalytic cycle is stalled.
-
Solution: Optimizing the catalyst and ligand can help. Ligands that promote rapid reductive elimination to form the desired product will outcompete the pathways leading to homocoupling. Also, ensure that the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes that can contribute to catalyst decomposition and side reactions.
-
-
β-Hydride Elimination: For certain alkyltrifluoroborates, β-hydride elimination from the diorganopalladium intermediate can be a competing pathway.
-
Solution: The benzyloxy group in this compound is proposed to stabilize the diorganopalladium intermediate by coordinating to the metal center, which helps to prevent β-hydride elimination.[8] If you are working with other alkyltrifluoroborates and observing this issue, consider if a coordinating group can be incorporated into your substrate.
-
Issue 3: Reagent Instability and Handling
Question: I'm concerned about the stability of my this compound. How should I properly handle and store it to ensure its reactivity?
Answer:
Potassium organotrifluoroborates are valued for their enhanced stability compared to boronic acids.[12] However, proper handling and storage are still crucial to maintain their integrity.
Best Practices for Handling and Storage:
-
Storage: While many organotrifluoroborates are stable to air and moisture for extended periods, it is best practice to store them in a cool, dry place.[6][11] For this compound, storage at 2-8°C is recommended.[13]
-
Handling: These reagents are typically crystalline, free-flowing solids, which makes them easy to handle in the lab.[12] No special inert atmosphere techniques are generally required for weighing and adding the reagent to the reaction vessel.
-
Purity: Ensure the purity of your trifluoroborate salt. Impurities can sometimes affect the reaction outcome. They can be prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[10][14]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the use of this compound in organic synthesis.
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: this compound offers several advantages over its boronic acid counterpart. As tetracoordinate boron species, organotrifluoroborates are generally more stable, crystalline solids that are less prone to protodeboronation.[10][15] This enhanced stability allows for easier handling and storage, and often enables the use of near-stoichiometric amounts of the reagent in cross-coupling reactions, improving the atom economy.[10][11] The trifluoroborate essentially acts as a protecting group for the boronic acid, which is released slowly in situ under the reaction conditions.[1][2]
Q2: What is the general mechanism for the Suzuki-Miyaura reaction using a potassium organotrifluoroborate?
A2: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Hydrolysis: The potassium organotrifluoroborate is first hydrolyzed to the corresponding boronic acid.[3]
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle with organotrifluoroborates.
Q3: Can I use this compound with other types of electrophiles besides aryl chlorides?
A3: Yes, this compound and other alkoxymethyltrifluoroborates have been successfully coupled with a range of electrophiles. This includes aryl bromides, which are generally more reactive than aryl chlorides, and various heteroaryl halides.[6][8] The optimized reaction conditions, particularly the choice of catalyst and ligand, may need to be adjusted depending on the reactivity of the specific electrophile.
Q4: What functional groups are tolerated in reactions with this compound?
A4: A significant advantage of the Suzuki-Miyaura reaction is its broad functional group tolerance. Reactions involving this compound and related compounds have been shown to be compatible with a variety of functional groups on the electrophile, including esters, ketones, nitriles, amides, and even nitro groups.[8][16] This makes it a versatile method for late-stage functionalization in complex molecule synthesis.
Optimized Reaction Protocol
Below is a generalized, optimized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride.
| Reagent | Stoichiometry | Notes |
| Aryl Chloride | 1.0 equiv | |
| This compound | 1.0 - 1.5 equiv | A slight excess of the trifluoroborate can help drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 2-5 mol % | |
| Ligand (e.g., RuPhos) | 4-10 mol % | Typically used in a 2:1 ratio with the palladium source. |
| Base (e.g., Cs₂CO₃) | 2-3 equiv | |
| Solvent | A biphasic mixture such as Toluene/H₂O or CPME/H₂O is common. | |
| Temperature | 80-110 °C | |
| Atmosphere | Inert (Argon or N₂) |
Experimental Procedure:
-
To a reaction vessel, add the aryl chloride, this compound, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the solvent system via syringe.
-
In a separate vial, pre-mix the palladium catalyst and ligand, then add this mixture to the reaction vessel.
-
Heat the reaction to the desired temperature and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- V. M. Taylor, Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling, 2012,
- G. A. Molander, K. M. Traister, Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
- G. C. Lloyd-Jones, M. Butters, Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling, Journal of the American Chemical Society,
- G. C. Lloyd-Jones, Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account, 2012,
- G. A. Molander, S. L. J.
- G. A. Molander, S. L. J.
- G. A. Molander, D. E.
- Suzuki Coupling, Organic Chemistry Portal,
- G. A. Molander, B. Canturk, L. E.
- G. A.
- S. Darses, J.-P. Genet, Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis, Chemical Reviews,
- G. A. Molander, S. L. J. Trice, S. D.
- G. A. Molander, B. Canturk, L. E. Kennedy, Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates, The Journal of Organic Chemistry, 2008,
- G. A. Molander, D. E.
- Potassium benzyloxymethyltrifluorobor
- Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry, Request PDF,
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling, Benchchem,
- G. A. Molander, D. E.
- Potassium benzyloxymethyltrifluorobor
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Potassium Organotrifluoroborate Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in palladium-catalyzed cross-coupling reactions of potassium organotrifluoroborates. Our aim is to equip you with the expertise to navigate common experimental challenges and optimize your reaction outcomes.
Introduction: The Pivotal Role of the Solvent
Potassium organotrifluoroborates (R-BF₃K) are valued reagents in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and controlled reactivity.[1] Unlike their boronic acid counterparts, they are less prone to protodeboronation, a common side reaction that cleaves the carbon-boron bond.[1][2] However, the success of a coupling reaction with organotrifluoroborates is intrinsically linked to the choice of solvent. The solvent system not only influences the solubility of reagents but also governs the crucial hydrolysis of the trifluoroborate to the active boronic acid species, and can even dictate the selectivity of the reaction.[3][4] This guide will delve into the nuances of solvent effects to help you troubleshoot and refine your experimental protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Issue 1: Low or No Product Yield with High Recovery of Starting Materials
Potential Cause: Inefficient hydrolysis of the potassium organotrifluoroborate.
Scientific Explanation: For the catalytic cycle to proceed, the tetracoordinate trifluoroborate must hydrolyze to the corresponding tricoordinate boronic acid, which is the active species in the transmetalation step.[3] This hydrolysis is often the rate-limiting step.[5] If the solvent system does not contain a sufficient amount of water, or if the specific organotrifluoroborate is particularly stable, the concentration of the active boronic acid will be too low for efficient coupling.[6]
Solutions:
-
Introduce Water as a Co-solvent: Most coupling reactions with organotrifluoroborates require a protic solvent, with water being essential. Common solvent systems include mixtures of an organic solvent with water, such as THF/H₂O, toluene/H₂O, or alcohols like methanol and isopropanol.[7][8][9] The optimal ratio of organic solvent to water can vary depending on the substrates and should be empirically determined.
-
Consider the Hydrolysis Rate of Your R-BF₃K: The rate of hydrolysis is highly dependent on the electronic and steric nature of the organic group (R).[3] Organotrifluoroborates with electron-rich aryl or alkenyl groups, as well as alkyl groups, tend to hydrolyze faster.[6] Conversely, those with electron-poor aryl or alkynyl groups hydrolyze very slowly.[3][6] If you are using a slow-hydrolyzing trifluoroborate, you may need to employ more forcing conditions (higher temperature, longer reaction time) or a different solvent system to promote hydrolysis.
-
Employ a Phase-Transfer Catalyst (PTC): In biphasic solvent systems (e.g., toluene/water), a PTC such as a quaternary ammonium salt can facilitate the transfer of hydroxide ions from the aqueous phase to the organic phase.[10][11] This can increase the rate of hydrolysis and, consequently, the overall reaction rate.[10][12]
Issue 2: Significant Protodeboronation of the Organotrifluoroborate
Potential Cause: The rate of hydrolysis and subsequent protodeboronation is faster than the rate of cross-coupling.
Scientific Explanation: Protodeboronation is a detrimental side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This process is often preceded by the hydrolysis of the organotrifluoroborate to the boronic acid, which is more susceptible to this side reaction, especially under basic conditions.[5] If the concentration of the boronic acid is too high and the catalytic turnover of the cross-coupling is slow, protodeboronation can become a major competing pathway.[3]
Solutions:
-
"Slow-Release" Strategy: The stability of organotrifluoroborates allows for a "slow-release" of the boronic acid, maintaining its concentration at a low level throughout the reaction.[3][5] This is achieved by carefully selecting a solvent system where the rate of hydrolysis is matched to the rate of the catalytic cross-coupling.
-
Solvent Choice to Control Hydrolysis:
-
For organotrifluoroborates that hydrolyze rapidly, consider using a less polar, aprotic solvent with a minimal, controlled amount of water to temper the hydrolysis rate.
-
For very stable organotrifluoroborates, a more polar or protic solvent system may be necessary to achieve a sufficient rate of hydrolysis for the coupling to occur.
-
-
Base Selection: The choice of base can influence the pH of the aqueous phase in biphasic systems. Stronger bases can accelerate protodeboronation. Consider using milder bases such as K₂CO₃ or K₃PO₄ instead of strong hydroxides.[5]
-
Reaction Temperature: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation. If significant protodeboronation is observed, try running the reaction at a lower temperature.[5]
Troubleshooting Workflow for Low Yield and Protodeboronation
Caption: Troubleshooting workflow for common issues in organotrifluoroborate couplings.
Frequently Asked Questions (FAQs)
Q1: Can I run my potassium organotrifluoroborate coupling reaction in a completely anhydrous solvent?
A: Generally, no. The presence of water is crucial for the hydrolysis of the trifluoroborate to the active boronic acid. Reactions performed under strictly anhydrous conditions often show very low to no conversion. However, the amount of water required can be substoichiometric, and in some cases, the water present in "wet" organic solvents or from the base may be sufficient.
Q2: My reaction mixture is biphasic. Is this normal and how does it affect the reaction?
A: Yes, many successful coupling reactions with potassium organotrifluoroborates are run in biphasic solvent systems, such as toluene/water or THF/water.[8][13] The base and the potassium organotrifluoroborate salt may be primarily in the aqueous phase, while the palladium catalyst and the organic halide are in the organic phase. The reaction occurs at the interface or in the organic phase, and efficient stirring is critical for good results.[3] In some cases, phase-splitting can be induced by the base, which can affect the local pH and the rate of hydrolysis.[3]
Q3: How does the polarity of the organic co-solvent affect the reaction?
A: The polarity of the organic co-solvent can have multiple effects.
-
Solubility: It affects the solubility of the reagents, particularly the organic halide and the catalyst.
-
Selectivity: In substrates with multiple reactive sites, the solvent polarity can influence which site reacts. For example, in the coupling of chloroaryl triflates, nonpolar solvents can favor reaction at the C-Cl bond, while some polar aprotic solvents like DMF or MeCN can favor reaction at the C-OTf bond.[4]
-
Catalyst Speciation: The solvent can influence the nature of the active catalytic species. In polar solvents, anionic palladium complexes may be formed, which can alter the reactivity and selectivity of the catalyst.[4]
Q4: I am using a heteroaryltrifluoroborate and getting low yields. Are there specific solvent considerations for these substrates?
A: Yes, heteroaryltrifluoroborates can be more challenging coupling partners. They are often more susceptible to protodeboronation.[2][14] For these substrates, careful optimization of the solvent system is key. Often, alcoholic solvents like ethanol or isopropanol, sometimes in combination with water, provide good results.[2][7] The choice of base is also critical, with weaker bases often being preferred to minimize protodeboronation.[5]
Q5: What is the best "all-purpose" solvent system for potassium organotrifluoroborate couplings?
A: While there is no single solvent system that is optimal for all substrates, a good starting point for many reactions is a mixture of an etheral solvent and water (e.g., THF/H₂O in a 9:1 or 4:1 ratio) or an alcohol (e.g., methanol, ethanol, or isopropanol) with or without water.[7][9][15] However, optimization is always recommended for new substrate combinations.
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the effect of different solvent systems on the yield of a representative Suzuki-Miyaura coupling reaction.
Table 1: Effect of Solvent on the Coupling of Potassium Phenyltrifluoroborate with 1-Bromonaphthalene.
| Entry | Solvent System | Base | Catalyst System | Yield (%) | Reference |
| 1 | Ethanol | i-Pr₂NEt | PdCl₂(dppf)·CH₂Cl₂ | 95 | [7] |
| 2 | Methanol | K₂CO₃ | Pd(OAc)₂ | 85 | [7] |
| 3 | Water | K₂CO₃ | Pd(OAc)₂ | 75 | [7] |
| 4 | THF/H₂O (9:1) | Cs₂CO₃ | PdCl₂(dppf)·CH₂Cl₂ | 12 | [7] |
| 5 | Dioxane | i-Pr₂NEt | Pd₂(dba)₃ / t-Bu₃P | 51 | [7] |
| 6 | Toluene/H₂O | K₂CO₃ | Pd(OAc)₂ / RuPhos | Good | [8] |
Conditions may vary slightly between sources. This table is for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Potassium organotrifluoroborate (1.05 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent system (e.g., Toluene/H₂O 10:1)
Procedure:
-
To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the potassium organotrifluoroborate, aryl halide, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- Molander, G. A., & Canturk, B. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7384-7390.
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431–7441.
- BenchChem. (2025).
- Kabalka, G. W., Al-Masum, M., & Al-Juburi, A. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
- Shi, Y., Derasp, J. S., Maschmeyer, T., & Hein, J. E. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Representation of rate constants for the hydrolysis of potassium salts of phenyltrifluoroborate, p‐tolyltrifluoroborate, p‐methoxyphenyltrifluoroborate, cyclohexyltrifluoroborate and isopropyltrifluoroborate in THF/H2O (10:1) containing Cs2CO3.
- Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9702-9713.
- Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. J. Am. Chem. Soc., 134(17), 7431-7441.
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Hein, J. E., Shi, Y., Derasp, J. S., & Maschmeyer, T. (2023). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI.
- Molander, G. A., & Ito, T. (2001). Potassium Phenyltrifluoroborate.
- da Silva, R. A., & da Silva, F. M. (2016). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. SciELO.
- Molander, G. A., & Ham, J. (2010). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 75(17), 5899-5906.
- Shi, Y., Derasp, J. S., Maschmeyer, T., & Hein, J. E. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross- Couplings.
- Hein, J. E., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Molander, G. A., & Petrillo, D. E. (2008).
- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks.
- Molander, G. A., & Biolatto, B. (2008).
- Sigman, M. S., & Toste, F. D. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
- Colacot, T. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Hein, J. E., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. OUCI.
- Gendron, T., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.
- North, M. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Molander, G. A., & Bernardi, C. R. (2002).
- Lloyd-Jones, G. C., & Lennox, A. J. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem.
- Livingston, A. G., & Valtcheva, I. B. (2020).
- Knochel, P. (2019). Optimization of the Suzuki–Miyaura reaction conditionsa.
- Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Calix, J., & Monroy, J. R. (2021). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling of Trifluoromethylpyridines. BenchChem.
- Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC.
- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Molander, G. A., & Bernardi, C. R. (2002).
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Technical Support Guide: Base Selection for Suzuki-Miyaura Cross-Coupling of Potassium ((benzyloxy)methyl)trifluoroborate
Welcome to the technical support center for researchers utilizing potassium ((benzyloxy)methyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth, field-proven insights into the critical role of base selection to ensure the success and reproducibility of your experiments. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Section 1: The Fundamental Role of the Base in Activating Organotrifluoroborates
Q: Why is a base essential for the cross-coupling of a stable reagent like this compound?
A: While the stability of potassium organotrifluoroborates is their key advantage for storage and handling, they are not the active nucleophile in the Suzuki-Miyaura catalytic cycle.[1][2] Their tetracoordinate boron center is relatively inert. The primary role of the base is to initiate the conversion of the trifluoroborate salt into a more reactive trivalent organoboron species, which can then participate in the crucial transmetalation step with the palladium catalyst.[1][3]
The process is generally understood to involve two key functions of the base:
-
Hydrolysis to Boronic Acid: In the presence of water, the base facilitates the slow hydrolysis of the organotrifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂).[4][5] This "slow-release" mechanism is highly beneficial as it maintains a low concentration of the reactive boronic acid, minimizing common side reactions like protodeboronation and oxidative homocoupling.[4][5]
-
Formation of the Borate Anion: The base then activates the resulting boronic acid by converting it into a more nucleophilic "ate" complex, typically a trihydroxyborate anion [R-B(OH)₃]⁻.[3][6] This negatively charged species is primed to efficiently transfer its organic group to the palladium(II) center during the transmetalation step, thus driving the catalytic cycle forward.[1][6]
The diagram below illustrates the catalytic cycle, highlighting the critical intervention point of the base.
Section 2: Practical Guide to Base Selection
Q: What is the best general-purpose base for coupling this compound?
A: For general applications where the coupling partners lack base-sensitive functional groups, cesium carbonate (Cs₂CO₃) is widely reported as the most effective and reliable base.[2][7][8] Its high solubility in the aqueous phase of common biphasic solvent systems (e.g., Toluene/H₂O, THF/H₂O) and its sufficient basicity promote efficient reaction rates for a broad scope of aryl and heteroaryl halides.[2][7][9] Typically, 2-3 equivalents are used to ensure the reaction proceeds to completion.
Q: How do I choose a base if my substrate has sensitive functional groups (e.g., esters, ketones)?
A: The presence of base-labile functionalities requires a careful balance between reactivity and chemoselectivity. A strong base like Cs₂CO₃ could lead to undesired side reactions such as ester hydrolysis or enolization. In these cases, a milder inorganic base is recommended.
-
Potassium Carbonate (K₂CO₃): This is an excellent first alternative. It is less basic than Cs₂CO₃ but often provides a good compromise, enabling the cross-coupling while preserving sensitive groups.[10][11] It is a cost-effective and highly practical choice for many transformations.
-
Potassium Phosphate (K₃PO₄): While a relatively strong base, it is often used successfully in anhydrous or near-anhydrous conditions, which can sometimes mitigate hydrolysis. However, for trifluoroborate couplings, a small amount of water is necessary, so care must be taken.[12][13]
-
Potassium Fluoride (KF): In cases of extreme base sensitivity, powdered KF can be an effective choice.[14] Its mode of action is thought to involve direct interaction with the boron species, facilitating transmetalation without significantly increasing the pH of the medium.
The following decision tree provides a logical workflow for selecting an appropriate base.
Summary of Common Bases and Conditions
| Base | Typical Equivalents | Common Solvent System | Temperature (°C) | Advantages & Considerations |
| Cs₂CO₃ | 2.0 - 3.0 | THF/H₂O, Toluene/H₂O | 80 - 110 | Highest reactivity, broad scope. [2][7] The go-to base for unfunctionalized or robust substrates. Can be too harsh for sensitive molecules. |
| K₂CO₃ | 3.0 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Excellent balance of reactivity and mildness. [10][11] Ideal starting point for substrates with esters, ketones, or aldehydes. Cost-effective. |
| K₃PO₄ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Strong base, often effective where others fail. Can be less reproducible; grinding the solid is recommended for consistency.[13] |
| KF | 3.0 | Toluene/H₂O, THF/H₂O | 80 - 100 | Very mild. [14] Used for highly sensitive substrates where other bases cause decomposition. Reactions may be slower. |
Section 3: Troubleshooting Guide
Q: My reaction has a low or non-existent yield. What base-related issues should I investigate?
A: When a reaction fails, systematically evaluate these points:
-
Base Strength: If you started with a mild base like K₂CO₃ on a challenging electrophile (e.g., an electron-rich aryl chloride), it may be insufficient to drive the reaction. Consider switching to Cs₂CO₃.[2][10]
-
Solubility: Ensure your base is at least partially soluble in the aqueous phase. If using a purely organic solvent, the inorganic base will not function effectively. A water co-solvent (typically 10:1 organic/water) is crucial for the hydrolysis and activation steps.[15]
-
Equivalents: Using fewer than 2 equivalents of base can result in incomplete conversion. Ensure you are using an adequate excess.
-
Degassing: While not directly a base issue, oxygen can deactivate the palladium catalyst.[12] If your base is old or has absorbed atmospheric CO₂ and moisture, its effective strength might be altered. Always use freshly opened or properly stored reagents and thoroughly degas your reaction mixture.
Q: I'm observing significant protodeboronation (loss of the trifluoroborate group). How can the base choice help?
A: Protodeboronation is a competitive side reaction where the C-B bond is cleaved by a proton source.[12] While potassium trifluoroborates are more resistant to this than boronic acids, it can still occur under harsh conditions.
-
Reduce Basicity: An overly strong base can accelerate the generation of the boronic acid, increasing its standing concentration and susceptibility to protodeboronation.[5] Switch from Cs₂CO₃ to K₂CO₃.
-
Control Water Content: While water is necessary, an excessive amount can provide a proton source. Stick to solvent ratios like 10:1 Toluene/H₂O. Do not run the reaction in purely protic solvents.
-
Lower Temperature: Higher temperatures can accelerate side reactions. If possible, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
Q: My starting material or product is degrading. Is the base the culprit?
A: Yes, this is a classic sign of base incompatibility. If you observe decomposition, immediately screen milder bases. For example, a substrate with a carbamate protecting group was shown to hydrolyze and subsequently oxidize under strong basic conditions at high temperatures.[16] Moving from Cs₂CO₃ to K₂CO₃ or KF is the most logical troubleshooting step.[11][14]
Section 4: Standard Experimental Protocol
This protocol provides a robust starting point for the cross-coupling of this compound with a generic aryl bromide using potassium carbonate.
Materials:
-
Aryl bromide (1.0 equiv, 0.5 mmol)
-
This compound (1.1 equiv, 0.55 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 0.01 mmol)
-
Toluene (5 mL) and Degassed Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.[15]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Add the toluene and degassed deionized water via syringe.
-
Degassing: Vigorously stir the mixture and sparge with a subsurface stream of argon for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand. Briefly flush the vial with argon before adding the catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-85 °C.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I run the coupling of potassium organotrifluoroborates under completely anhydrous conditions? A: No. Unlike some other cross-coupling reactions, a controlled amount of water is mechanistically essential for the hydrolysis of the stable trifluoroborate to the active boronic acid species.[4][5] Anhydrous conditions will typically result in very low or no conversion.
Q: How critical is the choice of organic solvent in conjunction with the base? A: It is very important. Aprotic solvents like toluene, dioxane, or THF are preferred because they create a biphasic system with the required water co-solvent.[10][15] This partitioning is key, as it allows the inorganic base to reside in the aqueous phase while the catalytic cycle occurs primarily in the organic phase or at the interface.
Q: Do I need to grind my solid inorganic base before use? A: For bases like K₃PO₄, which can have variable particle sizes and surface areas, grinding into a fine, consistent powder is highly recommended to improve reproducibility.[13] For more soluble bases like Cs₂CO₃ and K₂CO₃, this is generally less critical but can still be beneficial.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Le-grognec, E., et al. (2018). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
-
Roy, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(15), 4032-4035. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Gomes, G. D. P., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 10(16), 9349-9359. [Link]
-
Le-grognec, E., et al. (2018). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 43(3), 71-81. [Link]
-
Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298-9307. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Tanimoto, H., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Molander, G. A., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 9(5), 801-804. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(19), 4974-4977. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
Sources
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- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Potassium ((Benzyloxy)methyl)trifluoroborate Reactions
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup and purification of products from reactions utilizing potassium ((benzyloxy)methyl)trifluoroborate, particularly in the context of Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
FAQ 1: My Suzuki-Miyaura reaction with this compound is complete, but I'm struggling with the aqueous workup. What are the best practices?
Answer: A successful aqueous workup is critical for removing inorganic salts and polar byproducts before chromatographic purification.
Recommended Protocol:
-
Cooling: Once the reaction is deemed complete by TLC, GC, or LC-MS, allow the mixture to cool to room temperature.[1]
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[1][2] This ensures that your product is fully dissolved in the organic phase.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]
FAQ 2: I'm observing significant byproduct formation in my Chan-Lam coupling reaction. What are the likely culprits and how can I minimize them?
Answer: Byproduct formation in Chan-Lam couplings can often be attributed to side reactions of the boronic acid species or the nucleophile.
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Likely Cause | Mitigation Strategy |
| Homocoupling of the boronic acid (Ar-Ar) | High catalyst loading or reaction temperature. | Optimize the Cu(OAc)₂ concentration and reaction temperature. Running the reaction open to air can sometimes mediate this.[4][5] |
| Protodeboronation (replacement of the boronate group with -H) | Presence of excess water or acidic impurities. | Ensure anhydrous reaction conditions if possible, although some water is often tolerated. Use a non-protic solvent and a carefully dried nucleophile. |
| Oxidation of the nucleophile | Reaction conditions are too harsh (e.g., excessive oxygen, high temperature). | Perform the reaction under a controlled atmosphere of air (e.g., via a balloon) rather than bubbling air through the solution.[4] |
FAQ 3: My product, a benzyloxymethyl-substituted arene, is proving difficult to purify by standard silica gel chromatography. What are my options?
Answer: Challenges in silica gel chromatography with organoboron compounds or their products are common, often due to the Lewis acidic nature of silica.
Troubleshooting Chromatographic Purification:
-
Silica Gel Deactivation: The polar nature of silica can sometimes lead to the hydrolysis of boronate esters or strong adsorption of the product.[6][7]
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial.
-
Alternative Purification Techniques:
FAQ 4: I suspect my this compound reagent has degraded. How can I assess its purity?
Answer: While potassium organotrifluoroborates are generally stable, improper storage can lead to degradation.[2][15]
Purity Assessment:
-
NMR Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR are definitive methods for assessing purity. The ¹¹B NMR spectrum should show a characteristic signal for the trifluoroborate salt.[16]
-
Melting Point: A sharp melting point close to the literature value (203-211 °C) is a good indicator of purity.[17]
-
Hydrolysis Test: A small-scale hydrolysis of the trifluoroborate to the corresponding boronic acid followed by NMR analysis can confirm the integrity of the organoboron species.[16]
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key purification processes.
Protocol 1: General Workup and Extraction Procedure for Suzuki-Miyaura Reactions
This protocol outlines a standard procedure for the initial purification of a Suzuki-Miyaura cross-coupling reaction product.
Materials:
-
Completed reaction mixture
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel, flasks, and rotary evaporator
Procedure:
-
Cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with 3-5 volumes of ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of deionized water. Shake gently to avoid emulsion formation, then allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with an equal volume of brine.[2]
-
Drain the organic layer into a clean flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Diagram: General Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of products from this compound reactions.
Caption: A decision tree for the general purification strategy.
Protocol 2: Recrystallization of a Solid Product
Recrystallization is an effective method for purifying crystalline solids.[12][14]
Procedure:
-
Solvent Selection: Choose a solvent in which the product has low solubility at room temperature but high solubility at elevated temperatures.[13] Common choices include ethanol, isopropanol, ethyl acetate, or hexane/ethyl acetate mixtures.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring until the solid completely dissolves.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask or adding a seed crystal can help initiate the process.[13] Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Section 3: In-Depth Scientific Explanations
The Role of the Benzyl Group in Suzuki-Miyaura Cross-Coupling
In certain Suzuki-Miyaura reactions, particularly those involving secondary organotrifluoroborates, the benzyloxy group can play a crucial role beyond being a simple protecting group. It has been proposed that the benzyl group can act as a hemilabile ligand, coordinating to the palladium center in the diorganopalladium intermediate. This coordination can help to stabilize the intermediate and prevent undesired side reactions such as β-hydride elimination, leading to higher yields of the desired product.[18][19]
Understanding Chan-Lam Coupling Mechanisms and Byproducts
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds.[5][20] The mechanism is complex and can be influenced by the specific reaction conditions. A key step involves the transmetalation of the organoboron species to the copper center. The resulting organocopper intermediate then reacts with the nucleophile (amine or alcohol). Byproducts can arise from competitive pathways, such as the homocoupling of the boronic acid, which can be promoted by certain ligands and reaction conditions.[4][21]
Diagram: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
-
ResearchGate. (2024). How to purify boronate esters? Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. Retrieved from [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
D'Amato, E. M., & Renaud, J. (2015). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 80(24), 12447–12456. Retrieved from [Link]
-
Nave, S., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(16), 7081-7093. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. Retrieved from [Link]
-
Al-Zoubi, R. M., & Marion, O. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 13(8), 1944–1947. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 10(6), 633–650. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(04), 641-664. Retrieved from [Link]
-
OUCI. (n.d.). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 808-826. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Sandford, C., et al. (2019). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Catalysis, 9(5), 4054-4059. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Nave, S., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(16), 7081-7093. Retrieved from [Link]
-
METTLER TOLEDO. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. youtube.com [youtube.com]
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- 15. researchgate.net [researchgate.net]
- 16. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]
- 18. scispace.com [scispace.com]
- 19. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chan-Lam Coupling [organic-chemistry.org]
- 21. thieme-connect.de [thieme-connect.de]
common side reactions with potassium organotrifluoroborates
Welcome to the Technical Support Center for potassium organotrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experiments. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to ensure scientific integrity and practical utility.
Introduction to the Stability and Reactivity of Potassium Organotrifluoroborates
Potassium organotrifluoroborates (R-BF₃K) are increasingly popular reagents in organic synthesis, particularly as alternatives to boronic acids and esters in Suzuki-Miyaura cross-coupling reactions.[1][2] Their popularity stems from their remarkable stability; they are generally crystalline, free-flowing solids that are stable to air and moisture, simplifying storage and handling.[1][3][4] This stability is attributed to the tetracoordinate nature of the boron atom, which makes them less susceptible to common side reactions like protodeboronation compared to their three-coordinate counterparts.[1][5]
However, their utility in cross-coupling reactions relies on the in situ generation of the corresponding boronic acid (RB(OH)₂), which is the active species in the catalytic cycle.[3][6][7] This is typically achieved through hydrolysis. The key to a successful reaction is often balancing the rate of this hydrolysis with the rate of the desired cross-coupling reaction. This "slow-release" strategy minimizes the concentration of the highly reactive boronic acid at any given time, thereby suppressing undesired side reactions.[6][7][8][9]
This guide will address the most common side reactions encountered when using potassium organotrifluoroborates and provide actionable troubleshooting advice.
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura reaction is giving a low yield of the desired product, and I'm observing a significant amount of a byproduct that corresponds to the protonated starting material of my organotrifluoroborate. What is happening and how can I fix it?
A1: This is a classic case of protodeboronation.
Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][10] This leads to the formation of a deboronated byproduct and directly reduces the yield of your desired cross-coupled product.
Mechanism of Protodeboronation:
The protodeboronation of organotrifluoroborates is preceded by their hydrolysis to the corresponding boronic acid. The boronic acid can then undergo protodeboronation through either acid- or base-catalyzed pathways.[8][10] For many common aromatic boronic acids, these are the primary mechanisms.[8]
Troubleshooting Protodeboronation:
| Potential Cause | Explanation | Recommended Solution |
| Reaction pH is too high or too low | Both acidic and basic conditions can promote protodeboronation of the in situ generated boronic acid.[8][10] The rate is often minimized at a more neutral pH. | - Optimize the base: Use a weaker base (e.g., K₃PO₄, CsF, KOAc) instead of strong hydroxides or carbonates.[8] - Carefully control the stoichiometry of the base. |
| Hydrolysis of the organotrifluoroborate is too fast | If the boronic acid is generated faster than it is consumed in the catalytic cycle, its increased concentration can lead to a higher rate of protodeboronation. | - Lower the reaction temperature to slow down both hydrolysis and the catalytic reaction. - Choose an organotrifluoroborate with a slower intrinsic hydrolysis rate (see Q2). |
| Catalyst activity is too low | If the cross-coupling reaction is slow, the concentration of the boronic acid can build up, favoring protodeboronation. | - Use a more active palladium catalyst system (e.g., with more electron-rich and bulky phosphine ligands).[11] - Increase the catalyst loading, although this should be a last resort due to cost. |
| Substrate is electronically predisposed to protodeboronation | Electron-deficient aromatic and some heteroaromatic organotrifluoroborates are inherently more susceptible to protodeboronation.[8] | - Employ the "slow-release" strategy by ensuring the hydrolysis of the organotrifluoroborate is the rate-limiting step.[8] - Use milder reaction conditions (lower temperature, weaker base).[8] |
Experimental Protocol to Minimize Protodeboronation:
-
To a clean, dry reaction vessel (PTFE is recommended to avoid potential acid catalysis from glass surfaces), add the potassium organotrifluoroborate (1.1-1.5 equivalents), aryl halide (1.0 equivalent), base (e.g., K₃PO₄, 2-3 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 1-5 mol%).[8]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system (e.g., a mixture of an organic solvent like THF or 1,4-dioxane and water).
-
Stir the reaction mixture vigorously at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable technique (TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Flow for Troubleshooting Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Q2: My reaction is very slow or doesn't go to completion. How can I increase the reaction rate without causing side reactions?
A2: This is likely due to slow hydrolysis of the organotrifluoroborate.
The rate of hydrolysis of potassium organotrifluoroborates is highly dependent on the nature of the organic substituent (the 'R' group).[6][7] If the hydrolysis is too slow, the concentration of the active boronic acid will be too low for the catalytic cycle to proceed at a reasonable rate.
Hydrolysis Rates of Common Potassium Organotrifluoroborates:
| Hydrolysis Rate | Organic Substituent (R-group) | Comments |
| Fast | Isopropyl, β-styryl, anisyl | These undergo efficient "direct" hydrolysis.[6][7] |
| Slow | p-F-phenyl, naphthyl, furyl, benzyl | These often require acid catalysis for efficient hydrolysis.[6][7][12] |
| Very Slow | Alkynyl, nitrophenyl | These hydrolyze extremely slowly under basic conditions.[6][7] |
Troubleshooting Slow Reactions:
-
Increase the reaction temperature: This will increase the rate of both hydrolysis and the catalytic cross-coupling.
-
Modify the solvent system: Increasing the water content in the solvent mixture can accelerate hydrolysis.
-
Consider the reaction vessel: The surface of a glass vessel can be slightly acidic and can catalyze the hydrolysis of some organotrifluoroborates.[12] Switching from a PTFE to a glass vessel might increase the rate of hydrolysis for certain substrates. However, be mindful that this could also increase the rate of protodeboronation.
-
Use a different base: While strong bases can promote protodeboronation, they can also influence the rate of hydrolysis. The choice of base can also affect the phase behavior of the reaction mixture, which in turn impacts the hydrolysis rate.[6][7]
-
Sonication: Brief sonication can sometimes be used to promote the hydrolysis of certain organotrifluoroborates, particularly in biphasic systems.[12]
Hydrolysis and Cross-Coupling Relationship
Caption: The interplay between hydrolysis and cross-coupling.
Q3: I am observing a significant amount of homocoupling of my organotrifluoroborate. What causes this and how can I prevent it?
A3: This is likely due to oxidative homocoupling.
Oxidative homocoupling is a side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl (or equivalent). This is often promoted by the presence of oxygen and can be a significant issue if the hydrolysis of the organotrifluoroborate is too fast, leading to a high concentration of the boronic acid.[6][7][9]
Troubleshooting Oxidative Homocoupling:
-
Thoroughly degas all solvents and the reaction mixture: Oxygen is a key culprit in oxidative homocoupling. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
Employ the "slow-release" strategy: By ensuring the rate of hydrolysis is slower than or equal to the rate of cross-coupling, you can keep the concentration of the boronic acid low, thus minimizing the rate of homocoupling.[6][7][9] This can be achieved by:
-
Lowering the reaction temperature.
-
Choosing an organotrifluoroborate with a slower intrinsic hydrolysis rate.
-
-
Use a high-quality palladium catalyst: Some palladium sources can contain impurities that promote oxidative side reactions.
-
Ensure the purity of your organotrifluoroborate: Impurities in the starting material can sometimes contribute to side reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 622-633. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Metal-free Chlorodeboronation of Organotrifluoroborates. PMC. [Link]
-
Molander, G. A., & Ham, J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]
-
Molander, G. A., & Ham, J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station Int. Ed.[Link]
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]
-
Suzuki, J., et al. (2016). Electrochemical Oxidation of Organotrifluoroborate Compounds. Semantic Scholar. [Link]
-
Molander, G. A., & Sandrock, D. L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
Sources
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- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium ((Benzyloxy)methyl)trifluoroborate
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of potassium ((benzyloxy)methyl)trifluoroborate, with a core focus on the critical parameter of temperature optimization . Potassium organotrifluoroborates are lauded for their stability and ease of handling, making them excellent reagents in complex syntheses.[1][2][3][4] However, achieving optimal yields and purity requires a nuanced understanding of the reaction conditions, especially temperature.
This guide is structured to address specific issues you may encounter, moving from foundational questions to advanced troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs) on Temperature
This section covers common questions regarding the role of temperature in the coupling of this compound.
Q1: What is a typical starting temperature for this coupling reaction?
A1: A general and effective starting point for the Suzuki-Miyaura coupling of this compound with many aryl halides is 80-85 °C .[1][5] Several literature protocols for similar potassium alkyltrifluoroborates report high efficiency in this range, particularly when using common catalyst systems like Pd(OAc)₂ with a phosphine ligand (e.g., RuPhos) and a carbonate base in a toluene/water solvent system.[1][5] However, more challenging substrates, such as aryl chlorides, may require higher temperatures, often in the range of 105-110 °C.[6]
Q2: Why is temperature so critical for the success of this reaction?
A2: Temperature directly influences the rates of all elementary steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Insufficient Temperature: Can lead to sluggish or incomplete reactions, as the activation energy for key steps—particularly the oxidative addition to less reactive aryl chlorides—may not be met.[10]
-
Excessive Temperature: Can cause a host of problems, including decomposition of the palladium catalyst (forming inactive palladium black), degradation of thermally sensitive substrates or products, and an increase in the rate of undesirable side reactions.[11][12]
Q3: How does temperature affect the stability of the this compound reagent?
A3: Potassium organotrifluoroborates are known for their excellent thermal stability compared to their boronic acid counterparts.[2][12][13][14] Many are stable crystalline solids that can be stored indefinitely at room temperature.[15] For instance, some variants are reported to be stable up to 300°C.[12][13] While specific data for the ((benzyloxy)methyl) derivative is not widely published, it is expected to exhibit high thermal stability under typical reaction conditions (up to ~120 °C). The primary degradation pathway for these salts is hydrolysis to the corresponding boronic acid, a process that is necessary for the reaction to proceed but can also lead to protodeboronation if not properly controlled.[12][16]
Q4: My aryl halide is unreactive. Should I just increase the temperature indefinitely?
A4: No. While increasing the temperature is a valid strategy for unreactive electrophiles like aryl chlorides, there is a point of diminishing returns.[10] Excessively high temperatures can accelerate catalyst decomposition and side reactions like protodeboronation (replacement of the -BF₃K group with -H) and homocoupling.[11][17] A more systematic approach is recommended. First, ensure your catalyst system is appropriate for the substrate; electron-rich, bulky phosphine ligands are often required for activating aryl chlorides.[10] Then, increase the temperature in a stepwise manner (e.g., in 10 °C increments) while monitoring the reaction. If yields do not improve or begin to decrease, the issue likely lies with another parameter, such as the choice of ligand, base, or solvent.
Part 2: Troubleshooting Guide for Temperature-Related Issues
This section provides a scenario-based approach to troubleshooting common problems where temperature is a key variable.
Scenario 1: Low or No Conversion of Starting Material
Issue: After running the reaction at a standard 80 °C, TLC or GC-MS analysis shows a large amount of unreacted aryl halide.
| Potential Cause | Troubleshooting Action & Rationale |
| Insufficient Thermal Energy | Action: Increase the reaction temperature incrementally to 90 °C, 100 °C, and then 110 °C, monitoring at each stage. Rationale: The oxidative addition step is often rate-limiting, especially for less reactive electrophiles (Cl > Br > I).[17] Higher temperatures provide the necessary activation energy to drive this step forward.[8] |
| Catalyst Inactivity | Action: Before increasing temperature, verify the activity of your catalyst. Use a fresh batch of palladium precursor and ligand. Rationale: Palladium catalysts and phosphine ligands can degrade or oxidize over time, respectively, leading to low activity.[17] No amount of heat will compensate for a dead catalyst. |
| Poor Solubility | Action: Ensure all reagents are fully dissolved at the reaction temperature. If not, consider a different solvent system (e.g., dioxane/H₂O, THF/H₂O) that offers better solubility.[8] Rationale: The reaction occurs in the solution phase. If reagents are not dissolved, the reaction kinetics will be severely hampered, mimicking a temperature issue. |
Scenario 2: Good Conversion but Low Yield of Desired Product with Multiple Side Products
Issue: The starting material is consumed, but the isolated yield is low, and the crude NMR/LC-MS shows significant impurities.
| Potential Cause | Troubleshooting Action & Rationale |
| Catalyst Decomposition | Action: Decrease the reaction temperature (e.g., from 100 °C to 80 °C). Observe if a black precipitate (palladium black) forms at the higher temperature. Rationale: High temperatures can cause the active Pd(0) species to agglomerate and precipitate as inactive palladium black, halting the catalytic cycle and promoting side reactions.[18] |
| Protodeboronation | Action: Lower the temperature and/or shorten the reaction time. Consider using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Rationale: Protodeboronation, the undesired cleavage of the C-B bond, is often accelerated by high temperatures and strong bases.[11][16][17] Reducing thermal energy can slow this side reaction relative to the productive coupling. |
| Homocoupling | Action: Lower the temperature and ensure the reaction is under a strictly inert atmosphere. Rationale: Homocoupling of the boronic acid derivative is often facilitated by the presence of oxygen and can be exacerbated by higher temperatures.[17] Rigorous degassing of solvents and maintaining an argon or nitrogen atmosphere is crucial. |
| Product Degradation | Action: Decrease the reaction temperature and monitor the reaction to avoid prolonged heating after completion. Rationale: The desired product itself may be thermally labile. Running the reaction at the minimum effective temperature for the shortest time necessary can preserve the product. |
Part 3: Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.05 - 1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv.), dried
-
Toluene and Deionized Water (10:1 v/v), degassed
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.525 mmol), and K₂CO₃ (1.5 mmol).
-
Seal the tube, and evacuate and backfill with inert gas three times.
-
In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol) and add them to the Schlenk tube under a positive pressure of inert gas.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously. Monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Temperature Optimization Workflow
The following diagram outlines a logical workflow for optimizing temperature for a new substrate.
Caption: Workflow for Temperature Optimization.
Simplified Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps rationalize the effect of temperature on the reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., et al. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Molander, G. A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. Available at: [Link]
-
ElectronicsAndBooks. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. Available at: [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. Available at: [Link]
-
Semantic Scholar. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at: [Link]
-
Singleton, D. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Felpin, F. X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Saha, A., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ResearchGate. Available at: [Link]
-
NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Scott, J. P., & Organ, M. G. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Molander, G. A. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available at: [Link]
-
Uozumi, Y., et al. (2014). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. Available at: [Link]
-
Gonzalez, J. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges with Potassium Alkyltrifluoroborates
Welcome to the technical support center for potassium alkyltrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the reactivity of these versatile reagents, particularly in the context of cross-coupling reactions.
Introduction
Potassium alkyltrifluoroborates (R-BF₃K) have become indispensable reagents in modern organic synthesis. Their remarkable stability to air and moisture simplifies handling and storage compared to their boronic acid counterparts.[1][2][3][4] However, this stability is a double-edged sword, as it often translates to lower reactivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you unlock the full synthetic potential of these compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My Suzuki-Miyaura reaction with a primary alkyltrifluoroborate is sluggish or has failed completely.
Answer: A stalled Suzuki-Miyaura coupling with a primary alkyltrifluoroborate can often be resolved by systematically evaluating the reaction components and conditions. Here’s a checklist of potential causes and solutions:
-
Inadequate Hydrolysis: The active nucleophile in the Suzuki-Miyaura reaction is the boronic acid, which is generated in situ from the hydrolysis of the alkyltrifluoroborate.[5][6] This step is crucial and can be influenced by several factors.
-
Insufficient Water: Ensure your solvent system contains an adequate amount of water. A common starting point is a 10:1 mixture of an organic solvent (like toluene or THF) and water.[1][7]
-
Incorrect Base: The choice and amount of base are critical. Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[7][8] Cs₂CO₃ is generally more basic and can be more effective for less reactive substrates. The base facilitates the formation of the borate anion [RB(OH)₃]⁻, which is more nucleophilic and reactive towards transmetalation.[9]
-
Acid-Base Paradox: For some substrates, the hydrolysis can be paradoxically slow under basic conditions and may require acid catalysis to proceed efficiently.[5][6] However, for most standard Suzuki-Miyaura reactions, a basic medium is required for the catalytic cycle.
-
-
Suboptimal Catalyst System: The combination of the palladium source and the phosphine ligand is paramount for a successful reaction.
-
Ligand Choice: For C(sp³)-C(sp²) couplings, sterically hindered and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle, particularly the reductive elimination.[10] Highly effective ligands for primary alkyltrifluoroborates include RuPhos and XPhos.[1][7][11]
-
Catalyst Loading: While typical catalyst loadings are around 2 mol% for the palladium source and 4 mol% for the ligand, increasing the catalyst loading to 5 mol% and 10 mol% respectively can sometimes improve yields for challenging substrates.
-
-
Reaction Temperature: Ensure the reaction is heated sufficiently. A common temperature for these couplings is 80-100 °C.[1][12]
Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
This protocol is a good starting point for optimization.[7]
-
To a Schlenk tube, add the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.0-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water (10:1 ratio, to make a 0.25 M solution with respect to the aryl chloride).
-
In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Quickly add the catalyst and ligand to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
Issue 2: My Suzuki-Miyaura reaction with a secondary alkyltrifluoroborate gives low yield and a mixture of isomers.
Answer: Secondary alkyltrifluoroborates are notoriously less reactive than their primary counterparts due to increased steric hindrance.[13] The formation of isomeric products is a common issue arising from β-hydride elimination and reinsertion.[12]
-
β-Hydride Elimination: This is a major side reaction where a β-hydrogen on the alkyl group is transferred to the palladium center, forming a palladium-hydride species and an alkene. This can lead to isomerization of the alkyl group and the formation of undesired products.[12]
-
Ligand Selection is Crucial: To mitigate this, the choice of ligand is even more critical than for primary substrates. The ligand needs to be bulky enough to promote reductive elimination over β-hydride elimination. For secondary alkyltrifluoroborates, ligands such as n-butyldiadamantylphosphine (n-BuPAd₂) have been shown to be effective.[12]
-
Temperature Control: Lowering the reaction temperature may help to reduce the rate of β-hydride elimination, but this can also slow down the desired reaction. Careful optimization is required.
-
-
Slower Transmetalation: The increased steric bulk of secondary alkyl groups can hinder the transmetalation step.
-
More Reactive Catalyst Systems: A more active catalyst system may be required. Increasing the catalyst and ligand loading can be beneficial.
-
Choice of Base: A stronger base like cesium carbonate is often necessary to promote the reaction.[12]
-
Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions
Caption: Troubleshooting decision tree for a failed Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store my potassium alkyltrifluoroborates?
A1: One of the main advantages of potassium alkyltrifluoroborates is their stability. They are typically crystalline solids that are stable to both air and moisture.[1] They can be stored at ambient temperature on the benchtop for extended periods without significant degradation.[1]
Q2: What is the mechanism of activation for potassium alkyltrifluoroborates in Suzuki-Miyaura couplings?
A2: Potassium alkyltrifluoroborates act as a stable precursor to the more reactive boronic acid.[7] Under the basic and aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release the corresponding boronic acid. This "slow release" mechanism can be beneficial as it keeps the concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation and homocoupling.[5][6]
Caption: Hydrolysis of potassium alkyltrifluoroborate to boronic acid.
Q3: Can I use potassium alkyltrifluoroborates in other types of reactions besides Suzuki-Miyaura couplings?
A3: Yes, while they are most famous for their use in Suzuki-Miyaura reactions, potassium alkyltrifluoroborates can participate in other transformations. For instance, they can serve as precursors to alkyl radicals under oxidative conditions, which can then be used in various C-C bond-forming reactions.[14][15] They have also been used in rhodium-catalyzed addition reactions.[2][4]
Q4: Are there alternatives to palladium catalysts for couplings with alkyltrifluoroborates?
A4: While palladium is the most common catalyst, other transition metals are being explored. For example, gold-catalyzed C(sp³)-C(sp²) Suzuki-Miyaura coupling reactions have been developed that work under very mild conditions and show good functional group tolerance.[16][17] Cobalt-based catalyst systems have also been investigated for C(sp²)-C(sp³) couplings.[18]
Q5: My reaction involves an electron-poor aryl halide. Are there special considerations?
A5: Generally, electron-deficient aryl halides are more reactive in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, which can be beneficial for the overall reaction rate. However, weakly nucleophilic organoboron reagents, such as those with electron-poor organic groups, can still exhibit low reactivity.[19] In some cases, additives like silver(I) compounds (e.g., Ag₂O) can be used to accelerate the transmetalation step.[19]
Catalyst/Ligand Selection Guide for Alkyltrifluoroborate Coupling
| Alkyl Substrate Type | Common Challenge | Recommended Ligands | Palladium Source | Base |
| Primary Alkyl | Sluggish Reaction | RuPhos, XPhos | Pd(OAc)₂, Pd₂(dba)₃ | K₂CO₃, Cs₂CO₃ |
| Secondary Alkyl | β-Hydride Elimination | n-BuPAd₂ (cataCXium A) | Pd(OAc)₂ | Cs₂CO₃ |
| Tertiary Alkyl | Extreme Steric Hindrance | Highly specialized ligands, often requires significant optimization | Pd(OAc)₂ | Cs₂CO₃ |
References
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic letters, 11(13), 2361–2364. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 71(19), 7151–7156. Available at: [Link]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. Journal of the American Chemical Society, 136(22), 7945–7948. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. The Journal of organic chemistry, 71(25), 9681–9686. Available at: [Link]
- An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals - Benchchem.
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. Available at: [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(33), 11624–11634. Available at: [Link]
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery and Development, 12(6), 811-23. Available at: [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 73(16), 6495–6498. Available at: [Link]
-
Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 71(19), 7151-7156. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(33), 11624-11634. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2539–2544. Available at: [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5576-5579. Available at: [Link]
-
Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. (2022). ChemRxiv. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. (2022). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(32), 5576-5579. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 68(11), 4302–4314. Available at: [Link]
-
Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. Available at: [Link]
-
Semproni, J. R., Mako, T. L., & Chirik, P. J. (2022). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by a Readily Synthesized and Modular Class of Phenoxy-Imine Ligands. ACS Catalysis, 12(3), 1905–1918. Available at: [Link]
-
Plash, E. V., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Russian Chemical Bulletin, 64(5), 1149-1157. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(49), 16484–16485. Available at: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 300. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
Dreher, S. D., et al. (2008). ChemInform Abstract: Suzuki—Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ChemInform, 39(49). Available at: [Link]
- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyltrifluoroborates in Cross-Coupling Reactions - Benchchem.
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Validation & Comparative
A Comparative Guide for Researchers: Potassium ((benzyloxy)methyl)trifluoroborate vs. Boronic Acids in Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron nucleophile is paramount to the success of this transformation. For decades, boronic acids have been the workhorse reagents. However, the emergence of potassium organotrifluoroborates, such as potassium ((benzyloxy)methyl)trifluoroborate, offers a compelling alternative, addressing many of the inherent limitations of their predecessors.[2][3] This guide provides an in-depth, objective comparison of these two classes of reagents, supported by experimental insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The Contenders: A Tale of Two Boron Reagents
At the heart of the Suzuki-Miyaura reaction is the transmetalation step, where an organic group is transferred from boron to a palladium catalyst. The nature of the boron species significantly influences this step and the overall efficiency of the reaction.
Boronic Acids: These tricoordinate organoboron compounds have been widely used due to their commercial availability and proven reactivity in a vast array of transformations.[3] However, their utility is often hampered by inherent instability. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate reaction stoichiometry.[4][5] Furthermore, they are susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond, particularly under aqueous or protic conditions.[1][6]
Potassium Organotrifluoroborates: In contrast, potassium organotrifluoroborates are tetracoordinate boron species.[4][6] This structural difference imparts remarkable stability. They are typically crystalline, free-flowing solids that are stable to both air and moisture, simplifying storage and handling.[1][4] The trifluoroborate moiety acts as a protecting group for the boronic acid, rendering the C-B bond less susceptible to premature cleavage.[7][8]
Head-to-Head Comparison: Stability, Handling, and Reactivity
The decision to employ this compound over a corresponding boronic acid can be guided by a direct comparison of their key attributes.
| Feature | Boronic Acids | This compound | Rationale & Experimental Insight |
| Stability | Prone to decomposition, boroxine formation, and protodeboronation.[4][5] Often require storage under inert atmosphere or refrigeration.[9] | Indefinitely stable to air and moisture at room temperature.[2][4] | The tetracoordinate nature of the boron in trifluoroborates protects the C-B bond from common degradation pathways.[6] This stability allows for their use in multi-step syntheses where boronic acids might require protection and deprotection.[4] |
| Handling & Stoichiometry | Can be difficult to purify and may have uncertain stoichiometry due to the presence of boroxines. Often require careful handling to minimize exposure to air and moisture.[10][11] | Crystalline, free-flowing solids with well-defined stoichiometry.[1][4] | The solid, stable nature of trifluoroborates simplifies weighing and dispensing, leading to more reproducible reaction outcomes. They can often be used in near-stoichiometric amounts, improving atom economy.[1] |
| Reactivity & Reaction Conditions | Generally highly reactive, but can be substrate-dependent. The presence of water is often necessary to hydrolyze boroxines back to the active boronic acid.[5] | Act as a "slow-release" source of the corresponding boronic acid under reaction conditions.[12] This can minimize side reactions like oxidative homocoupling. | The hydrolysis of the trifluoroborate to the boronic acid is a key step in the catalytic cycle.[12] The rate of this release can be modulated by reaction conditions, offering a level of control not easily achieved with boronic acids. |
| Functional Group Tolerance | Can be incompatible with certain functional groups due to their Lewis acidic nature and the reaction conditions required. | The trifluoroborate moiety is stable to a wide range of reagents, allowing for functional group manipulation on the molecule while retaining the C-B bond.[2][13] | This enhanced tolerance expands the synthetic utility of organotrifluoroborates, enabling the synthesis of more complex and highly functionalized molecules. |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. The use of a potassium organotrifluoroborate introduces a pre-activation step.
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A Comparative Guide to Organoboron Reagents: The Superior Advantages of Potassium Organotrifluoroborates
In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is pivotal to the success of a transformation. For researchers and professionals in drug development, achieving high efficiency, stability, and functional group tolerance is paramount. While boronic acids and their ester derivatives have been the traditional workhorses, potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages in stability, handling, and reactivity.[1][2] This guide provides an in-depth comparison, supported by experimental insights, to illuminate the distinct benefits of employing potassium organotrifluoroborates.
The Landscape of Organoboron Reagents: A Brief Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The choice of the organoboron nucleophile significantly impacts the reaction's outcome. The most commonly used reagents include:
-
Boronic Acids (RB(OH)₂): Widely available and reactive, but often suffer from instability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation, which can complicate reaction stoichiometry and reduce yields.[1]
-
Boronic Esters (e.g., Pinacol Esters, R-Bpin): Generally more stable than boronic acids, but their preparation and purification can be challenging.[3] They can also be susceptible to hydrolysis.
-
MIDA Boronates: Offer excellent stability and are amenable to iterative cross-coupling strategies, but require an additional deprotection step to release the active boronic acid.[4]
-
Potassium Organotrifluoroborates (R-BF₃K): Crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2][5] This inherent stability simplifies storage and handling and translates to broader functional group tolerance.[1][6]
Key Advantages of Potassium Organotrifluoroborates
The superiority of potassium organotrifluoroborates stems from their unique tetracoordinate boron center, which imparts a host of favorable properties.[1][5]
Unlike their tricoordinate counterparts, potassium organotrifluoroborates are exceptionally stable crystalline solids that can be stored on the benchtop for extended periods without degradation.[5][7] This contrasts sharply with many boronic acids, particularly heteroarylboronic acids, which can be prone to decomposition.[8]
-
Resistance to Air and Moisture: The strong boron-fluorine bonds and the tetracoordinate nature of the boron atom make them resistant to oxidation and hydrolysis under ambient conditions.[1][5]
-
Monomeric Structure: Boronic acids can exist as an equilibrium mixture with their corresponding cyclic trimeric anhydrides (boroxines), which can lead to inaccuracies in stoichiometry.[1] Organotrifluoroborates exist as well-defined monomeric salts, ensuring precise reagent measurement.
-
Chromatographic Stability: The trifluoroborate moiety is robust and can withstand various reaction conditions, allowing for the functionalization of other parts of the molecule while leaving the carbon-boron bond intact for subsequent cross-coupling reactions.[9][10]
A pivotal advantage of organotrifluoroborates in Suzuki-Miyaura coupling is their ability to act as a reservoir for the active boronic acid.[4][11] Under the basic reaction conditions, the trifluoroborate salt slowly hydrolyzes to release the corresponding boronic acid in situ.[11][12][13]
This "slow-release" mechanism maintains a low concentration of the reactive boronic acid throughout the reaction, which minimizes common side reactions such as:
-
Protodeboronation: The premature cleavage of the carbon-boron bond by solvent or other protic species.[11][13]
-
Homocoupling: The undesirable coupling of two organoboron molecules.[4][11]
The rate of hydrolysis can be influenced by the electronic nature of the organic substituent, allowing for a degree of tunable reactivity.[12][13]
Experimental Support: Comparative Performance in Suzuki-Miyaura Coupling
The practical advantages of potassium organotrifluoroborates are evident in their performance in cross-coupling reactions. While a direct, universal comparison is challenging due to optimized conditions for each reagent class, literature data consistently demonstrates the high efficiency of trifluoroborates. For example, indolyltrifluoroborates have been shown to provide higher yields in cross-coupling reactions compared to their corresponding boronic acids.[3]
| Reagent Class | Coupling Partner | Product | Yield (%) | Reference |
| K-Aryl-BF₃K | Aryl Bromide | Biaryl | Good to Excellent | [14] |
| K-Heteroaryl-BF₃K | Aryl Chloride | Heterobiaryl | Good to Excellent | [3] |
| K-Alkenyl-BF₃K | Aryl Halide | Arylalkene | Moderate to Excellent | [15] |
| K-Alkyl-BF₃K | Aryl Chloride | Alkylarene | Good | [16] |
Protocols and Methodologies
Synthesis of Potassium Organotrifluoroborates
A common and straightforward method for synthesizing potassium organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[1][17]
General Procedure for the Preparation of Potassium Phenyltrifluoroborate:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the product by filtration, wash with cold methanol, and dry under vacuum.
dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: General workflow for the synthesis of potassium organotrifluoroborates.
Comparative Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for a Suzuki-Miyaura reaction, adaptable for comparing a potassium organotrifluoroborate with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Potassium vinyltrifluoroborate (1.0 mmol) or Vinylboronic acid (1.0 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF) and Water (9:1 mixture, 2 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, the organoboron reagent (trifluoroborate or boronic acid), palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
The generally accepted mechanism involves the slow hydrolysis of the organotrifluoroborate to the boronic acid, which then enters the catalytic cycle.
dot graphdot { graph [bgcolor="transparent", nodesep=0.6, ranksep=0.8]; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.2]; edge [color="#34A853"];
} } Caption: Simplified Suzuki-Miyaura cycle with R-BF₃K.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in organoboron chemistry, offering a compelling combination of stability, ease of use, and high reactivity in cross-coupling reactions. Their ability to act as bench-stable precursors that slowly release the active boronic acid in situ mitigates many of the challenges associated with traditional organoboron reagents. For researchers in drug discovery and complex molecule synthesis, the adoption of potassium organotrifluoroborates can lead to more robust, efficient, and reproducible synthetic routes, ultimately accelerating the pace of innovation.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Molander, G. A. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(25), 9719–9729. [Link]
- Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623–3658.
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(25), 9719–9729. [Link]
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Akpinar, E., & Molander, G. A. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7353–7357. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 13(10), 2642–2645. [Link]
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Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327.
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Akpinar, E., & Molander, G. A. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7353–7357. [Link]
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Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(51), 7274-7277. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
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Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 40(2), 49-55.
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
- Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(27).
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Ham, J., & Molander, G. A. (2008). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of organic chemistry, 73(21), 8648–8651. [Link]
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A Comparative Guide to the Stability of Potassium Trifluoroborates and Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, organoboron reagents are indispensable tools.[1] Among the various classes of these reagents, boronic esters and potassium trifluoroborates have emerged as prominent players. The choice between these two classes of compounds often hinges on a critical parameter: stability. This guide provides an in-depth, objective comparison of the stability of potassium trifluoroborates and boronic esters, supported by established chemical principles and experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary: A Tale of Two Borons
At the heart of the comparison lies the coordination state of the boron atom. Boronic esters feature a trigonal planar, tricoordinate boron atom with a vacant p-orbital, rendering them susceptible to various decomposition pathways.[2][3] In stark contrast, potassium trifluoroborates possess a tetracoordinate boron atom, forming a stable anionic complex.[2][4] This fundamental structural difference bestows upon potassium trifluoroborates significantly enhanced stability towards air, moisture, and even strong oxidizing conditions.[5] Consequently, they can be considered a "protected" and more robust form of their boronic acid counterparts.[2][4][6]
Key Stability Differences: A Head-to-Head Comparison
| Stability Parameter | Boronic Esters | Potassium Trifluoroborates | Rationale for Difference |
| Air & Moisture Stability | Prone to hydrolysis, especially under non-anhydrous conditions.[7][8] Susceptible to protodeboronation.[9] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[2][4][10] | The tetracoordinate boron in trifluoroborates is less electrophilic and sterically shielded, making it resistant to attack by water and oxygen.[2] |
| Oxidative Stability | Susceptible to oxidation, a significant limitation in biological contexts.[11][12] | Remarkably stable, even under strong oxidative conditions.[5] | The filled orbitals of the fluoride ions protect the boron center from oxidative attack.[2] |
| Thermal Stability | Stability varies depending on the diol used for esterification. | High thermal stability, with some variants stable up to 300°C.[13] | The robust ionic lattice and strong B-F bonds contribute to high thermal stability. |
| pH Stability | Hydrolytically unstable, particularly in acidic or basic media, which can be a challenge in biological applications.[7][14] The rate of hydrolysis is pH-dependent.[15][16] | Generally stable under neutral or acidic conditions. Hydrolysis is promoted under basic conditions, a feature leveraged in cross-coupling reactions.[13] | The trifluoroborate anion is stable across a wider pH range, with hydrolysis to the active boronic acid being a controlled process. |
| Handling & Storage | Often require storage under inert atmosphere and are sometimes oily materials that can be difficult to handle and purify.[8] | Crystalline, free-flowing solids that are easy to handle and can be stored on the benchtop without special precautions.[2][4][17] | The stable, solid nature of trifluoroborates simplifies weighing, dispensing, and long-term storage. |
The "Why": Mechanistic Insights into Stability
The inherent instability of boronic esters stems from the electrophilic nature of the tricoordinate boron atom and its vacant p-orbital. This makes them susceptible to several degradation pathways:
-
Hydrolysis: The boron atom is susceptible to nucleophilic attack by water, leading to the cleavage of the B-O bonds and regeneration of the boronic acid and diol.[7][18] The rate of hydrolysis is influenced by steric hindrance around the boron atom and the pH of the medium.[7][16][19]
-
Oxidation: The vacant p-orbital can be attacked by reactive oxygen species, leading to oxidative degradation of the molecule.[2][11]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, a common issue with certain classes of boronic esters.[4][9]
Potassium trifluoroborates effectively mitigate these instability issues. The formation of the tetracoordinate anionic complex, [R-BF₃]⁻K⁺, saturates the coordination sphere of the boron atom. The three strongly electron-withdrawing fluorine atoms decrease the electrophilicity of the boron center, making it significantly more resistant to nucleophilic attack by water and oxygen.[2] This "ate" complex essentially protects the reactive C-B bond, allowing for greater functional group tolerance and the ability to carry these reagents through multiple synthetic steps.[4][20]
Experimental Workflows and Protocols
Protocol 1: Comparative Hydrolytic Stability Assessment via ¹H NMR Spectroscopy
This protocol provides a method to directly compare the hydrolytic stability of a boronic ester and a potassium trifluoroborate.
Methodology:
-
Sample Preparation: Prepare separate NMR tubes for the boronic ester and the potassium trifluoroborate.
-
Dissolution: Dissolve a known quantity (e.g., 10 mg) of each compound in a deuterated solvent (e.g., 550 µL of DMSO-d₆).
-
Water Addition: Add a specific volume of D₂O to each NMR tube to initiate hydrolysis.
-
NMR Analysis: Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 1, 4, 24 hours).
-
Data Analysis: Monitor the disappearance of the signals corresponding to the starting material and the appearance of signals for the hydrolysis products (boronic acid and diol/fluoride). Integrate the relevant peaks to quantify the extent of hydrolysis over time.
Diagram of Experimental Workflow:
Caption: Workflow for comparing hydrolytic stability.
Protocol 2: Preparation of Potassium Phenyltrifluoroborate
This protocol outlines a common method for synthesizing a potassium organotrifluoroborate from the corresponding boronic acid.[21]
Methodology:
-
Dissolution: Dissolve phenylboronic acid (1.0 equivalent) in methanol.
-
Fluorinating Agent: Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.
-
Precipitation: A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Isolation: Filter the solid precipitate.
-
Washing: Wash the solid with cold methanol.
-
Drying: Dry the product under vacuum to yield the pure potassium phenyltrifluoroborate.
Diagram of Synthesis Workflow:
Caption: Synthesis of potassium phenyltrifluoroborate.
Practical Implications and Applications
The superior stability of potassium trifluoroborates translates into several practical advantages in a research and drug development setting:
-
Reliable Reagents for Screening: Their long-term benchtop stability makes them ideal for use in high-throughput screening campaigns where reagent integrity over time is crucial.
-
Simplified Synthesis and Purification: As crystalline solids, they are generally easier to handle, weigh accurately, and purify by recrystallization compared to many boronic esters, which can be oils or difficult-to-handle solids.[8][22]
-
Broader Reaction Scope: Their stability allows for a wider range of functional groups to be present in the molecule, as they can withstand conditions that might degrade a boronic ester.[23] This is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[23]
-
"Slow-Release" in Suzuki-Miyaura Coupling: The in-situ hydrolysis of trifluoroborates to the active boronic acid under the basic conditions of the Suzuki-Miyaura reaction is thought to be a key factor in their often superior performance.[13][21] This slow release minimizes the concentration of the potentially unstable boronic acid in the reaction mixture at any given time, reducing side reactions like protodeboronation and homocoupling.[24]
While boronic esters, particularly those derived from sterically hindered diols like pinacol, offer improved stability over free boronic acids and are widely used, potassium trifluoroborates often represent a step-up in terms of robustness and ease of use.[7][25][26]
Conclusion
References
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. [Link]
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ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(11), 10585–10595. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Ma, R., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. [Link]
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Addicoat, M. A., & Methfessel, M. (2013). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Chemistry – A European Journal, 19(38), 12795-12803. [Link]
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ResearchGate. (2025). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
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GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. [Link]
-
Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Molander, G. A., & Brown, A. R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic letters, 8(13), 2779–2782. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of chemical research, 40(4), 275–286. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 803–813. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 72(15), 5641–5645. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
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ResearchGate. (2025). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]
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Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(24), 8499–8506. [Link]
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Hudson, D. M., et al. (2018). Internal and external catalysis in boronic ester networks. Chemical Science, 9(28), 6119–6125. [Link]
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Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]
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Chen, Y., et al. (2023). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. International Journal of Molecular Sciences, 24(13), 11003. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 56(2-3), 209-224. [Link]
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A Comparative Guide to the Reactivity of Potassium Alkyltrifluoroborates in Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, the quest for robust, versatile, and user-friendly reagents is perpetual. Among the array of organoboron compounds available for carbon-carbon bond formation, potassium alkyltrifluoroborates have emerged as a superior class of reagents, offering significant advantages over their boronic acid and ester counterparts.[1] This guide provides an in-depth comparative analysis of the reactivity of various potassium alkyltrifluoroborates, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.
The Ascendancy of Potassium Alkyltrifluoroborates: A Stability-Driven Advantage
Traditional organoboron reagents like boronic acids are often plagued by instability, being susceptible to dehydration to form cyclic boroxines and prone to protodeboronation, which can complicate stoichiometry and reduce reaction efficiency.[1] Potassium alkyltrifluoroborates, in contrast, are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2][3][4] This inherent stability translates to several practical benefits:
-
Ease of Handling and Storage: They do not require specialized inert atmosphere techniques for handling and can be stored for extended periods at ambient temperatures without degradation.[1]
-
Improved Stoichiometry: Their stability minimizes decomposition, allowing for more precise control over reagent stoichiometry, often approaching a 1:1 ratio with the electrophile.[1]
-
Broad Commercial Availability and Straightforward Synthesis: A wide variety of potassium alkyltrifluoroborates are commercially available, and they can be readily synthesized through methods such as hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF₂), or via transmetalation from other organometallic reagents.[1][2][5][6]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and potassium alkyltrifluoroborates have proven to be highly effective nucleophilic partners in this transformation.[1] The reactivity of a given potassium alkyltrifluoroborate is primarily influenced by the nature of the alkyl group.
Potassium primary alkyltrifluoroborates are the most commonly employed and generally most reactive class of alkyltrifluoroborates. They readily participate in cross-coupling reactions with a broad range of aryl and heteroaryl chlorides and bromides.[1][2] The reaction conditions are typically mild, tolerating a wide variety of sensitive functional groups.[1]
Secondary alkyltrifluoroborates are also effective coupling partners, though their reactivity can be attenuated by increased steric hindrance around the carbon-boron bond. Despite this, they have been successfully coupled with a variety of aryl and heteroaryl electrophiles, demonstrating their utility in the synthesis of more complex molecular architectures.[1]
The versatility of potassium alkyltrifluoroborates extends beyond simple alkyl chains. A variety of functionalized alkyltrifluoroborates have been developed and successfully employed in cross-coupling reactions, including:
-
Cyclopropyltrifluoroborates: These reagents have been effectively used to introduce the cyclopropyl motif into organic molecules.[3]
-
Alkoxymethyltrifluoroborates: These have been utilized to append alkoxymethyl groups to aryl electrophiles.[3]
-
Trifluoroboratohomoenolates: These novel reagents enable the direct coupling of ketone-, ester-, and amide-containing homoenolates.[7]
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of various potassium alkyltrifluoroborates with different aryl halides, showcasing the broad applicability of this methodology.
| Potassium Alkyltrifluoroborate | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Potassium n-butyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 87 | [8] |
| Potassium isobutyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 95 | [9] |
| Potassium cyclopropyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [3] |
| Potassium (benzyloxymethyl)trifluoroborate | 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 | [3] |
| Potassium 3-(N-Boc-amino)propyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 85 | [2] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving potassium alkyltrifluoroborates proceeds through a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride.
-
Potassium alkyltrifluoroborate
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the potassium alkyltrifluoroborate (1.0 mmol), aryl chloride (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add toluene (4 mL) and water (0.4 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.[1]
Conclusion
Potassium alkyltrifluoroborates stand out as exceptionally stable and versatile reagents for Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their ease of handling and broad functional group tolerance make them highly attractive for applications in drug discovery and development where reliability and reproducibility are paramount.[1] This guide has provided a comparative overview of the reactivity of different potassium alkyltrifluoroborates, highlighting the factors that influence their performance in one of modern chemistry's most powerful transformations.
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A Senior Application Scientist's Guide to Validating Stereospecificity in Secondary Organotrifluoroborate Reactions
For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for synthesizing safe and efficacious therapeutics. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other is inactive or even harmful. In this context, the stereospecific cross-coupling of secondary sp³-hybridized organometallic reagents has emerged as a powerful strategy for constructing chiral molecules.
Among the various reagents available, potassium secondary organotrifluoroborates have garnered significant attention. Their remarkable stability to air and moisture, indefinite shelf-life, and low toxicity make them superior alternatives to many traditional organometallic compounds like organolithiums or Grignards.[1][2][3] However, the true value of these reagents lies in their ability to participate in cross-coupling reactions with high stereochemical fidelity. This guide provides an in-depth comparison of methodologies for achieving and, critically, validating the stereospecificity of these reactions, ensuring the integrity of the chiral centers you create.
The Mechanistic Cornerstone: Why Stereospecificity is Not Accidental
The success of a stereospecific reaction hinges on a catalytic cycle that proceeds significantly faster than any competing pathways that could lead to racemization or erosion of enantiomeric excess (ee). The Suzuki-Miyaura cross-coupling is the workhorse transformation for these reagents.[4][5] A significant challenge in coupling secondary alkyl groups is the propensity for β-hydride elimination in the diorganopalladium intermediate, a process that destroys the stereocenter and leads to undesired alkene byproducts.[1][4]
The stereochemical outcome—either retention or inversion of the original configuration—is dictated by the specific mechanism of transmetalation and the coordination environment around the metal center. Researchers have cleverly exploited these mechanistic nuances to develop protocols that predictably lead to one outcome or the other.
Caption: Generalized Suzuki-Miyaura cycle for secondary organotrifluoroborates.
Comparative Analysis of Stereospecific Protocols
The choice of reaction conditions, particularly the ligand on the palladium catalyst and the nature of the organotrifluoroborate itself, determines the stereochemical path. We will compare two field-proven systems: one designed for retention and one for inversion.
The Retention Pathway: Intramolecular Coordination
A highly successful strategy to achieve retention of stereochemistry involves installing a coordinating group on the organotrifluoroborate. Molander and co-workers demonstrated that a benzyloxy group at the α-position to the boron atom effectively shuts down β-hydride elimination.[5] It is proposed that the arene of the benzyl group coordinates to the palladium center in the diorganopalladium intermediate, stabilizing it and favoring rapid reductive elimination over β-hydride elimination.[1][5] This cross-coupling proceeds with near-complete stereospecificity, providing a reliable method for installing a defined stereocenter.[1]
The Inversion Pathway: Ligand-Controlled Transmetalation
Conversely, an inversion of stereochemistry can be achieved with unactivated secondary alkyltrifluoroborates by carefully selecting the catalyst system. Work by Biscoe and colleagues has shown that using a palladium precatalyst with a bulky, electron-rich phosphine ligand, such as tri(tert-butyl)phosphine (P(t-Bu)₃), promotes a stereospecific reaction that proceeds with inversion of configuration.[4][6] This outcome is consistent with a transmetalation step that proceeds through an Sₙ2-like mechanism at the carbon center.[6]
| Feature | Retention Protocol | Inversion Protocol |
| Stereochemical Outcome | Complete Retention | Complete Inversion |
| Key Substrate Feature | α-Coordinating Group (e.g., Benzyloxy)[1][5] | Unactivated secondary alkyl group[6] |
| Typical Catalyst | Pd(OAc)₂ / SPhos | Preformed (P(t-Bu)₃)₂Pd[4] |
| Typical Base | Cs₂CO₃ | K₂CO₃[4][6] |
| Mechanism Rationale | Intramolecular stabilization of the diorganopalladium intermediate prevents β-hydride elimination.[1] | Sₙ2-type transmetalation pathway favored by bulky phosphine ligand. |
| Primary Advantage | High yields and excellent functional group tolerance. | Access to the opposite enantiomer from the same starting material. |
The Validation Workflow: From Reaction to Proof
A claim of stereospecificity is only as strong as its validation. A rigorous, self-validating workflow is essential.
Caption: A systematic workflow for executing and validating the reaction.
Step 1: Experimental Protocols
The following protocols are representative examples for achieving retention and inversion.
Protocol A: Cross-Coupling with Retention of Stereochemistry [4] Causality: This protocol uses an α-benzyloxy substituted trifluoroborate. The combination of the palladium acetate catalyst, the SPhos ligand, and cesium carbonate as the base has been optimized for high yields with this class of substrate.
-
Vial Preparation : To a flame-dried reaction vial, add the enantioenriched potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.2 equiv), and cesium carbonate (Cs₂CO₃) (3.0 equiv).
-
Catalyst Addition : Add a pre-mixed solution of palladium(II) acetate (Pd(OAc)₂) (5 mol %) and SPhos (10 mol %) in anhydrous toluene.
-
Solvent Addition : Add degassed 1,4-dioxane and water (10:1 ratio). Using degassed solvents is critical to prevent oxidative degradation of the Pd(0) active catalyst.
-
Reaction : Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol B: Cross-Coupling with Inversion of Stereochemistry [4][6] Causality: This protocol is designed for unactivated secondary alkyltrifluoroborates. The pre-formed (P(t-Bu)₃)₂Pd catalyst is crucial for suppressing isomerization and favoring the inversion pathway. Potassium carbonate is an effective base for this system.[6]
-
Vial Preparation : To a reaction vial, add the enantioenriched secondary alkyltrifluoroborate (1.5 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).
-
Catalyst Addition : Add a pre-formed solution of a P(t-Bu)₃ palladium precatalyst (e.g., (P(t-Bu)₃)₂Pd) (5 mol %).
-
Inert Atmosphere : Evacuate and backfill the vial with argon three times. Maintaining an inert atmosphere is paramount for catalyst longevity.
-
Solvent Addition : Add a degassed 1:1 mixture of toluene and water.
-
Reaction : Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
Workup & Purification : Follow the same workup and purification procedure as described in Protocol A.
Step 2: Analytical Validation - Proving the Outcome
After purification, the critical step is to accurately measure the enantiomeric excess of the product and compare it to that of the starting material.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Gold standard for ee determination; highly accurate and reproducible. | Requires method development for each new compound; can be time-consuming. |
| NMR Spectroscopy | Enantiomers are converted into diastereomers with a chiral derivatizing agent, or a chiral solvating agent is used to induce different chemical shifts.[7] | Rapid analysis (~5-10 min); requires less solvent than HPLC.[7] Can sometimes be used to determine absolute configuration.[8][9] | Peak overlap can be an issue; requires a pure sample; derivatization adds an extra step. |
Self-Validating System: The protocol's trustworthiness is established by a simple comparison: if the enantiomeric excess of the starting organotrifluoroborate was, for example, 98% ee, a truly stereospecific reaction will yield a product with 98% (or very near 98%) ee. Any significant drop in this value indicates a competing side reaction (e.g., racemization, β-hydride elimination followed by re-addition) and compromises the "stereospecific" claim.
Conclusion
Potassium secondary organotrifluoroborates are robust and reliable reagents for the synthesis of enantioenriched molecules. Their utility is maximized through stereospecific cross-coupling reactions that can be programmed to proceed with either retention or inversion of configuration. By understanding the mechanistic principles that govern these outcomes, researchers can select the appropriate protocol for their synthetic target. However, the ultimate proof of success lies in rigorous analytical validation. By employing a systematic workflow that combines precise execution with accurate ee determination via methods like chiral HPLC or NMR, scientists can confidently construct complex chiral architectures, accelerating the discovery and development of new medicines.
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Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
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A Comparative Guide to the Functional Group Tolerance of Potassium ((Benzyloxy)methyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the ability to form carbon-carbon bonds in the presence of diverse functional groups is paramount. This guide provides an in-depth assessment of potassium ((benzyloxy)methyl)trifluoroborate, a stable and versatile reagent for the introduction of the benzyloxymethyl moiety, a common structural motif in pharmaceuticals and complex molecules. We will objectively compare its performance, supported by experimental data, against classical organometallic alternatives, offering insights into its broad functional group tolerance.
The Rise of Organotrifluoroborates: A Stable Alternative
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Unlike their boronic acid counterparts, which can be prone to protodeboronation and trimerization, organotrifluoroborates are typically crystalline, air- and moisture-stable solids.[3] This enhanced stability simplifies handling, storage, and stoichiometry, making them highly attractive for complex molecule synthesis.[3]
This compound, in particular, offers a reliable method for introducing a protected hydroxymethyl group. This guide will delve into its performance in the widely-used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Assessing the Functional Group Tolerance of this compound
The true utility of a reagent is defined by its compatibility with a wide array of functional groups. Extensive studies, primarily from the Molander group, have demonstrated the remarkable functional group tolerance of this compound in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl chlorides.[3][4]
Tolerated Functional Groups on the Aryl/Heteroaryl Chloride Coupling Partner
The following table summarizes the successful coupling of this compound with a variety of functionalized aryl chlorides, showcasing the reagent's broad compatibility.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-(Benzyloxy)methylanisole | 85 |
| 2 | 2-Chloroanisole | 2-(Benzyloxy)methylanisole | 82 |
| 3 | 1-Chloro-2,6-dimethylbenzene | 2-(Benzyloxy)methyl-1,3-dimethylbenzene | 88 |
| 4 | 4-Chlorobenzonitrile | 4-(Benzyloxy)methylbenzonitrile | 81 |
| 5 | Methyl 4-chlorobenzoate | Methyl 4-((benzyloxy)methyl)benzoate | 86 |
| 6 | 1-(4-Chlorophenyl)-1H-pyrrole | 1-(4-((Benzyloxy)methyl)phenyl)-1H-pyrrole | 75 |
| 7 | 3-Chloropyridine | 3-((Benzyloxy)methyl)pyridine | 72 |
| 8 | 4-Acetylchlorobenzene | 1-(4-((Benzyloxy)methyl)phenyl)ethan-1-one | 78 |
| 9 | N-(4-chlorophenyl)acetamide | N-(4-((Benzyloxy)methyl)phenyl)acetamide | 80 |
Data compiled from Molander, G. A.; Canturk, B. Org. Lett. 2008, 10 (11), 2135–2138.[4]
The data clearly indicates that this compound is compatible with:
-
Electron-donating groups: Methoxy and alkyl groups are well-tolerated, with excellent yields observed for both ortho and para substituted anisoles.[3]
-
Electron-withdrawing groups: Nitriles, esters, ketones, and amides remain intact under the reaction conditions, highlighting the mildness of the protocol.[3][5]
-
Heterocycles: The successful coupling with 3-chloropyridine demonstrates its utility in synthesizing functionalized heterocyclic compounds.[3]
-
Sterically hindered substrates: Even challenging, sterically hindered aryl chlorides like 1-chloro-2,6-dimethylbenzene react efficiently.[3]
Limitations and Incompatible Functional Groups
While remarkably robust, the reaction conditions for the Suzuki-Miyaura coupling are not universally compatible with all functional groups. Protic functional groups such as free alcohols, phenols, and primary or secondary amines on the aryl halide partner would likely interfere with the reaction by reacting with the base. These groups typically require protection prior to the cross-coupling reaction.
Comparison with Alternative Benzyloxymethylating Reagents
To fully appreciate the advantages of this compound, a comparison with traditional organometallic reagents is essential.
Benzyloxymethyl Grignard Reagents ((BnOCH₂)MgX)
Grignard reagents are powerful nucleophiles but suffer from significant limitations in functional group tolerance.[6] They are highly basic and reactive, leading to incompatibility with a wide range of common functional groups, including:
-
Protic groups: Alcohols, amines, amides, and even terminal alkynes will be deprotonated.
-
Carbonyl compounds: Esters, ketones, aldehydes, and nitriles will be attacked by the Grignard reagent.[6]
This lack of tolerance necessitates the use of protecting group strategies, adding steps and reducing overall synthetic efficiency.[7]
Benzyloxymethyllithium Reagents ((BnOCH₂)Li)
Organolithium reagents are even more reactive and basic than their Grignard counterparts, further limiting their functional group compatibility. Their high reactivity often leads to side reactions and requires cryogenic temperatures for controlled transformations. While powerful for simple systems, their application in complex molecule synthesis is severely restricted by their poor chemoselectivity.
Head-to-Head Comparison
| Feature | This compound | Benzyloxymethyl Grignard Reagent | Benzyloxymethyllithium Reagent |
| Stability | Crystalline solid, stable to air and moisture[3] | Solution, sensitive to air and moisture | Solution, highly sensitive to air and moisture |
| Handling | Easy to handle and weigh | Requires inert atmosphere techniques | Requires stringent inert atmosphere and low temperatures |
| Functional Group Tolerance | Excellent: tolerates esters, ketones, nitriles, amides, heterocycles[3][5] | Poor: reacts with most electrophilic functional groups and protic hydrogens[6] | Very Poor: highly reactive with a wide range of functional groups |
| Reaction Conditions | Mild, typically heated in the presence of a base | Can often be performed at room temperature, but incompatible with many functional groups | Typically requires very low temperatures (-78 °C) |
This comparison clearly illustrates the superiority of this compound in scenarios where functional group tolerance is critical.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound, based on the work of Molander and colleagues.[4]
Synthesis of this compound
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous THF at 0 °C is added sodium hydride (1.1 equiv, 60% dispersion in mineral oil).
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
To the resulting sodium benzylate is added a solution of potassium (bromomethyl)trifluoroborate (1.2 equiv) in anhydrous DMF.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is diluted with acetone and filtered. The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from acetone/ether to afford this compound as a white solid.
Suzuki-Miyaura Cross-Coupling Reaction
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Protocol:
-
To an oven-dried reaction vial is added the aryl chloride (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (3.0 equiv).
-
The vial is sealed with a septum and purged with argon.
-
Degassed toluene and water (10:1 v/v) are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired benzyloxymethylated arene.
Conclusion
This compound stands out as a highly effective and user-friendly reagent for the introduction of the benzyloxymethyl group. Its exceptional stability and broad functional group tolerance in Suzuki-Miyaura cross-coupling reactions offer significant advantages over traditional, more reactive organometallic reagents like Grignard and organolithium compounds. For researchers in drug discovery and complex molecule synthesis, the predictability and chemoselectivity of this reagent make it an invaluable tool, enabling the construction of intricate molecular architectures with greater efficiency and reliability.
References
-
Molander, G. A.; Canturk, B. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2009 , 109 (5), 2295-2337. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews2008 , 108 (1), 288-325. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: A New Class of Reagents for Suzuki–Miyaura Cross-Coupling Reactions. Accounts of Chemical Research2007 , 40 (4), 275-286. [Link]
-
Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters2008 , 10 (11), 2135–2138. [Link]
-
Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society2012 , 134 (40), 16856–16868. [Link]
-
Molander, G. A.; Jean-Gérard, L. Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2009 , 74 (3), 973–980. [Link]
-
Molander, G. A.; Sandrock, D. L. Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry2009 , 74 (10), 3626–3631. [Link]
-
Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry2008 , 73 (19), 7481–7485. [Link]
-
Molander, G. A.; Cavalcanti, L. N. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry2011 , 76 (16), 6253–6262. [Link]
-
Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition2003 , 42 (36), 4302-4320. [Link]
-
Richey, H. G., Ed. Grignard Reagents: New Developments; John Wiley & Sons, 2000. [Link]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
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Frontier Specialty Chemicals. Potassium (benzyloxycarbonylamino)methyltrifluoroborate. [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
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The Ascendancy of Potassium Organotrifluoroborates: A Comparative Guide to a Superior Class of Organoboron Reagents
For researchers, scientists, and drug development professionals seeking robust and versatile synthetic tools, potassium organotrifluoroborates have emerged as a superior alternative to traditional organoboron reagents. Their exceptional stability, ease of handling, and broad reactivity profile offer significant advantages in a multitude of chemical transformations, most notably in the realm of cross-coupling reactions and the burgeoning field of medical imaging. This guide provides an in-depth comparison of potassium organotrifluoroborates with their predecessors, supported by experimental data and detailed protocols, to illuminate their practical utility in modern organic synthesis.
Beyond Boronic Acids: A Paradigm Shift in Stability and Handling
For decades, boronic acids and their ester derivatives have been the workhorses of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent instability and handling difficulties have long been a source of frustration for synthetic chemists. Boronic acids are prone to decomposition and can be challenging to purify, often existing in equilibrium with their cyclic trimeric anhydrides (boroxines), which complicates reaction stoichiometry.[1] While boronic esters offer improved stability, they can be susceptible to hydrolysis.[1]
Potassium organotrifluoroborates elegantly circumvent these issues. These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to their predecessors.[1][2] This inherent stability stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering them less susceptible to protodeboronation.[3] Consequently, they can be stored indefinitely at room temperature without special precautions, simplifying experimental setup and ensuring reproducibility.[1][4]
Table 1: Comparison of Physicochemical Properties
| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters |
| Form | Crystalline, free-flowing solids | Often amorphous solids | Liquids or low-melting solids |
| Air Stability | Highly stable[2] | Prone to oxidation and dehydration[1] | More stable than boronic acids, but can hydrolyze[1] |
| Moisture Stability | Highly stable[2] | Susceptible to dehydration to boroxines[1] | Susceptible to hydrolysis |
| Handling | Easy to handle and weigh | Can be difficult to handle and purify | Generally easier to handle than boronic acids |
| Stoichiometry | Well-defined | Complicated by boroxine formation[1] | Generally well-defined |
| Storage | Indefinite storage at room temperature[1][4] | Often require storage under inert atmosphere | Require dry conditions |
The Suzuki-Miyaura Reaction: A Comparative Performance Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. While boronic acids have been the traditional nucleophilic partners in this reaction, potassium organotrifluoroborates have proven to be not only viable alternatives but often superior coupling partners.[1]
The enhanced stability of organotrifluoroborates allows for a broader tolerance of functional groups and reaction conditions. They are less prone to protodeboronation, a common side reaction with boronic acids, especially with electron-rich or sterically hindered substrates. This robustness translates to higher yields and cleaner reaction profiles in many cases.
A key mechanistic aspect of using potassium organotrifluoroborates in Suzuki-Miyaura coupling is the in-situ generation of the active boronic acid or a related difluoroborane species under the basic reaction conditions.[5][6] This "slow release" of the active coupling partner can be advantageous in minimizing side reactions like oxidative homocoupling of the boronic acid.[5]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling using a Potassium Aryltrifluoroborate
This protocol provides a typical starting point for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
Potassium aryltrifluoroborate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (5:1 v/v)
-
-
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Catalytic cycle of the Suzuki-Miyaura reaction with potassium organotrifluoroborates.
Expanding the Synthetic Toolbox: Beyond Suzuki-Miyaura
The utility of potassium organotrifluoroborates extends far beyond the Suzuki-Miyaura reaction. Their stability and reactivity have been harnessed in a variety of other important synthetic transformations.
-
Other Cross-Coupling Reactions: Organotrifluoroborates have been successfully employed in other palladium-catalyzed cross-coupling reactions, including couplings with acyl chlorides to form ketones.[7]
-
Rhodium-Catalyzed Additions: They serve as effective nucleophiles in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes, ketones, and enones.
-
Functional Group Interconversion: The robust nature of the trifluoroborate moiety allows for chemical manipulation of other parts of the molecule while leaving the carbon-boron bond intact for subsequent reactions.[2][8]
A New Frontier in Medical Imaging: [¹⁸F]-Organotrifluoroborates for PET
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization of biological processes at the molecular level.[9][10] The short-lived positron-emitting isotope fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable decay properties.[9] However, the incorporation of ¹⁸F into biomolecules, particularly peptides and proteins, can be challenging due to the short half-life of the isotope and the aqueous conditions required for biological compatibility.[9][10]
[¹⁸F]-Organotrifluoroborates have emerged as a groundbreaking solution to this challenge.[7][9] The formation of the R-BF₃⁻ moiety via isotopic exchange with aqueous [¹⁸F]-fluoride provides a rapid, efficient, and single-step method for radiolabeling.[9] This approach offers several advantages over traditional radiolabeling methods:
-
Aqueous Labeling: The reaction proceeds readily in water, making it compatible with sensitive biomolecules.[9]
-
High Radiochemical Yields: The labeling process is highly efficient, leading to high incorporation of the ¹⁸F isotope.[9]
-
High Specific Activity: This method can produce radiotracers with high specific activity, which is crucial for in vivo imaging.[9][10]
-
Operational Simplicity: The one-step procedure simplifies the radiosynthesis, making it more amenable to automated production in a clinical setting.[9][10]
This technology has been successfully applied to the labeling of peptides for imaging various diseases, including cancer and traumatic brain injuries.[9][11]
Workflow for the preparation and application of [¹⁸F]-organotrifluoroborate PET tracers.
Synthesis of Potassium Organotrifluoroborates
The widespread adoption of potassium organotrifluoroborates has been facilitated by their straightforward and cost-effective synthesis. Several general methods are available, making a wide variety of these reagents accessible.
-
From Boronic Acids: The most common and direct method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water.[1][12] The desired potassium organotrifluoroborate typically precipitates from the reaction mixture as a stable, crystalline solid.[1]
-
One-Pot Procedures from Organometallics: Organotrifluoroborates can be prepared in a one-pot fashion from organolithium or Grignard reagents. These are reacted with a trialkyl borate, and the resulting boronate ester is then treated in situ with an aqueous solution of KHF₂.[12]
-
From Halomethyltrifluoroborates: A newer method involves the nucleophilic substitution of potassium halomethyltrifluoroborates, allowing for the synthesis of functionalized organotrifluoroborates that may be difficult to access by other means.[4][13][14]
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol describes a standard procedure for the preparation of a potassium aryltrifluoroborate.
-
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Methanol
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Water
-
-
Procedure:
-
Dissolve phenylboronic acid in methanol in a flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the white solid by vacuum filtration and wash with cold methanol.
-
Dry the solid under vacuum to obtain the pure potassium phenyltrifluoroborate.
-
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of organoboron chemistry. Their superior stability, ease of handling, and diverse reactivity make them invaluable tools for organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling. Furthermore, their unique properties have opened up new avenues in the development of radiotracers for PET imaging, with the potential to revolutionize medical diagnostics. As research continues to uncover new applications and synthetic methodologies, the importance of potassium organotrifluoroborates in both academic and industrial settings is set to grow even further.
References
- Molander, G. A., & Brown, A. R. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 76(19), 8142–8149.
- Molander, G. A., & Ham, J. (2006).
-
Organic Chemistry Portal. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Available from: [Link]
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Ham, J. (2006).
- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325.
- Molander, G. A., & Jean-Gérard, L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 73(18), 7247–7251.
-
Organic Syntheses. PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS OXIDATION TO 1-NAPHTHOL. Available from: [Link]
- Lloyd-Jones, G. C., & Ball, N. D. (2011). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 133(35), 13916–13919.
-
ElectronicsAndBooks. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Available from: [Link]
-
Request PDF. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Available from: [Link]
-
University of Pennsylvania ScholarlyCommons. Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. Available from: [Link]
-
GalChimia. Review of the month: Potassium organotrifluoroborates. Available from: [Link]
- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 10(6), 633–648.
-
Request PDF. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Available from: [Link]
- Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of chemical research, 49(7), 1333–1343.
- Perrin, D. M. (2016). [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of chemical research, 49(7), 1333–1343.
-
Request PDF. Reports on the advancements of organotrifluoroborates and their use in PET imaging. Available from: [Link]
-
bioRxiv. Imaging traumatic brain injuries in mice with potassium channel PET tracer [18F]3F4AP. Available from: [Link]
- Ting, R., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2005). Arylfluoroborates and Alkylfluorosilicates as Potential PET Imaging Agents: High-Yielding Aqueous Biomolecular 18F-Labeling. Journal of the American Chemical Society, 127(39), 13094–13095.
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A Mechanistic and Performance Showdown: Potassium Trifluoroborates vs. Boronic Acids in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron nucleophile is a critical parameter dictating the reaction's efficiency, scope, and reliability. For decades, boronic acids have been the workhorse, but their inherent instability often presents significant challenges. This guide provides an in-depth, objective comparison between the classical boronic acids and the increasingly adopted potassium organotrifluoroborates, grounded in mechanistic principles and supported by experimental data.
The Stability Paradigm: A Tale of Two Boron Species
The fundamental difference between potassium organotrifluoroborates and boronic acids lies in their structure and, consequently, their stability. Boronic acids are tricoordinate, possessing a vacant p-orbital on the boron atom, which renders them susceptible to various decomposition pathways.[1] This includes protodeboronation (cleavage of the C-B bond), oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[2] This instability can lead to inconsistent reaction yields, the necessity for excess reagent, and stringent storage conditions, particularly for electron-deficient or heteroaryl boronic acids.[3]
In stark contrast, potassium organotrifluoroborates are tetracoordinate boron species.[3] The boron atom is saturated, which imparts exceptional stability. These reagents are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged benchtop storage without degradation.[2] This enhanced stability is a significant practical advantage in a research and development setting, ensuring reproducibility and simplifying handling.[2]
A Mechanistic Deep Dive: More Than Just a Protected Boronic Acid
While often viewed as pre-catalysts or "protected" forms of boronic acids, the role of potassium trifluoroborates in the Suzuki-Miyaura catalytic cycle is more nuanced. The prevailing understanding is that the trifluoroborate must first undergo hydrolysis to generate the active boronic acid in situ.[4]
The "Slow-Release" Hypothesis
A key mechanistic advantage of using potassium trifluoroborates is the "slow-release" of the corresponding boronic acid under the reaction conditions.[4] This slow, controlled generation of the active nucleophile maintains a low steady-state concentration of the often-unstable boronic acid. This is crucial for minimizing common side reactions that plague reactions using boronic acids directly, such as oxidative homocoupling and protodeboronation.[4] The rate of hydrolysis of the trifluoroborate is a critical factor and can be influenced by the electronic nature of the organic substituent, the solvent system, and the base employed.[4]
The Catalytic Cycles: A Visual Comparison
The catalytic cycles for Suzuki-Miyaura reactions involving both boronic acids and potassium trifluoroborates share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the initial activation of the boron reagent.
Performance in the Field: A Comparative Data Analysis
The superior stability and slow-release mechanism of potassium trifluoroborates often translate into higher and more reproducible yields, particularly with substrates that are challenging for their boronic acid counterparts. This is especially evident in the coupling of heteroaryl compounds, which are notoriously unstable as boronic acids.
| Substrate Class | Boron Reagent | Electrophile | Product | Yield (%) | Reference |
| Heteroaryl | 4-Methylthiophen-2-ylboronic acid (as received) | Aryl Bromide | 2-Aryl-4-methylthiophene | 69 (as trifluoroborate) | [3] |
| 4-Methylthiophen-2-ylboronic acid (recrystallized) | Aryl Bromide | 2-Aryl-4-methylthiophene | 95 (as trifluoroborate) | [3] | |
| Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)furan | 91 (on 5 mmol scale) | [3] | |
| Furan-2-ylboronic acid | Various | Generally lower yields due to instability | Not specified | [3] | |
| Alkenyl | Potassium vinyltrifluoroborate | Aryl Halides | Styrenes | Moderate to good | [5] |
| Vinylboronic acids/esters | Aryl Halides | Styrenes | Limited by instability | [5] | |
| Alkyl | Primary alkyltrifluoroborates | Aryl Chlorides | Alkylarenes | Good to excellent | [6] |
| Primary alkylboronic acids | Aryl Halides | Alkylarenes | Often low yields without additives | [1] |
Note: The yields for boronic acids are often reported under optimized conditions that may not be directly comparable to those for trifluoroborates. The data for trifluoroborates often highlights cases where boronic acids perform poorly.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for conducting Suzuki-Miyaura cross-coupling reactions with both potassium trifluoroborates and boronic acids.
Workflow for Suzuki-Miyaura Cross-Coupling
Protocol 1: Cross-Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride[7]
-
Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol, 1.0 equiv.), the potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL). Sparge the mixture with argon for 15 minutes while stirring.
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %). Add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cross-Coupling of an Arylboronic Acid with an Aryl Bromide
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add the arylboronic acid (1.2 mmol), aryl bromide (1.0 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Purge the flask with argon for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water (10 mL).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol %), to the flask under a stream of argon.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow the reaction's progress by TLC or GC-MS. After completion, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase in vacuo. Purify the residue by column chromatography.
Conclusion: Making an Informed Choice
For researchers and professionals in drug development, the choice between potassium trifluoroborates and boronic acids is a strategic one. While boronic acids have a long-standing history and are effective in many applications, their inherent instability can be a significant drawback, leading to issues with reproducibility and yield, especially with sensitive substrates.
Potassium trifluoroborates present a robust and often superior alternative. Their exceptional stability simplifies handling and storage, while their "slow-release" mechanism in solution provides a pathway to higher yields and cleaner reactions by minimizing side products. For challenging couplings, particularly those involving heteroaryl or other unstable boron species, potassium trifluoroborates are frequently the reagent of choice, offering a more reliable and efficient route to complex molecular targets. The initial investment in preparing or purchasing the trifluoroborate salt is often repaid through improved reaction outcomes and enhanced reproducibility.
References
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF - ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Advances in Organoboron Chemistry: Suzuki, Miyaura, and Beyond - ResearchGate. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. Available at: [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Potassium ((benzyloxy)methyl)trifluoroborate
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of Potassium ((benzyloxy)methyl)trifluoroborate, ensuring the protection of personnel and the environment. As Senior Application Scientists, we understand that true expertise lies in not just knowing the steps, but in understanding the chemistry behind them.
This compound is an organotrifluoroborate salt valued in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] While generally stable to air and moisture, its disposal requires careful consideration due to its chemical nature and the potential hazards of its decomposition products.[3] This guide will walk you through the necessary precautions, step-by-step procedures, and the chemical rationale for each action.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. The compound is classified as a skin, eye, and respiratory irritant. Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Prevents skin contact, which can lead to irritation. |
| Body Protection | A fully fastened laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated fume hood is sufficient. | Prevents inhalation of the solid dust, which can cause respiratory tract irritation. |
The Chemistry of Disposal: From Organotrifluoroborate to Benign Borate
The core principle behind the safe disposal of this compound is the controlled hydrolysis of the trifluoroborate group to the corresponding boronic acid, followed by neutralization to form environmentally benign borate salts.[4] Organotrifluoroborates are known to be stable but can undergo hydrolysis under specific conditions.[4][5]
The overall process can be summarized in two key stages:
-
Hydrolysis: The trifluoroborate anion ([((benzyloxy)methyl)BF₃]⁻) reacts with water to form ((benzyloxy)methyl)boronic acid and fluoride ions.
-
Neutralization: The resulting acidic solution, containing the boronic acid and potentially hydrofluoric acid (from the fluoride ions in an acidic medium), is neutralized with a mild base to a neutral pH. This converts the boronic acid to boric acid and then to a simple borate salt, and neutralizes any acidic fluoride species.
This controlled chemical degradation ensures that the final waste stream is significantly less hazardous than the parent compound.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
Materials Required:
-
Waste this compound (solid or in solution)
-
Large beaker or flask (at least 10 times the volume of the waste solution)
-
Stir bar and magnetic stir plate
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
pH paper or a calibrated pH meter
Experimental Procedure:
-
Segregation and Labeling: Collect all waste containing this compound in a dedicated, clearly labeled waste container. Do not mix with other chemical waste streams.[6][7]
-
Dilution: In a chemical fume hood, carefully transfer the waste to a large beaker. Slowly add a significant volume of water (a 10 to 20-fold excess) with stirring to dissolve and dilute the compound.
-
Controlled Hydrolysis and Neutralization: While continuously stirring the solution, slowly add a mild base such as sodium bicarbonate or sodium carbonate in small portions. Effervescence (release of CO₂) will likely occur. This step facilitates the hydrolysis of the trifluoroborate and neutralizes the resulting acidic byproducts.[8]
-
pH Monitoring: Regularly check the pH of the solution using pH paper or a pH meter. Continue the slow addition of the base until the pH of the solution is neutral (pH 7). This is a critical step to ensure complete neutralization of all acidic species.
-
Final Disposal: Once the solution is confirmed to be neutral, it can typically be disposed of down the drain with copious amounts of running water, in accordance with local regulations. It is imperative to consult and comply with your institution's EHS guidelines for aqueous waste disposal.[8]
-
Container Decontamination: Thoroughly rinse the empty container that held the original waste with soap and water. The rinsate should also be neutralized and disposed of according to institutional guidelines.[7]
Caption: Workflow for the safe disposal of this compound.
Managing Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Secure the Area: Restrict access to the spill area.
-
Wear PPE: Before cleaning, don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealable container for disposal following the protocol above.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Scoop the absorbed material into a labeled, sealable container for disposal.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for proper disposal.
Caption: Decision-making process for spill response.
Environmental Considerations and the Importance of Proper Disposal
Boron, the key element in this compound, is a naturally occurring element and a micronutrient for plants. However, in elevated concentrations, boron compounds can be toxic to aquatic life.[9][10] The primary environmental concern with the improper disposal of organoboron compounds is the potential for localized increases in boron concentration in waterways. By following the neutralization procedure outlined above, the boron is converted to a simple, less bioavailable borate salt, minimizing its environmental impact.
Conclusion
The responsible management of chemical reagents like this compound is a hallmark of a proficient and safety-conscious scientific professional. By understanding the underlying chemical principles of its degradation and adhering to a systematic disposal protocol, researchers can effectively neutralize the hazards associated with this compound. This not only ensures a safe laboratory environment but also demonstrates a commitment to environmental protection, reinforcing the trust placed in the scientific community.
References
- BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- BenchChem. (2025). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149.
- Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1721–1733.
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
- ElectronicsAndBooks. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8408–8416.
- Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845–3854.
- Molander, G. A., & Petrillo, D. E. (2008).
- DeForest, D. K., et al. (2011). Effects assessment: boron compounds in the aquatic environment. Integrated Environmental Assessment and Management, 7(3), 417–426.
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
- Kabalka, G. W., et al. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 12(23), 5494–5497.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 11(10), 2157–2160.
-
MDPI. (2024). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Retrieved from [Link]
- ResearchGate. (2010). Effects assessment: Boron compounds in the aquatic environment.
- Howe, P. D. (1998). A review of boron effects in the environment. Biological Trace Element Research, 66(1-3), 153–166.
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (2003). Boron in the Environment.
Sources
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- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
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- 10. A review of boron effects in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling Potassium ((benzyloxy)methyl)trifluoroborate
In the dynamic world of drug discovery and development, organotrifluoroborates have emerged as indispensable reagents. Their stability, versatility, and functional group tolerance have positioned them as key players in modern synthetic chemistry. Among these, Potassium ((benzyloxy)methyl)trifluoroborate stands out for its utility in introducing the benzyloxymethyl group, a valuable pharmacophore. However, as with any chemical reagent, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound, grounded in scientific principles and practical laboratory experience.
Understanding the Risks: A Proactive Approach to Safety
This compound is a solid compound that, while not pyrophoric or explosive under standard laboratory conditions, presents specific hazards that necessitate careful handling. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][4]
The causality behind these hazards lies in the chemical nature of organoboron compounds. While generally stable, they can react with moisture and biological macromolecules, leading to localized irritation. A proactive approach to safety involves not just being aware of these risks, but also understanding their origins to better appreciate the importance of the protective measures outlined below.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is essential to mitigate the risks of exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are the recommended choice. They provide excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions compared to latex. The "why" here is twofold: chemical resistance and prevention of dermal absorption. Always double-glove when handling the solid or solutions to provide an extra layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1] For operations with a higher risk of splashing, such as when preparing solutions or during vigorous reactions, a face shield worn over safety goggles is required.[5] This combination provides comprehensive protection for the entire facial area. |
| Body Protection | A flame-resistant laboratory coat is essential to protect against spills and splashes. Ensure the lab coat is fully buttoned to provide maximum coverage. For larger-scale operations or when there is a significant risk of dust generation, consider the use of disposable coveralls. |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area, such as a fume hood, specific respiratory protection is generally not required. However, if there is a potential for significant dust generation or if working outside of a fume hood, a NIOSH-approved N95 respirator should be worn to prevent inhalation of airborne particles.[6] |
PPE Selection Workflow
To ensure the appropriate level of PPE is always used, the following decision-making workflow should be followed:
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is crucial for maintaining a safe and efficient workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is between 2-8°C.
-
Ensure the container is tightly sealed to prevent moisture absorption and dust leakage.
2. Weighing and Handling:
-
Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Before weighing, ensure the work area is clean and free of clutter.
-
Use a dedicated set of spatulas and weighing paper for this compound to prevent cross-contamination.
-
When transferring the solid, do so gently to avoid generating dust.
-
If any dust is generated, do not blow it away. Instead, gently wipe the area with a damp paper towel (wearing appropriate gloves) and dispose of the towel as hazardous waste.
3. Solution Preparation:
-
When preparing solutions, add the solid to the solvent slowly and with stirring to ensure controlled dissolution.
-
Be mindful of any potential exotherms, although significant heat generation is not expected with this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not just a regulatory requirement but a fundamental aspect of responsible scientific practice.
1. Segregation of Waste:
-
All waste materials contaminated with this compound must be collected in a designated, clearly labeled hazardous waste container.
-
This includes:
-
Unused or excess solid compound.
-
Contaminated weighing paper, gloves, and other disposable labware.
-
Solutions containing the compound.
-
Solvent rinses of contaminated glassware.
-
-
Crucially, do not mix this waste stream with other incompatible waste types. Halogenated and non-halogenated solvent waste should be collected separately.[7]
2. Spill Cleanup:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
For small dry spills:
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including an N95 respirator), gently cover the spill with a dry absorbent material like vermiculite or sand.
-
Carefully sweep the material into a designated hazardous waste container.[1]
-
Wipe the spill area with a damp cloth and decontaminate the surface.
-
Dispose of all cleanup materials as hazardous waste.
-
-
For liquid spills (solutions):
-
Alert personnel and, if necessary, evacuate the area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or booms.
-
Absorb the spilled liquid and place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of science while prioritizing personal and environmental safety.
References
-
This compound. Chemicalbridge. [Link]
-
Boron - Safety Data Sheet. ESPI Metals. [Link]
-
This compound. Aaron Chemistry. [Link]
-
Organoboron chemistry. Wikipedia. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry practical course. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Potassium [(benzyloxy)methyl]trifluoroborate. Fluoropharm. [Link]
-
Chemical waste disposal. Reddit. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Organic solvents disposal strategies? ResearchGate. [Link]
-
Biological Waste. MIT Environmental Health & Safety. [Link]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
